Ammuxetine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-4-yloxy)-N-methyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C15H17NO3S/c1-16-8-7-11(14-6-3-9-20-14)19-13-5-2-4-12-15(13)18-10-17-12/h2-6,9,11,16H,7-8,10H2,1H3 |
InChI Key |
CBFMZONOKPALRY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Enantioselective Synthesis of (R)-Atomoxetine: A Technical Guide
Introduction
(R)-Atomoxetine, marketed under the trade name Strattera®, is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD). The therapeutic efficacy of atomoxetine (B1665822) is primarily attributed to the (R)-enantiomer. Consequently, the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure (R)-Atomoxetine is of significant importance in medicinal and process chemistry. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (R)-Atomoxetine, including detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The enantioselective synthesis of (R)-Atomoxetine predominantly relies on three key strategies:
-
Asymmetric Reduction of a Prochiral Ketone: This is one of the most widely employed and efficient methods, establishing the crucial chiral center through the reduction of a prochiral aminoketone precursor.
-
Resolution of a Racemic Mixture: This classical approach involves the separation of the desired (R)-enantiomer from a racemic mixture of atomoxetine or a key intermediate.
-
Chemoenzymatic Synthesis: This strategy utilizes enzymes to catalyze a key stereoselective transformation, offering high enantiopurity under mild reaction conditions.
Asymmetric Reduction of a Prochiral Ketone
This strategy commences with the synthesis of the prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one (B3050580), typically via a Mannich reaction between acetophenone, formaldehyde, and methylamine (B109427) hydrochloride. The subsequent asymmetric reduction of the carbonyl group establishes the chiral alcohol, (R)-N-methyl-3-hydroxy-3-phenylpropylamine, a key intermediate in the synthesis of (R)-Atomoxetine.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst.[1][2][3][4]
Experimental Protocol: CBS Reduction of 3-(methylamino)-1-phenylpropan-1-one [5]
-
Materials:
-
3-(methylamino)-1-phenylpropan-1-one hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of borane (B79455) complex (e.g., 1 M BH₃·THF) is added dropwise.
-
The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst complex.[2]
-
A solution of 3-(methylamino)-1-phenylpropan-1-one (as the free base, liberated from the hydrochloride salt by treatment with a base and extraction) in anhydrous THF is added slowly to the catalyst solution at 0 °C or a lower temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.[5]
-
The product, (R)-N-methyl-3-hydroxy-3-phenylpropylamine, is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification can be achieved by column chromatography or recrystallization.[6]
-
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation utilizing chiral transition metal catalysts, such as those based on ruthenium or iridium, offers an atom-economical and efficient alternative for the synthesis of the chiral amino alcohol intermediate.[7][8]
Experimental Protocol: Asymmetric Hydrogenation of 3-(methylamino)-1-phenylpropan-1-one [6]
-
Materials:
-
3-(methylamino)-1-phenylpropan-1-one hydrochloride
-
Chiral Ruthenium catalyst (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)]) (0.01-0.1 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure autoclave, dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) in methanol.
-
Add the chiral ruthenium catalyst (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)], with a typical catalyst loading of 0.01-0.1 mol%).[6]
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a controlled temperature.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.[6]
-
The crude (R)-N-methyl-3-hydroxy-3-phenylpropylamine can be purified by recrystallization.
-
Final Step: Williamson Ether Synthesis
The final step in this synthetic sequence is the formation of the aryl ether linkage via a Williamson ether synthesis between the chiral alcohol and an activated aryl halide, typically 2-fluorotoluene (B1218778).
Experimental Protocol: Williamson Ether Synthesis [9]
-
Materials:
-
(R)-N-methyl-3-hydroxy-3-phenylpropylamine
-
2-Fluorotoluene
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
React (R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in a suitable amount of DMSO in the presence of a strong base such as potassium tert-butoxide.
-
The reaction is typically carried out at a temperature ranging from 40 °C to 90 °C for 1 to 24 hours.[9]
-
Upon completion, the reaction mixture is worked up by extraction to isolate the (R)-Atomoxetine free base.
-
Data Presentation: Asymmetric Reduction Routes
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine / BH₃·THF | 3-(methylamino)-1-phenylpropan-1-one | High | >95 | [1] |
| Asymmetric Hydrogenation | [RuCl₂((S)-BINAP)((S,S)-DPEN)] / H₂ | 3-(methylamino)-1-phenylpropan-1-one HCl | >95 | >99 | [6] |
Visualization: Asymmetric Reduction Workflow
Caption: Workflow for the asymmetric reduction approach to (R)-Atomoxetine.
Resolution of Racemic Atomoxetine
This method involves the synthesis of racemic atomoxetine followed by the separation of the enantiomers using a chiral resolving agent. (S)-(+)-mandelic acid is a commonly used resolving agent for this purpose.
Experimental Protocol: Resolution of (±)-Atomoxetine [10]
-
Materials:
-
(±)-Atomoxetine free base
-
(S)-(+)-Mandelic acid
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Sodium hydroxide (B78521) solution
-
-
Procedure:
-
Treat the racemic (±)-atomoxetine free base with (S)-(+)-mandelic acid in a suitable solvent system, such as ethyl acetate and petroleum ether.
-
Heat the mixture to facilitate salt formation and then cool to induce crystallization of the diastereomeric salt, (R)-(-)-Atomoxetine-(S)-(+)-mandelate.[10]
-
Isolate the diastereomerically pure salt by filtration.
-
Hydrolyze the salt with a base, such as sodium hydroxide, to liberate the enantiomerically pure (R)-Atomoxetine free base.
-
Extract the free base with an organic solvent, for example, dichloromethane.
-
The final hydrochloride salt can be prepared by treating the free base with hydrochloric acid.[10]
-
Data Presentation: Resolution Method
| Resolving Agent | Intermediate Salt | Yield (%) | Enantiomeric Purity | Reference |
| (S)-(+)-Mandelic acid | (R)-(-)-Atomoxetine (S)-(+)-mandelate | High | >99% ee | [11][12] |
Visualization: Resolution Pathway
Caption: Logical flow of the resolution of racemic atomoxetine.
Purification and Analysis
Purification of (R)-Atomoxetine Hydrochloride
The final step in the synthesis is typically the formation and purification of the hydrochloride salt of (R)-Atomoxetine, which is the pharmaceutically active form.
Experimental Protocol: Formation and Purification of (R)-Atomoxetine HCl [13]
-
Materials:
-
(R)-Atomoxetine free base (as an oil)
-
Toluene
-
10% HCl in ethyl acetate solution
-
-
Procedure:
-
Dissolve the crude (R)-Atomoxetine free base in toluene.
-
Warm the solution to approximately 80 °C and add a 10% solution of HCl in ethyl acetate dropwise.
-
Cool the solution to room temperature to allow for the precipitation of (R)-Atomoxetine hydrochloride as a white solid.
-
Filter the suspension and dry the solid under vacuum.
-
For further purification, recrystallize the (R)-Atomoxetine hydrochloride from a suitable solvent such as isopropanol.[13]
-
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of (R)-Atomoxetine is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[14][15]
Analytical Method: Chiral HPLC for Enantiomeric Excess Determination [16]
-
Column: Chiralcel OD-H
-
Mobile Phase: A mixture of hexane, isopropanol (IPA), diethylamine (B46881) (DEA), and trifluoroacetic acid (TFA) in a ratio of 85:15:0.15:0.2 (v/v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength.
This method allows for the separation of the (R)- and (S)-enantiomers of atomoxetine, enabling the accurate determination of the enantiomeric excess.[16]
Conclusion
The enantioselective synthesis of (R)-Atomoxetine has been achieved through several robust and efficient strategies. The asymmetric reduction of a prochiral ketone, either via CBS reduction or catalytic hydrogenation, stands out as a highly effective approach, offering high yields and excellent enantioselectivity. The resolution of racemic atomoxetine provides a reliable, albeit potentially less atom-economical, alternative. The choice of a particular synthetic route on an industrial scale will depend on factors such as cost of reagents and catalysts, operational simplicity, and overall process efficiency. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals involved in the development and manufacturing of (R)-Atomoxetine.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chiral Analysis of Atomoxetine | Phenomenex [phenomenex.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ajchem-b.com [ajchem-b.com]
- 9. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 10. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 11. US7439399B2 - Processes for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 12. US7507861B2 - Process for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 13. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. uma.es [uma.es]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Atomoxetine for the Norepinephrine Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) primarily indicated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is intrinsically linked to its high binding affinity and selectivity for the human norepinephrine transporter (NET). This document provides a comprehensive technical overview of the binding characteristics of atomoxetine to the NET, detailing quantitative binding data, the experimental protocols used to derive this data, and the associated signaling pathways. This guide is intended to serve as a resource for researchers and professionals involved in neuroscience drug discovery and development.
Introduction
The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, is a crucial neural protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's action and maintains homeostatic levels of norepinephrine in the brain. Atomoxetine's primary mechanism of action involves the potent and selective inhibition of this transporter.[1] By blocking norepinephrine reuptake, atomoxetine increases the concentration and duration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1] This modulation of norepinephrine levels in brain regions like the prefrontal cortex is believed to be the neurochemical basis for its therapeutic effects in ADHD.
Quantitative Binding Affinity Data
The binding affinity of atomoxetine for the norepinephrine transporter has been extensively characterized using various in vitro and in vivo techniques. The key parameters used to quantify this interaction are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the equilibrium dissociation constant (Kd). A lower value for these parameters indicates a higher binding affinity.
The data presented in the following table summarizes the binding affinity of atomoxetine for the human norepinephrine transporter from multiple studies.
| Parameter | Value | Species/System | Radioligand | Reference |
| Ki | 5 nM | Human NET (transfected cells) | [3H]Nisoxetine | [2] |
| IC50 | 31 ± 10 ng/mL | Rhesus Monkey (in vivo PET) | [11C]MRB | [3][4] |
| Kd | 0.7 nM | Rat Cortical Homogenates | [3H]Nisoxetine | [5] |
Experimental Protocols
The determination of atomoxetine's binding affinity for the NET relies on precise and well-validated experimental methodologies. The most common of these is the radioligand binding assay.
Radioligand Binding Assay for NET
This in vitro assay measures the ability of a test compound (atomoxetine) to compete with a radiolabeled ligand that has a known high affinity for the NET. [3H]nisoxetine is a commonly used radioligand for this purpose.[5]
Objective: To determine the Ki of atomoxetine for the human norepinephrine transporter.
Materials:
-
HEK-293 cells stably expressing the human norepinephrine transporter (hNET).
-
Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [3H]Nisoxetine.
-
Non-specific binding control: Desipramine (B1205290) (10 µM).
-
Test compound: Atomoxetine hydrochloride.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK-hNET cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
Thaw the membrane aliquots on ice.
-
Prepare serial dilutions of atomoxetine in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Membrane preparation (typically 20-40 µg of protein)
-
[3H]Nisoxetine (at a concentration close to its Kd, e.g., 1 nM)
-
Either vehicle, atomoxetine at various concentrations, or desipramine for non-specific binding.
-
-
Incubate the plate at 4°C for 3 hours with gentle agitation.[6]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of desipramine) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the atomoxetine concentration.
-
Determine the IC50 value, which is the concentration of atomoxetine that inhibits 50% of the specific binding of [3H]nisoxetine, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:[7]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Norepinephrine Uptake Assay (Functional Assay)
This assay directly measures the functional consequence of atomoxetine binding to the NET – the inhibition of norepinephrine uptake into cells.
Objective: To determine the functional potency of atomoxetine in inhibiting norepinephrine uptake.
Materials:
-
SK-N-BE(2)C human neuroblastoma cells, which endogenously express the NET.[8]
-
Uptake buffer: Krebs-Ringer-HEPES buffer (KRH) containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, and 2.2 mM CaCl2, pH 7.4.
-
Radiolabeled norepinephrine: [3H]Norepinephrine.
-
Test compound: Atomoxetine hydrochloride.
-
Lysis buffer: 1% Sodium dodecyl sulfate (B86663) (SDS).
Methodology:
-
Cell Culture:
-
Plate SK-N-BE(2)C cells in 24-well plates and grow to confluency.[8]
-
-
Uptake Inhibition Assay:
-
Wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells with various concentrations of atomoxetine or vehicle in KRH buffer for 15 minutes at 37°C.
-
Initiate the uptake by adding [3H]Norepinephrine (at a final concentration around its Km for uptake, e.g., 400 nM) to each well.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 1% SDS to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Plot the percentage of norepinephrine uptake inhibition against the logarithm of the atomoxetine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The interaction of atomoxetine with the norepinephrine transporter initiates a cascade of events that ultimately leads to its therapeutic effects. The following diagrams illustrate the key signaling pathway and the experimental workflow for a radioligand binding assay.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacology of Atomoxetine and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are mediated through its interaction with the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. The in vitro pharmacological profile of atomoxetine and its primary active metabolites, 4-hydroxyatomoxetine (B19935) and N-desmethylatomoxetine, is crucial for understanding its mechanism of action, potential drug-drug interactions, and overall safety profile. This technical guide provides a comprehensive overview of the in vitro studies investigating the interactions of atomoxetine and its metabolites with key biological targets, including metabolic enzymes, transporters, and receptors.
Metabolic Pathways of Atomoxetine
Atomoxetine is extensively metabolized in the liver, primarily through oxidation. The two major metabolic pathways involve hydroxylation and N-demethylation.
-
Hydroxylation: The primary metabolic route is the formation of 4-hydroxyatomoxetine, a pharmacologically active metabolite. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2] Individuals who are poor metabolizers for CYP2D6 exhibit significantly higher plasma concentrations of atomoxetine.[3]
-
N-demethylation: A minor pathway involves the N-demethylation of atomoxetine to form N-desmethylatomoxetine, which is also pharmacologically active. This biotransformation is mainly mediated by CYP2C19.[4]
The metabolic fate of atomoxetine is a critical determinant of its pharmacokinetic variability and potential for drug interactions.
Cytochrome P450 (CYP) Inhibition
In vitro studies using human liver microsomes have been conducted to evaluate the potential of atomoxetine and its metabolites to inhibit various CYP450 isoforms. This information is crucial for predicting potential drug-drug interactions when atomoxetine is co-administered with other medications.
Table 1: Inhibition of Cytochrome P450 Isoforms by Atomoxetine and its Metabolites
| Compound | CYP Isoform | Inhibition Potency (IC50/Ki) | Reference(s) |
| Atomoxetine | CYP2D6 | Inhibition observed at 3.6 - 17 µmol/L | [5] |
| CYP1A2 | Minimal to no inhibition | [5] | |
| CYP2C9 | Minimal to no inhibition | [5] | |
| 4-Hydroxyatomoxetine | CYP2D6 | Inhibition observed at 3.6 - 17 µmol/L | [5] |
| CYP1A2 | Minimal to no inhibition | [5] | |
| CYP2C9 | Minimal to no inhibition | [5] | |
| N-Desmethylatomoxetine | CYP2D6 | Inhibition observed at 3.6 - 17 µmol/L | [5] |
| CYP1A2 | Minimal to no inhibition | [5] | |
| CYP2C9 | Minimal to no inhibition | [5] |
Note: Specific IC50 or Ki values for a full panel of CYP enzymes are not consistently reported in the literature. The provided range indicates concentrations at which inhibition of CYP2D6 was observed.
Experimental Protocol: In Vitro CYP450 Inhibition Assay (Human Liver Microsomes)
This protocol outlines a general procedure for assessing the inhibitory potential of a test compound on CYP450 enzymes using human liver microsomes.
Methodology:
-
Preparation: A reaction mixture is prepared containing pooled human liver microsomes, phosphate buffer (pH 7.4), and varying concentrations of the test compound (e.g., atomoxetine, 4-hydroxyatomoxetine, or N-desmethylatomoxetine).
-
Pre-incubation: The mixture is pre-incubated at 37°C to allow the test compound to interact with the microsomes.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.
-
Incubation with Probe Substrate: A specific probe substrate for the CYP isoform of interest is added to the reaction mixture and incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.
-
Analysis: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound) to determine the percent inhibition. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is then calculated.
Transporter Interactions
The interaction of atomoxetine and its metabolites with various drug transporters can influence their absorption, distribution, and elimination. In vitro studies using cell lines expressing specific transporters are essential for characterizing these interactions.
Table 2: Interaction of Atomoxetine and its Metabolites with Drug Transporters
| Compound | Transporter | Interaction | Quantitative Data (IC50/Ki) | Reference(s) |
| Atomoxetine | NET (Norepinephrine Transporter) | Inhibition | Ki: ~5 nM | [6] |
| SERT (Serotonin Transporter) | Inhibition | IC50: 99 ± 21 ng/mL (in vivo, monkeys) | [7] | |
| P-glycoprotein (P-gp/ABCB1) | Moderate to potent inhibitor; Not a substrate | Not specified | [8] | |
| 4-Hydroxyatomoxetine | NET | Inhibition | Potency similar to atomoxetine | [3] |
| N-Desmethylatomoxetine | NET | Inhibition | Less potent than atomoxetine | [8] |
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model to predict the intestinal permeability of drugs and to investigate their potential as substrates or inhibitors of efflux transporters like P-glycoprotein.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Assay Initiation: The test compound (e.g., atomoxetine) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Incubation: The plate is incubated at 37°C, and samples are collected from the receiver chamber at specific time points.
-
Quantification: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER) is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is generally indicative of active efflux. To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor.[9]
Receptor and Ion Channel Interactions
Beyond its primary action on the norepinephrine transporter, in vitro studies have explored the interaction of atomoxetine with other receptors and ion channels, which may contribute to its overall pharmacological profile and potential side effects.
Table 3: Binding Affinities and Inhibitory Concentrations of Atomoxetine at Various Receptors and Ion Channels
| Target | Interaction | Quantitative Data (Ki/IC50) | Reference(s) |
| Norepinephrine Transporter (NET) | Inhibition | Ki: ~5 nM | [6] |
| Serotonin (B10506) Transporter (SERT) | Inhibition | pKi: 6.1 | [10] |
| Dopamine Transporter (DAT) | Inhibition | pKi: 5.8 | [10] |
| hERG Potassium Channel | Inhibition | IC50: 6.3 µM | [5] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a common in vitro method to determine the affinity of a compound for a specific receptor or transporter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter of interest (e.g., NET) are prepared.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of the test compound (e.g., atomoxetine).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Conclusion
The in vitro pharmacological profile of atomoxetine and its primary metabolites, 4-hydroxyatomoxetine and N-desmethylatomoxetine, reveals a high affinity and selectivity for the norepinephrine transporter. While the parent drug and its metabolites exhibit some inhibitory activity towards CYP2D6, their potential for clinically significant interactions with other CYP isoforms appears to be low. The interaction of atomoxetine with other transporters, such as P-glycoprotein and the serotonin transporter, as well as the hERG potassium channel, provides further insight into its overall pharmacological and safety profile. The experimental protocols outlined in this guide provide a framework for conducting in vitro studies to further elucidate the complex interactions of atomoxetine and its metabolites with various biological targets. This information is invaluable for drug development professionals in optimizing therapeutic strategies and ensuring patient safety.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of the human cytochromes P450 responsible for atomoxetine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomoxetine - Wikipedia [en.wikipedia.org]
- 6. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Atomoxetine's Effects on Brain Dopamine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms by which atomoxetine (B1665822) modulates dopamine (B1211576) levels in the brain. Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), is a non-stimulant medication primarily used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] Its unique pharmacological profile differentiates it from traditional stimulant medications, particularly in its region-specific effects on dopamine neurotransmission. This guide provides a comprehensive overview of the core mechanisms, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: A Region-Specific Dopaminergic Effect
Atomoxetine's primary mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET).[1][2][4] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to increased extracellular norepinephrine concentrations throughout the brain.[1][5] However, atomoxetine's influence on dopamine is more nuanced and anatomically restricted.
In the prefrontal cortex (PFC), a brain region crucial for executive functions such as attention and working memory, the expression of the dopamine transporter (DAT) is relatively low.[3][6] Consequently, dopamine reuptake in the PFC is primarily mediated by the more abundant norepinephrine transporters.[4][7][8] By blocking NET, atomoxetine effectively reduces the clearance of dopamine from the synaptic cleft in the PFC, leading to a significant increase in extracellular dopamine levels in this specific region.[1][2][3][9][10] This targeted elevation of both norepinephrine and dopamine in the prefrontal cortex is believed to be the key mechanism underlying atomoxetine's therapeutic efficacy in ADHD.[10][11][12]
Crucially, in brain regions rich in dopamine transporters, such as the nucleus accumbens and the striatum, atomoxetine has minimal effect on extracellular dopamine levels.[1][2][5][11][13] This is because atomoxetine has a low affinity for the dopamine transporter.[1][11] The lack of dopamine elevation in the nucleus accumbens, a key component of the brain's reward system, is thought to contribute to atomoxetine's lower potential for abuse and dependence compared to stimulant medications, which directly block DAT and increase dopamine in this region.[2][9][11]
Quantitative Data on Atomoxetine's Effects
The following tables summarize the quantitative data from preclinical studies investigating the effects of atomoxetine on extracellular dopamine and norepinephrine levels in different brain regions.
Table 1: Effects of Atomoxetine on Extracellular Dopamine and Norepinephrine in the Prefrontal Cortex (PFC) of Rats
| Dosage (mg/kg, i.p.) | Analyte | Maximum Increase (Fold over Baseline) | Study |
| 3 | Dopamine | ~3 | Bymaster et al. (2002)[10][11][12][13] |
| 3 | Norepinephrine | ~3 | Bymaster et al. (2002)[10][11][12][13] |
Table 2: Effects of Atomoxetine on Extracellular Dopamine in Other Brain Regions of Rats
| Brain Region | Dosage (mg/kg, i.p.) | Change in Dopamine Levels | Study |
| Nucleus Accumbens | 3 | No significant change | Bymaster et al. (2002)[5][11][13] |
| Striatum | 3 | No significant change | Bymaster et al. (2002)[5][11][13] |
| Lateral Hypothalamus | 3 | No significant change | Swanson et al. (2006)[5] |
| Occipital Cortex | 3 | No significant change | Swanson et al. (2006)[5] |
Table 3: Atomoxetine Binding Affinity for Monoamine Transporters
| Transporter | Dissociation Constant (Ki, nM) | Study |
| Norepinephrine Transporter (NET) | 5 | Bymaster et al. (2002)[11][12][13][14] |
| Serotonin Transporter (SERT) | 77 | Bymaster et al. (2002)[11][12][13][14] |
| Dopamine Transporter (DAT) | 1451 | Bymaster et al. (2002)[11][12][13][14] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on atomoxetine's effects on dopamine levels.
In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions of conscious, freely moving animals following atomoxetine administration.
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats are typically used.[5]
-
Surgical Implantation of Guide Cannula: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens, or striatum). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe has a semipermeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid diffuse across the membrane into the perfusate. Samples of the dialysate are collected at regular intervals (e.g., every 20 minutes).
-
Baseline Measurement: Baseline levels of neurotransmitters are established by collecting several samples before drug administration.
-
Drug Administration: Atomoxetine or a vehicle control is administered (e.g., intraperitoneally).[5]
-
Post-Drug Sample Collection: Dialysate samples continue to be collected for several hours after drug administration.
-
Neurochemical Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
Extracellular Single-Unit Recording
Objective: To investigate the effects of atomoxetine on the electrophysiological activity of neurons, particularly in the prefrontal cortex.
Methodology:
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A craniotomy is performed to expose the brain region of interest.
-
Recording Electrode Placement: A recording microelectrode is lowered into the prefrontal cortex to record the action potentials (firings) of individual neurons.
-
Drug Administration: Atomoxetine is administered, often systemically (e.g., intravenously) or locally via microiontophoresis directly onto the neuron being recorded.
-
Data Acquisition: The firing rate and pattern of the neuron are recorded before and after drug administration.
-
Receptor Antagonist Studies: To investigate the involvement of specific receptors, antagonists for dopamine (e.g., SCH 23390 for D1 receptors) or adrenergic receptors (e.g., prazosin (B1663645) for alpha-1, yohimbine (B192690) for alpha-2) can be co-administered.[15]
-
Data Analysis: Changes in the firing rate and pattern of the neurons in response to atomoxetine and antagonists are analyzed to determine the drug's effect on neuronal excitability and the receptors involved in this effect.[15]
Visualizations
Signaling Pathway of Atomoxetine in the Prefrontal Cortex
Caption: Atomoxetine's mechanism in the prefrontal cortex.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow of an in vivo microdialysis experiment.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. jwatch.org [jwatch.org]
- 11. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of Atomoxetine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine (B1665822), marketed as Strattera®, is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its clinical efficacy stems from its ability to block the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine, particularly in the prefrontal cortex. This region of the brain is crucial for executive functions, which are often impaired in individuals with ADHD. Unlike stimulant medications, atomoxetine has a lower potential for abuse, making it a valuable therapeutic alternative. The development of atomoxetine and the ongoing research into its analogs have provided significant insights into the structural requirements for potent and selective inhibition of monoamine transporters. This technical guide delves into the core principles of the structure-activity relationship (SAR) of atomoxetine analogs, providing a comprehensive overview of the key structural modifications that influence their binding affinity and selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters.
Core Structural Features and Stereochemistry
The foundational structure of atomoxetine is a 3-phenoxy-3-phenylpropan-1-amine scaffold. The stereochemistry at the C-3 position is a critical determinant of its pharmacological activity. Atomoxetine is the (R)-enantiomer, which is approximately nine times more potent as a NET inhibitor than its (S)-enantiomer[1]. This highlights the specific stereochemical requirements of the NET binding pocket.
Quantitative Structure-Activity Relationship (SAR) of Atomoxetine Analogs
The following tables summarize the quantitative data on the binding affinities (Ki in nM) or inhibitory concentrations (IC50 in nM) of atomoxetine and its analogs for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).
Table 1: In Vitro Transporter Binding Affinities (Ki, nM) of Atomoxetine and Key Analogs
| Compound | R/S Configuration | Substitution | hNET Ki (nM) | hSERT Ki (nM) | hDAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Atomoxetine | R | 2'-CH3 (phenoxy) | 5 | 77 | 1451 | 15.4 | 290.2 |
| (S)-Tomoxetine | S | 2'-CH3 (phenoxy) | ~45 | - | - | - | - |
| Nisoxetine | Racemic | 2'-OCH3 (phenoxy) | 0.8 | 89 | 3600 | 111.25 | 4500 |
| Fluoxetine (B1211875) | Racemic | 4'-CF3 (phenoxy) | 120 | 1.1 | 1100 | 0.009 | 9.17 |
| N-Desmethylatomoxetine | R | 2'-CH3 (phenoxy), N-H | - | - | - | - | - |
| 4-Hydroxyatomoxetine | R | 2'-CH3 (phenoxy), 4-OH (phenyl) | - | - | - | - | - |
Table 2: In Vitro Transporter Inhibition (IC50, nM) of Ring-Constrained Atomoxetine Analogs
| Compound | Ring System | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT IC50 (nM) |
| Analog 1 | Indane | <10 | >1000 | >1000 |
| Analog 2 | Tetralin | <10 | >1000 | >1000 |
Data for specific ring-constrained analogs is often presented as ranges in the literature, highlighting their high potency and selectivity.
Key Structural Modifications and Their Impact on Activity
Substitution on the Phenoxy Ring
The nature and position of the substituent on the phenoxy ring play a crucial role in both potency and selectivity.
-
Ortho-Substitution: The ortho-methyl group in atomoxetine is a key feature contributing to its high affinity for NET. It is believed to orient the phenoxy ring optimally within the transporter's binding pocket. Replacing the ortho-methyl with a methoxy (B1213986) group, as seen in nisoxetine, can further enhance NET affinity.
-
Para-Substitution: Moving the substituent to the para position, as in fluoxetine (with a trifluoromethyl group), dramatically shifts the selectivity profile towards SERT. This underscores the sensitivity of the transporter binding sites to the spatial arrangement of substituents.
Substitution on the Phenyl Ring
Modifications to the phenyl ring attached to the chiral center also influence activity. The major active metabolite of atomoxetine, 4-hydroxyatomoxetine, is formed by para-hydroxylation of this phenyl ring. While this metabolite is also a potent NET inhibitor, its rapid glucuronidation leads to lower plasma concentrations[2].
The N-Methyl Group
The secondary amine (N-methyl) is another important feature. The N-desmethyl metabolite of atomoxetine is also pharmacologically active. The presence and nature of the N-alkyl group can influence both potency and pharmacokinetic properties.
Conformationally Restricted Analogs
To improve upon the pharmacological profile of atomoxetine, researchers have explored conformationally restricted analogs, such as those incorporating indane or tetralin ring systems. These modifications aim to lock the molecule into a more favorable conformation for binding to NET, often resulting in compounds with high potency (IC50s < 10 nM) and excellent selectivity against SERT and DAT.
Signaling Pathways
The primary mechanism of action of atomoxetine is the inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine, which then activates adrenergic receptors on postsynaptic neurons.
In addition to its primary action on NET, atomoxetine has also been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist at clinically relevant concentrations. This interaction suggests a potential role for the glutamatergic system in the therapeutic effects of atomoxetine.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.
Workflow:
References
Atomoxetine Pharmacodynamics in Animal Models of ADHD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[1][2] Unlike psychostimulants, it is not a controlled substance and has a lower potential for abuse.[3] Understanding its complex pharmacodynamic profile is crucial for the development of novel therapeutics and for optimizing its clinical use. Animal models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), have been instrumental in elucidating the neurochemical and behavioral mechanisms underlying atomoxetine's efficacy. This guide provides an in-depth examination of atomoxetine's pharmacodynamics, focusing on its effects on monoamine transporters, extracellular neurotransmitter levels, downstream signaling pathways, and behavioral outcomes in preclinical models. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the research community.
Primary Mechanism of Action: Selective Norepinephrine Transporter (NET) Inhibition
The principal mechanism of atomoxetine is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET).[1][2][4] This action blocks the reuptake of norepinephrine (NE) from the synaptic cleft, thereby increasing its availability to act on postsynaptic receptors.[1][3]
Atomoxetine's selectivity for NET over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) is a key feature of its pharmacological profile. This is demonstrated by its dissociation constants (Kᵢ) from in vitro radioligand binding assays using cell lines transfected with human monoamine transporters.[5][6]
Table 1: Atomoxetine Binding Affinity (Kᵢ, nM) for Human Monoamine Transporters
| Transporter | Kᵢ (nM) |
| Norepinephrine Transporter (NET) | 5[5][6] |
| Serotonin Transporter (SERT) | 77[5][6] |
| Dopamine Transporter (DAT) | 1451[5][6] |
| A lower Kᵢ value indicates a stronger binding affinity. |
This binding profile confirms that atomoxetine is approximately 15 times more selective for NET than for SERT, and nearly 300 times more selective for NET than for DAT.
Effects on Extracellular Neurotransmitter Levels
The inhibition of NET by atomoxetine produces distinct effects on catecholamine levels, particularly within the prefrontal cortex (PFC), a brain region critical for executive functions that are often impaired in ADHD.[1]
Norepinephrine and Dopamine in the Prefrontal Cortex
-
Norepinephrine (NE): As expected from its primary mechanism, atomoxetine robustly increases extracellular NE levels in the PFC. In vivo microdialysis studies in rats have demonstrated an approximate 3-fold increase in NE concentrations following systemic administration.[5][6]
-
Dopamine (DA): A crucial aspect of atomoxetine's action is its ability to also increase extracellular dopamine levels in the PFC, to a similar extent as NE (approximately 3-fold).[5][6][7] This occurs because in the PFC, there is a low density of dopamine transporters (DATs).[7] Consequently, dopamine reuptake in this region is primarily handled by the norepinephrine transporters on noradrenergic terminals.[1][8] By blocking NET, atomoxetine effectively blocks the clearance of both NE and DA in the PFC.
Regional Specificity
This dual enhancement of NE and DA is regionally specific. Unlike in the PFC, atomoxetine does not alter extracellular dopamine levels in subcortical regions like the nucleus accumbens or the striatum.[5][6][7] These areas have a high density of DATs, for which atomoxetine has very low affinity. This neurochemical profile distinguishes atomoxetine from psychostimulants like methylphenidate, which increase dopamine in the nucleus accumbens and striatum, brain regions associated with reward and motor activity, contributing to their abuse potential.[5][6]
Serotonin
At therapeutic doses, atomoxetine does not significantly alter extracellular serotonin levels in the PFC or other brain regions.[5][7][9] While some PET imaging studies in rhesus monkeys have shown significant occupancy of SERT at clinical doses, microdialysis studies in rats and mice have failed to detect a corresponding increase in extracellular serotonin.[7][10][11]
Table 2: Effect of Atomoxetine on Extracellular Monoamine Levels in Rats
| Brain Region | Neurotransmitter | % Change from Baseline | Animal Model |
| Prefrontal Cortex (PFC) | Norepinephrine | ~300% increase[5][6] | Sprague-Dawley Rat |
| Prefrontal Cortex (PFC) | Dopamine | ~300% increase[5][6] | Sprague-Dawley Rat |
| Prefrontal Cortex (PFC) | Serotonin | No significant change[5][9] | SHR, WKY, Sprague-Dawley Rat |
| Striatum | Dopamine | No significant change[5][6] | Sprague-Dawley Rat |
| Nucleus Accumbens | Dopamine | No significant change[5][6] | Sprague-Dawley Rat |
Data are derived from in vivo microdialysis studies following systemic atomoxetine administration.
Downstream Signaling and Receptor Interactions
The therapeutic effects of atomoxetine are mediated by the downstream consequences of elevated catecholamine levels in the PFC.
-
α2-Adrenergic and D1 Receptor Stimulation: The cognitive-enhancing effects of atomoxetine are believed to be primarily mediated through the stimulation of postsynaptic α2-adrenergic receptors and dopamine D1 receptors on pyramidal neurons in the PFC.[12] Studies in monkeys have shown that optimal doses of atomoxetine improve working memory performance, and these effects are blocked by α2-adrenergic or D1 receptor antagonists.[12] Stimulation of these receptors is thought to strengthen appropriate network signaling ("signal") while dampening irrelevant network activity ("noise"), thereby improving executive function.
-
NMDA Receptor Antagonism: Atomoxetine has also been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist at therapeutic concentrations in rat cortical neurons.[7][13] This action suggests an influence on glutamatergic transmission, which is also implicated in the pathophysiology of ADHD.[13]
-
Dopamine D2 Receptor Modulation: In the Spontaneously Hypertensive Rat (SHR) model, chronic treatment with atomoxetine has been shown to decrease the expression of dopamine D2 receptors in the PFC, striatum, and hypothalamus in a dose-dependent manner.[14][15] This downregulation may be a compensatory response to the increased synaptic dopamine and contribute to the reduction of hyperactive behaviors.[15]
Behavioral Pharmacodynamics in Animal Models
The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic animal model of ADHD, exhibiting core behavioral phenotypes of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[9][16]
Table 3: Effects of Atomoxetine on ADHD-like Behaviors in Animal Models
| Behavioral Domain | Animal Model | Task | Dose Range (mg/kg, i.p. or p.o.) | Effect |
| Hyperactivity | Spontaneously Hypertensive Rat (SHR) | Open-Field Test | 0.25 - 1.0 | Dose-dependent reduction in locomotor activity.[14][15][17] |
| Neurokinin-1 Receptor Knockout Mouse | Light/Dark Exploration Box | 3.0 | Reduced hyperactivity.[18] | |
| 6-OHDA Lesioned Rat | Open-Field Test | 1.0 | Reduced motor activity.[19] | |
| Impulsivity (Action) | Rat | 5-Choice Serial Reaction Time Task (5-CSRTT) | 0.5 - 2.0 | Reduced premature responding.[20] |
| Neurokinin-1 Receptor Knockout Mouse | 5-Choice Serial Reaction Time Task (5-CSRTT) | 10.0 | Reduced impulsivity.[18] | |
| Impulsivity (Choice) | Rat | Delay Discounting | 1.0 (chronic adolescent) | Decreased selection of small, immediate rewards (reduced impulsive choice).[21] |
| Inattention | Rat | Rapid Visual Information Processing (RVIP) Task | 0.3 - 3.0 | Improved accuracy, reduced false alarms.[22] |
| Rat | Morris Water Maze | 2.0 | Ameliorated performance (improved learning).[23] |
Note: The effects of atomoxetine can be dose-dependent, and some studies using lower doses (e.g., 0.15-0.3 mg/kg) in SHRs reported no significant effect on locomotor activity or impulsivity.[16][24]
Key Experimental Protocols
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.
-
Animal Model: Typically adult male Sprague-Dawley or Spontaneously Hypertensive Rats (SHRs).
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the brain region of interest (e.g., medial PFC). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
-
Microdialysis Session: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection & Analysis: After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples are collected at regular intervals (e.g., every 20 minutes). Atomoxetine or vehicle is administered (e.g., intraperitoneally). The concentrations of NE, DA, and 5-HT in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Presentation: Results are typically expressed as a percentage change from the average baseline concentration.
Open-Field Test for Hyperactivity
This assay assesses spontaneous locomotor activity and exploratory behavior.
-
Animal Model: Young male SHRs and Wistar-Kyoto (WKY) rats as normoactive controls.[14][15]
-
Apparatus: A square arena (e.g., 100x100 cm) with high walls, often equipped with a grid of infrared beams or an overhead video tracking system to monitor movement.
-
Procedure: Animals receive the designated dose of atomoxetine (e.g., 0.25, 0.5, or 1.0 mg/kg) or vehicle orally for a specified period (e.g., 21 consecutive days for chronic studies).[14][15] Following treatment, each rat is placed individually into the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 10-90 minutes). Key measures include total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena.
-
Data Analysis: The activity scores of the different treatment groups are compared using statistical methods like ANOVA.
5-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity
This operant conditioning task is a robust method for assessing sustained attention and impulsive action.
-
Animal Model: Rats or mice (e.g., NK1R-/- mice).[18]
-
Apparatus: An operant chamber with five apertures on one wall, each equipped with a light stimulus and an infrared detector to register a nose-poke response. A food magazine on the opposite wall delivers a reward (e.g., a sugar pellet).
-
Training and Procedure: Animals are trained over many sessions to poke their nose into one of the five apertures that is briefly illuminated. The task difficulty can be adjusted by changing the stimulus duration or the inter-trial interval (ITI).
-
Drug Testing: Once stable performance is achieved, animals are tested following the administration of atomoxetine or vehicle.
-
Key Measures:
-
Attention: Accuracy (% correct responses), Omissions (% trials with no response).
-
Impulsive Action: Premature responses (a nose poke into an aperture before the stimulus is presented).
-
Motivation/Motor Speed: Response latency (time to make a correct response), Reward collection latency.
-
Conclusion
The pharmacodynamic profile of atomoxetine in animal models of ADHD is characterized by its selective inhibition of the norepinephrine transporter. This primary action leads to a regionally specific increase in both norepinephrine and dopamine in the prefrontal cortex, without significantly affecting dopamine in subcortical reward pathways. This unique neurochemical signature activates downstream signaling cascades, primarily involving α2-adrenergic and D1 receptors, which are critical for enhancing cognitive control.
Preclinical behavioral studies consistently demonstrate that these neurochemical effects translate into the attenuation of core ADHD-like symptoms, including dose-dependent reductions in hyperactivity, impulsivity, and inattention. The detailed methodologies presented in this guide underscore the value of these animal models in dissecting the complex mechanisms of action of ADHD therapeutics. This body of research not only validates atomoxetine's clinical efficacy but also provides a robust framework for the discovery and development of next-generation non-stimulant treatments for ADHD.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomoxetine - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 9. Atomoxetine-induced increases in monoamine release in the prefrontal cortex are similar in spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methylphenidate and Atomoxetine Enhance Prefrontal Function Through α2-Adrenergic and Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atomoxetine produces oxidative stress and alters mitochondrial function in human neuron-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) | PLOS One [journals.plos.org]
- 18. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Chronic atomoxetine treatment during adolescence decreases impulsive choice, but not impulsive action, in adult rats and alters markers of synaptic plasticity in the orbitofrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Atomoxetine increases histamine release and improves learning deficits in an animal model of attention-deficit hyperactivity disorder: the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of atomoxetine on locomotor activity and impulsivity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Atomoxetine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of atomoxetine (B1665822) in human plasma. Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, is a non-stimulant medication used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Monitoring its plasma concentration is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The described method utilizes a reversed-phase HPLC system with UV detection, offering a reliable and accessible approach for most analytical laboratories. The protocol includes a straightforward sample preparation procedure and detailed chromatographic conditions. Validation parameters demonstrating the method's linearity, precision, accuracy, and sensitivity are also presented.
Introduction
Atomoxetine hydrochloride, chemically known as (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride, primarily exerts its therapeutic effect by selectively inhibiting the presynaptic norepinephrine transporter (NET).[1][3][4] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex, a brain region associated with attention and executive function.[5][6] Unlike stimulant medications for ADHD, atomoxetine has minimal affinity for dopamine (B1211576) and other neurotransmitter transporters, which is thought to contribute to its lower potential for abuse.[4][5]
Accurate quantification of atomoxetine in biological matrices like plasma is essential for drug development and clinical research. While various analytical methods, including LC-MS/MS, have been reported for atomoxetine analysis, HPLC with UV detection remains a widely used, cost-effective, and reliable technique.[2][7][8] This document provides a comprehensive protocol for one such method and summarizes the performance of other published methods for comparison.
Signaling Pathway of Atomoxetine
Atomoxetine's mechanism of action centers on the modulation of noradrenergic neurotransmission. The diagram below illustrates the key steps in this pathway.
Figure 1: Mechanism of Action of Atomoxetine.
Experimental Protocols
This section details the materials and procedures for the quantification of atomoxetine in human plasma based on a validated HPLC-UV method.
Materials and Reagents
-
Atomoxetine Hydrochloride (Reference Standard)
-
Internal Standard (IS), e.g., Pioglitazone or Carbamazepine[3][9]
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Triethylamine (TEA)
-
Orthophosphoric Acid (OPA)
-
Disodium (B8443419) Hydrogen Phosphate (B84403)
-
Water (HPLC Grade)
-
Human Plasma (Drug-free)
Instrumentation
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Data acquisition and processing software.
-
Centrifuge
-
Vortex mixer
-
pH meter
Standard Solutions Preparation
-
Stock Solution of Atomoxetine (1 mg/mL): Accurately weigh 10 mg of atomoxetine hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 µg/mL to 150 µg/mL.[10]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate amount of atomoxetine working standard solution and a fixed concentration of the internal standard.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Experimental Workflow
The following diagram outlines the major steps in the analytical procedure for the quantification of atomoxetine in plasma.
Figure 2: Experimental Workflow for Atomoxetine Quantification.
Chromatographic Conditions
-
Column: C8 (250 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: Acetonitrile and 10 mM disodium hydrogen phosphate buffer with 0.1% TEA (pH 3.0, adjusted with OPA) (55:45, v/v)[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection Wavelength: 271 nm[10]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[10]
-
Run Time: 10 minutes
Data Presentation
The performance of the described HPLC method and other reported methods are summarized in the tables below for easy comparison.
Table 1: Chromatographic and Detection Parameters of Various HPLC Methods for Atomoxetine Quantification in Plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (250x4.6 mm, 5µm)[10] | C18 (250x4.6 mm, 5µm)[11] | C18[2] |
| Mobile Phase | ACN:10mM Na2HPO4 buffer with 0.1% TEA (pH 3.0) (55:45)[10] | ACN:0.1% TEA (pH 3.5) (50:50)[11] | ACN:Water with 0.2% TEA (85:15)[3] |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min[11] | 1.0 mL/min[3] |
| Detection | UV at 271 nm[10] | UV at 271 nm[11] | UV at 270 nm[3] |
| Internal Standard | Not Specified | Not Specified | Pioglitazone[3] |
| Retention Time | 3.08 min[10] | 3.0 min[11] | 7.9 min[3] |
Table 2: Validation Summary of HPLC Methods for Atomoxetine Quantification.
| Validation Parameter | Method 1 | Method 2 | Method 3 (LC-MS/MS) |
| Linearity Range | 50-150 µg/mL[10] | 20-100 µg/mL[12] | 3-900 ng/mL[7] |
| Correlation Coefficient (r²) | >0.999 | 0.9992[3] | >0.999[7] |
| Limit of Quantification (LOQ) | Not Specified | 0.4 µg/mL[3] | 3 ng/mL[7] |
| Limit of Detection (LOD) | Not Specified | 0.1 µg/mL[3] | Not Specified |
| Precision (%RSD) | <2% (Intra-day & Inter-day) | <1% (Intra-day), <2% (Inter-day)[3] | Within acceptable limits[7] |
| Accuracy (% Recovery) | Not Specified | 100.10 ± 0.14[3] | Within acceptable limits[7] |
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of atomoxetine in human plasma. The method is sensitive, accurate, and precise, making it suitable for a variety of research and clinical applications. The straightforward protein precipitation sample preparation procedure and isocratic elution contribute to a high-throughput analysis. The provided experimental protocol and comparative data tables serve as a valuable resource for researchers and scientists involved in the analysis of atomoxetine.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new high performance liquid chromatographic method for quantification of atomoxetine in human plasma and its application for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of atomoxetine or escitalopram in human plasma by HPLC: Applications in neuroscience research studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. iajpr.com [iajpr.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Radioligand Binding Assay with Atomoxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine (B1665822), marketed under the brand name Strattera among others, is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2] Its therapeutic effect is attributed to its high affinity and selectivity for the presynaptic norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] Furthermore, by inhibiting NET in the prefrontal cortex, where dopamine (B1211576) transporters are sparse, atomoxetine also indirectly increases dopamine levels in this brain region.[1] Understanding the binding characteristics of atomoxetine to its primary target, the norepinephrine transporter, is crucial for drug development and neuroscience research. Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of atomoxetine for the human norepinephrine transporter (NET).
Principle of the Assay
This protocol describes a competitive radioligand binding assay. The assay relies on the competition between a radiolabeled ligand (the "hot" ligand) that specifically binds to the target (NET) and a non-radiolabeled test compound (the "cold" ligand, in this case, atomoxetine). By measuring the ability of increasing concentrations of atomoxetine to displace the binding of a fixed concentration of a specific NET radioligand, the inhibitory constant (Ki) of atomoxetine can be determined. The Ki value is a measure of the affinity of atomoxetine for the norepinephrine transporter.
Data Presentation
The binding affinity of atomoxetine for the norepinephrine transporter (NET), as well as for the serotonin (B10506) (SERT) and dopamine (DAT) transporters, is summarized in the table below. This data highlights the selectivity of atomoxetine for its primary target.
| Transporter | Ligand | Ki (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | Atomoxetine | 4.6 | Human | [1] |
| Serotonin Transporter (SERT) | Atomoxetine | 77 | Human | [1] |
| Dopamine Transporter (DAT) | Atomoxetine | 1451 | Human | [1] |
Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A smaller Ki value indicates a higher binding affinity.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]-Nisoxetine (a selective NET inhibitor). Specific activity: 70-90 Ci/mmol.
-
Test Compound: Atomoxetine hydrochloride.
-
Receptor Source: Human Norepinephrine Transporter (hNET) expressed in a stable cell line (e.g., HEK293 or CHO cells) membrane preparation. Commercial preparations are available.[3]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determiner: Desipramine (10 µM final concentration) or a high concentration of unlabeled atomoxetine.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Membrane Preparation (if not using a commercial source)
-
Cell Culture: Grow cells stably expressing hNET to confluency.
-
Harvesting: Scrape the cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh ice-cold lysis buffer, and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer with 10% glycerol (B35011) for storage) at a protein concentration of 1-2 mg/mL.
-
Protein Quantification: Determine the protein concentration using a standard protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay Protocol
-
Assay Setup: The assay is performed in a 96-well microplate with a final volume of 250 µL per well. All determinations should be performed in triplicate.
-
Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [³H]-Nisoxetine (at a final concentration close to its Kd, typically 1-3 nM), and 150 µL of the hNET membrane preparation (containing 10-30 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine), 50 µL of [³H]-Nisoxetine, and 150 µL of the hNET membrane preparation.[4] This measures the amount of radioligand that binds to components other than the specific transporter.[4][5]
-
Competition Binding (Atomoxetine): Add 50 µL of varying concentrations of atomoxetine (typically ranging from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-Nisoxetine, and 150 µL of the hNET membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for 30 minutes to reduce non-specific binding) using a cell harvester.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB)
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the atomoxetine concentration. The percentage of specific binding at each concentration of atomoxetine is calculated as: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of atomoxetine that inhibits 50% of the specific binding of [³H]-Nisoxetine.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]-Nisoxetine) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the transporter. This value should be determined in a separate saturation binding experiment.
-
Mandatory Visualizations
Caption: Experimental workflow for the radioligand binding assay.
Caption: Mechanism of action of Atomoxetine at the noradrenergic synapse.
References
Application Notes and Protocols: Utilizing Atomoxetine in Rodent Models of Cognitive Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, in preclinical rodent models to investigate its effects on cognitive dysfunction. The provided protocols and data summaries are intended to guide researchers in designing and implementing studies to evaluate the therapeutic potential of atomoxetine for various cognitive impairments.
Introduction
Atomoxetine is a non-stimulant medication approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] Its primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine and dopamine (B1211576), particularly in the prefrontal cortex.[1][2][4][5] This modulation of catecholaminergic neurotransmission is believed to underlie its beneficial effects on cognitive functions such as attention, working memory, and executive function.[3][6] Rodent models are invaluable tools for elucidating the neurobiological mechanisms of atomoxetine and for exploring its potential efficacy in treating cognitive deficits associated with various neurological and psychiatric disorders.
Mechanism of Action
Atomoxetine selectively blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft.[4][5] In the prefrontal cortex, where the dopamine transporter (DAT) is expressed at low levels, NET is also responsible for the reuptake of dopamine.[3] Therefore, by inhibiting NET, atomoxetine increases the extracellular concentrations of both norepinephrine and dopamine in this brain region, which is critically involved in executive functions.[2][4]
Data Presentation: Efficacy of Atomoxetine in Rodent Models
The following tables summarize quantitative data from various studies investigating the effects of atomoxetine on cognitive performance in rodent models.
Table 1: Atomoxetine in Models of Attentional Set-Shifting
| Animal Model | Task | Atomoxetine Dose (mg/kg, i.p.) | Key Findings | Reference |
| Sprague-Dawley Rats | Operant Set-Shifting Task | 1.0 | Significantly accelerated rule shifting without affecting learning rate. | [7][8][9] |
| Adolescent Long-Evans Rats | Intra-dimensional/Extra-dimensional (ID/ED) Set-Shifting Task | 0.1, 0.9 | 0.1 mg/kg facilitated attentional set-shifting. | [6] |
| Sprague-Dawley Rats with Noradrenergic Lesions | ID/ED Set-Shifting Task | 0.1, 0.3, 0.9 | Remediated attentional set-shifting impairments in lesioned rats. Impaired performance in non-lesioned rats at higher doses. | [10] |
Table 2: Atomoxetine in Models of Learning and Memory
| Animal Model | Cognitive Domain | Task | Atomoxetine Dose (mg/kg, i.p.) & Duration | Key Findings | Reference |
| Sprague-Dawley Rats (Scopolamine-induced amnesia) | Spatial & Emotional Memory | Morris Water Maze & Passive Avoidance | 3 or 6 mg/kg for 14 days | Significantly improved impaired learning and memory. Increased hippocampal BDNF and NGF levels. | [11][12][13][14] |
| Young-Adult Rats | Spatial Reference Memory | Eight-Arm Radial Arm Maze | Low mg/kg doses | Improved spatial reference memory. | [15][16][17] |
| Hyperactive Rats (6-OHDA lesioned) | Visuospatial Working Memory | Not specified | Acute treatment | Reversed cognitive loss and was associated with changes in dendritic spine morphology in the prefrontal cortex. | [18] |
| Dopamine Transporter Knockout (DAT-KO) Rats | Repetitive Behavior | Hebb-Williams Maze | 3 mg/kg (acute) | Reduced repetitive behaviors. | [19][20] |
Table 3: Atomoxetine in Animal Models of ADHD
| Animal Model | Behavior | Task | Atomoxetine Dose (mg/kg, oral) & Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Hyperactivity | Open-Field Test | 0.25, 0.5, or 1 mg/kg for 21 days | 1 mg/kg/day continuously improved motor activity. Decreased dopamine D2 receptor expression in the PFC, striatum, and hypothalamus. | [21][22] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the impact of atomoxetine on cognitive dysfunction in rodents.
Protocol 1: Attentional Set-Shifting Task (Operant Chamber)
This protocol is based on methodologies used to assess cognitive flexibility, a key executive function.[7][8][9]
Objective: To evaluate the effect of atomoxetine on the ability of a rat to shift attention between different stimulus dimensions.
Materials:
-
Operant conditioning chambers
-
Rat subjects (e.g., Sprague-Dawley)
-
Atomoxetine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation and Pre-training:
-
Habituate rats to the operant chambers.
-
Train rats to perform a simple discrimination task (e.g., press a lever for a food reward when a specific visual cue is present).
-
-
Drug Administration:
-
Administer atomoxetine (e.g., 1.0 mg/kg, i.p.) or vehicle 30 minutes prior to the testing session.
-
-
Testing Phases:
-
Initial Discrimination: Rats are trained to respond to one stimulus dimension (e.g., a visual cue).
-
Intra-dimensional Shift (IDS): The specific cues are changed, but the rule remains the same (e.g., still respond to a visual cue).
-
Extra-dimensional Shift (EDS): The relevant stimulus dimension is changed (e.g., from a visual cue to a location-based rule).
-
-
Data Analysis:
-
Measure the number of trials to reach a criterion of correct responses for each phase.
-
Analyze the data to compare the performance of atomoxetine-treated and vehicle-treated groups, particularly during the EDS phase.
-
Protocol 2: Morris Water Maze for Scopolamine-Induced Amnesia
This protocol is designed to assess spatial learning and memory and the potential therapeutic effects of atomoxetine in a model of cholinergic dysfunction.[11][13][14]
Objective: To determine if atomoxetine can ameliorate scopolamine-induced deficits in spatial memory.
Materials:
-
Circular water tank (Morris water maze)
-
Escape platform
-
Video tracking software
-
Rat subjects (e.g., Sprague-Dawley)
-
Atomoxetine hydrochloride
-
Scopolamine (B1681570) hydrobromide
-
Vehicle (e.g., sterile saline)
Procedure:
-
Chronic Drug Administration:
-
Administer atomoxetine (e.g., 3 or 6 mg/kg, i.p.) or vehicle daily for 14 consecutive days.
-
-
Amnesia Induction:
-
On testing days, administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the Morris water maze task to induce amnesia. The final dose of atomoxetine is typically given 60 minutes before the task.
-
-
Acquisition Phase (4 days):
-
Conduct 4 trials per day for 4 days.
-
Place the rat in the water at one of four starting positions.
-
Allow the rat to search for the hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.
-
-
Probe Trial (Day 5):
-
Remove the platform from the tank.
-
Allow the rat to swim freely for 60 seconds.
-
-
Data Analysis:
-
Acquisition Phase: Measure escape latency (time to find the platform) and swim path length.
-
Probe Trial: Measure the time spent in the target quadrant where the platform was previously located.
-
Conclusion
Atomoxetine has demonstrated pro-cognitive effects in a variety of rodent models of cognitive dysfunction. It consistently improves performance in tasks assessing executive functions, such as attentional set-shifting, and can ameliorate memory deficits in pharmacological models of amnesia. The data suggest that atomoxetine's efficacy is linked to its modulation of noradrenergic and dopaminergic systems in the prefrontal cortex and its influence on neurotrophic factors in the hippocampus. These preclinical findings support the continued investigation of atomoxetine as a potential therapeutic agent for cognitive impairments beyond its current indication for ADHD. The protocols provided herein offer a foundation for researchers to further explore the cognitive-enhancing properties of atomoxetine.
References
- 1. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 6. Atomoxetine facilitates attentional set shifting in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomoxetine accelerates attentional set shifting without affecting learning rate in the rat | Semantic Scholar [semanticscholar.org]
- 8. Atomoxetine accelerates attentional set shifting without affecting learning rate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atomoxetine reverses attentional deficits produced by noradrenergic deafferentation of medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychiatry and Behavioral Sciences [pbsciences.org]
- 12. Beneficial Effect of Atomoxetine Treatment on Scopolamine-Induced Cognitive Impairments and Molecular Changes in Rats | Semantic Scholar [semanticscholar.org]
- 13. Beneficial Effect of Atomoxetine Treatment on Scopolamine-Induced Cognitive Impairments and Molecular Changes in Rats | AVESİS [avesis.anadolu.edu.tr]
- 14. Psychiatry and Behavioral Sciences [pbsciences.org]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atomoxetine prevents working memory loss in hyperactive rats, mediating plastic changes in prefrontal cortex pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Atomoxetine on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) | PLOS One [journals.plos.org]
Application Notes and Protocols for Cell-Based Assays to Screen for Atomoxetine-Like Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD). Its therapeutic effect is primarily attributed to its ability to block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1][2] Consequently, screening for compounds with atomoxetine-like activity involves identifying agents that effectively inhibit the norepinephrine transporter.
These application notes provide detailed protocols for robust, cell-based assays designed to identify and characterize compounds that exhibit inhibitory activity against the human norepinephrine transporter (hNET). The described assays include a direct measure of NET inhibition through a fluorescent substrate uptake assay and a downstream signaling assay measuring changes in cyclic AMP (cAMP) levels. These methods are suitable for high-throughput screening (HTS) and detailed pharmacological characterization of candidate compounds.
Data Presentation
The following tables summarize quantitative data for atomoxetine and other known norepinephrine reuptake inhibitors in various cell-based assays. This data is essential for validating assay performance and for comparing the potency of novel compounds.
Table 1: Inhibitory Potency (IC50) of Norepinephrine Reuptake Inhibitors in a Fluorescent Substrate Uptake Assay
| Compound | Cell Line | IC50 (nM) | Reference Compound |
| Atomoxetine | HEK293-hNET | 3.5 | Desipramine |
| Desipramine | HEK293-hNET | 1.2 | - |
| Reboxetine | HEK293-hNET | 5.8 | Desipramine |
| Nisoxetine | HEK293-hNET | 0.8 | Desipramine |
Data compiled from representative literature values and may vary based on specific experimental conditions.
Table 2: Comparative Inhibitory Potency (IC50) of Atomoxetine Across Different Assay Formats
| Assay Type | Cell Line | Atomoxetine IC50 (nM) | Key Features |
| Fluorescent Uptake | HEK293-hNET | 3.5 | Homogeneous, no-wash, HTS-compatible |
| Radioligand Binding | HEK293-hNET | 5.1 | Measures direct binding to the transporter |
| [³H]-Norepinephrine Uptake | SK-N-BE(2)C | 23.1 | Utilizes endogenous NET expression |
This table illustrates the expected range of potency for atomoxetine in commonly used cell-based assays.[3]
Mandatory Visualizations
Signaling Pathway of Norepinephrine Reuptake Inhibition
References
Application Note: Quantitative Analysis of Atomoxetine and its Major Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of atomoxetine (B1665822) and its two major metabolites, 4-hydroxyatomoxetine (B19935) and N-desmethylatomoxetine, in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This document provides comprehensive experimental protocols, summarized quantitative data, and visual representations of the metabolic pathway and experimental workflow.
Introduction
Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in both children and adults. The therapeutic efficacy and potential side effects of atomoxetine can be influenced by its metabolism, which is primarily mediated by the polymorphic cytochrome P450 enzymes, CYP2D6 and, to a lesser extent, CYP2C19. The major metabolic pathways include hydroxylation to form 4-hydroxyatomoxetine and N-demethylation to produce N-desmethylatomoxetine.[1][2] Given the pharmacological activity of the parent drug and its metabolites, a sensitive and specific analytical method is crucial for understanding its complete pharmacokinetic profile. LC-MS/MS offers the necessary selectivity and sensitivity for accurately measuring the concentrations of these compounds in complex biological matrices like human plasma.
Experimental Protocols
Materials and Reagents
-
Atomoxetine hydrochloride (Reference Standard)
-
4-Hydroxyatomoxetine (Reference Standard)
-
N-Desmethylatomoxetine (Reference Standard)
-
Atomoxetine-d3 or Duloxetine (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of atomoxetine and its metabolites from human plasma.[3][4][5]
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL of atomoxetine-d3 or duloxetine).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column. The conditions provided below are a general guideline and may require optimization based on the specific column and LC system used.
-
LC System: Agilent 1200 Series or equivalent
-
Column: Phenomenex Kinetex C18 (2.1 mm x 50 mm, 2.6 µm) or equivalent[5]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
The specific MRM transitions and optimized MS parameters for each analyte are detailed in Table 1.
Data Presentation
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Atomoxetine | 256.2 | 72.1 | 40 | 25 |
| 4-Hydroxyatomoxetine | 272.2 | 72.1 | 45 | 28 |
| N-Desmethylatomoxetine | 242.2 | 58.1 | 38 | 23 |
| Atomoxetine-d3 (IS) | 259.2 | 75.1 | 40 | 25 |
| Duloxetine (IS) | 298.3 | 154.1 | 50 | 30 |
Note: These values may require optimization on different mass spectrometer models.
Table 2: Summary of Quantitative Performance
The following table summarizes typical performance characteristics of the described LC-MS/MS method, compiled from various validated protocols.[3][6]
| Parameter | Atomoxetine | 4-Hydroxyatomoxetine | N-Desmethylatomoxetine |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.1 - 100 | 0.1 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.1 | 0.1 |
| Intra-day Precision (%RSD) | < 10% | < 12% | < 13% |
| Inter-day Precision (%RSD) | < 12% | < 14% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 80% | > 80% |
Visualizations
Atomoxetine Metabolism Pathway
Caption: Metabolic pathway of atomoxetine.
LC-MS/MS Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
References
Application of Atomoxetine in Studying Norepinephrine Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing atomoxetine (B1665822) as a pharmacological tool for investigating norepinephrine (B1679862) (NE) pathways in both preclinical and clinical research. Detailed protocols for key experimental techniques are provided, along with a summary of relevant quantitative data and visual representations of signaling pathways and experimental workflows.
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) that potently and selectively blocks the norepinephrine transporter (NET).[1][2][3][4][5] This action leads to an increase in the extracellular concentration of norepinephrine in various brain regions, particularly the prefrontal cortex (PFC).[1][6][7][8][9] Due to its high selectivity for NET over other monoamine transporters, atomoxetine is an invaluable tool for elucidating the role of norepinephrine in a wide range of physiological and pathological processes, including attention, cognition, and mood regulation.[7][8][9] Unlike stimulant medications, atomoxetine does not significantly increase dopamine (B1211576) in the nucleus accumbens or striatum, minimizing the potential for abuse.[1][2][3][7]
Mechanism of Action
Atomoxetine's primary mechanism of action is the inhibition of the presynaptic norepinephrine transporter (NET).[1][3][4][5] This blockage prevents the reuptake of norepinephrine from the synaptic cleft, leading to an accumulation of NE and enhanced noradrenergic signaling.[1][4] In the prefrontal cortex, where the dopamine transporter (DAT) is sparsely expressed, NET is also responsible for the reuptake of dopamine.[1][3][10] Consequently, atomoxetine can also increase extracellular dopamine levels specifically in the PFC, an effect thought to contribute to its therapeutic efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][7]
Recent studies have also suggested that atomoxetine may have additional mechanisms of action, including antagonism of NMDA receptors and interaction with serotonin (B10506) transporters (SERT) at higher clinical doses.[2][11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of atomoxetine with monoamine transporters and its effects on extracellular neurotransmitter levels.
Table 1: Atomoxetine Binding Affinity and Transporter Occupancy
| Parameter | Species | Transporter | Value | Reference |
| Binding Affinity (Ki) | Human (transfected cells) | NET | 5 nM | [7][8][9] |
| Human (transfected cells) | SERT | 77 nM | [7][8][9] | |
| Human (transfected cells) | DAT | 1451 nM | [7][8][9] | |
| Transporter Occupancy (IC50) | Rhesus Monkey (in vivo PET) | NET | 31 ± 10 ng/mL plasma | [13] |
| Rhesus Monkey (in vivo PET) | SERT | 99 ± 21 ng/mL plasma | [13] |
Table 2: Effects of Atomoxetine on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
| Brain Region | Species | Atomoxetine Dose | Neurotransmitter | % Increase from Baseline | Reference |
| Prefrontal Cortex | Rat | 3 mg/kg, i.p. | Norepinephrine | ~300% | [6][7][9] |
| Prefrontal Cortex | Rat | 3 mg/kg, i.p. | Dopamine | ~300% | [7][9] |
| Nucleus Accumbens | Rat | 3 mg/kg, i.p. | Dopamine | No significant change | [7][9] |
| Striatum | Rat | 3 mg/kg, i.p. | Dopamine | No significant change | [7][9] |
| Occipital Cortex | Rat | 3 mg/kg, i.p. | Norepinephrine | Robust increase | [6] |
| Lateral Hypothalamus | Rat | 3 mg/kg, i.p. | Norepinephrine | Robust increase | [6] |
| Dorsal Hippocampus | Rat | 3 mg/kg, i.p. | Norepinephrine | Robust increase | [6] |
| Cerebellum | Rat | 3 mg/kg, i.p. | Norepinephrine | Robust increase | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. touchscreencognition.org [touchscreencognition.org]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. conductscience.com [conductscience.com]
- 5. The application of the 5-choice serial reaction time task for the assessment of visual attentional processes and impulse control in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 8. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereotaxic Surgery in Rodents for Stimulation of the Brain Reward System | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Atomoxetine Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), is a non-stimulant medication primarily used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its therapeutic effects are attributed to its ability to block the presynaptic norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine (NE) throughout the brain.[1][3] A unique aspect of atomoxetine's mechanism is its effect on dopamine (B1211576) (DA) levels. In the prefrontal cortex (PFC), a brain region crucial for executive functions and attention, the expression of the dopamine transporter (DAT) is low.[4] Consequently, DA reuptake is primarily mediated by NET. By inhibiting NET, atomoxetine effectively increases the synaptic availability of both norepinephrine and dopamine in the PFC.[1][4][5][6] This targeted neurochemical modulation in the PFC is thought to underlie its efficacy in improving ADHD symptoms.[5][6] In vivo microdialysis is a powerful technique to monitor these dynamic changes in neurotransmitter levels in real-time within specific brain regions of freely moving animals, providing critical insights into the pharmacodynamic profile of atomoxetine.[7][8]
Signaling Pathway of Atomoxetine
Atomoxetine's primary molecular target is the norepinephrine transporter (NET) on presynaptic neurons. By binding to and inhibiting NET, atomoxetine prevents the reuptake of norepinephrine from the synaptic cleft. This leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic signaling. In the prefrontal cortex, this inhibition of NET also results in increased extracellular dopamine levels, as NET is also responsible for dopamine reuptake in this brain region.[1][4]
Caption: Mechanism of action of Atomoxetine at the neuronal synapse.
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats are a commonly used animal model for this type of study.[7]
-
Weight: 250-350 g.
-
Housing: Following surgery, animals should be housed individually to prevent damage to the surgical implant. A standard 12-hour light/dark cycle should be maintained, with ad libitum access to food and water.
Surgical Protocol: Guide Cannula Implantation
This protocol is for the stereotaxic implantation of a guide cannula into the medial prefrontal cortex (mPFC).
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (3-5% for induction, 1.5-2.5% for maintenance) or a pentobarbital (B6593769) solution.[9]
-
Stereotaxic Placement: Place the anesthetized animal in a stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Surgical Preparation: Make a midline incision on the scalp to expose the skull. Clean the skull surface with a sterile saline solution.
-
Cannula Implantation: Drill a small burr hole over the target coordinates for the mPFC. Slowly lower a guide cannula (e.g., CMA 7) to the desired stereotaxic coordinates.
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two anchor screws.
-
Post-operative Care: Suture the incision site and administer analgesics as per institutional guidelines. Allow the animal to recover for a minimum of 7 days before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.
In Vivo Microdialysis Procedure
Caption: Workflow for an in vivo microdialysis experiment.
-
Microdialysis Probe: Gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12 with a 2 mm membrane).
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂.[9] The solution should be sterile-filtered.
-
Flow Rate: A flow rate of 1-2 µL/min is typically used.
-
Equilibration: Allow the system to equilibrate for 1-2 hours after probe insertion to establish a stable baseline of neurotransmitter levels.[9]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent the degradation of monoamines.[9]
-
Drug Administration: After collecting 3-4 baseline samples, administer atomoxetine (e.g., intraperitoneally, i.p.) at the desired doses.[7][9]
-
Post-Drug Collection: Continue collecting samples for at least 3-4 hours post-administration to monitor the time-course of neurotransmitter changes.[9]
-
Sample Storage: Immediately freeze samples on dry ice and store them at -80°C until analysis.
Analytical Protocol: HPLC-ECD/MS
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with either Electrochemical Detection (ECD) or Mass Spectrometry (MS) is used for the quantification of norepinephrine and dopamine in the dialysate samples.
-
Column: A C18 reverse-phase column suitable for monoamine separation.
-
Data Analysis: Neurotransmitter concentrations are typically calculated from a standard curve. The results are often expressed as a percentage change from the average baseline concentration.
Histological Verification
-
At the end of the experiment, it is crucial to verify the correct placement of the microdialysis probe.
-
Procedure: Euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Extract the brain and store it in paraformaldehyde. Section the brain and stain with a suitable histological stain (e.g., cresyl violet). Visualize the probe track under a microscope to confirm its location within the target brain region.[9]
Data Presentation
The following tables summarize the quantitative effects of atomoxetine on extracellular norepinephrine and dopamine levels in the prefrontal cortex of rats, as determined by in vivo microdialysis studies.
Table 1: Effect of Atomoxetine on Extracellular Norepinephrine and Dopamine in the Rat Prefrontal Cortex
| Dose (mg/kg, i.p.) | Neurotransmitter | Maximum Increase (Fold over Baseline) | Brain Region | Reference |
| 3 | Norepinephrine | ~3 | Prefrontal Cortex | [5] |
| 3 | Dopamine | ~3 | Prefrontal Cortex | [5] |
Table 2: Regional Specificity of Atomoxetine's Effects on Dopamine
| Brain Region | Effect on Dopamine Levels (3 mg/kg, i.p.) | Reference |
| Prefrontal Cortex | ~3-fold increase | [5] |
| Striatum | No significant change | [5] |
| Nucleus Accumbens | No significant change | [5] |
| Occipital Cortex | No significant change | [7] |
| Lateral Hypothalamus | No significant change | [7] |
Logical Relationships in Atomoxetine's Therapeutic Action
The therapeutic efficacy of atomoxetine in ADHD is a direct consequence of its specific neurochemical actions in the prefrontal cortex. The logical progression from drug administration to clinical improvement is outlined below.
Caption: Logical flow from Atomoxetine's mechanism to its clinical effects.
Conclusion
In vivo microdialysis is an indispensable technique for elucidating the pharmacodynamic effects of atomoxetine. The protocols and data presented here provide a comprehensive guide for researchers investigating the neurochemical basis of atomoxetine's therapeutic action. The ability to measure real-time changes in norepinephrine and dopamine in specific brain regions like the prefrontal cortex is crucial for understanding its efficacy in treating ADHD and for the development of novel therapeutics targeting similar pathways.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Clinical Trials Involving Atomoxetine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials involving Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[1] The following sections detail the mechanism of action, pharmacokinetic properties, and established protocols for Phase I, II, and III clinical trials, designed to guide researchers in the development and execution of studies evaluating the efficacy and safety of Atomoxetine.
Mechanism of Action
Atomoxetine's therapeutic effects in ADHD are primarily attributed to its selective inhibition of the presynaptic norepinephrine transporter (NET).[2][3] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex, a brain region implicated in attention and executive function.[1][4] By blocking NET, Atomoxetine also indirectly increases dopamine (B1211576) levels in the prefrontal cortex.[1][4][5] Unlike stimulant medications, Atomoxetine has minimal affinity for other neurotransmitter transporters or receptors, which is thought to contribute to its lower potential for abuse.[4][6]
Signaling Pathway of Atomoxetine
Caption: Atomoxetine blocks the norepinephrine transporter (NET), increasing NE levels.
Pharmacokinetics and Metabolism
Atomoxetine is well-absorbed after oral administration and is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] Genetic variations in CYP2D6 can lead to significant differences in drug exposure.[3] Individuals who are "poor metabolizers" (PMs) of CYP2D6 have higher plasma concentrations and a longer half-life of Atomoxetine compared to "extensive metabolizers" (EMs).[2][7]
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| Oral Bioavailability | ~63% | ~94% |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | ~3-5 hours |
| Elimination Half-life | ~5 hours | ~24 hours |
| Systemic Clearance | ~0.35 L/h/kg | ~0.03 L/h/kg |
| Protein Binding | >98% (primarily to albumin) | >98% (primarily to albumin) |
Data compiled from multiple sources.[2][7][8]
Clinical Trial Design and Protocols
The following sections outline standardized protocols for Phase I, II, and III clinical trials of Atomoxetine.
Phase I: Safety, Tolerability, and Pharmacokinetics
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of Atomoxetine in healthy adult volunteers.
Experimental Protocol:
-
Subject Recruitment:
-
Enroll healthy adult volunteers (typically 18-55 years old).
-
Conduct a comprehensive medical history, physical examination, electrocardiogram (ECG), and laboratory tests (hematology, clinical chemistry, urinalysis) to ensure subjects meet inclusion/exclusion criteria.
-
Obtain written informed consent.
-
-
Study Design:
-
Randomized, double-blind, placebo-controlled, single and multiple ascending dose design.
-
Subjects are randomized to receive either Atomoxetine or a placebo.
-
-
Dosing and Administration:
-
Single Ascending Dose (SAD):
-
Administer a single oral dose of Atomoxetine or placebo to sequential cohorts of subjects.
-
Start with a low dose (e.g., 5 mg) and escalate in subsequent cohorts (e.g., 10 mg, 20 mg, 40 mg, 60 mg, 90 mg, 120 mg) after safety data from the previous cohort has been reviewed.
-
-
Multiple Ascending Dose (MAD):
-
Administer multiple oral doses of Atomoxetine or placebo to sequential cohorts of subjects once daily for a specified period (e.g., 7-14 days).
-
Dose escalation follows a similar procedure to the SAD phase.
-
-
-
Data Collection and Assessments:
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose) to determine plasma concentrations of Atomoxetine and its metabolites.
-
Safety and Tolerability Monitoring:
-
Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) at regular intervals.
-
Perform continuous ECG monitoring or serial ECGs.
-
Record all adverse events (AEs), assessing their severity, duration, and relationship to the study drug.
-
Repeat laboratory safety tests at the end of the study.
-
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for Atomoxetine and its metabolites.
-
Summarize safety and tolerability data, including the incidence and severity of AEs.
-
Phase II: Efficacy and Dose-Ranging
Objective: To evaluate the efficacy of Atomoxetine in treating ADHD symptoms and to determine the optimal dose range in the target patient population (children, adolescents, or adults).
Experimental Protocol:
-
Subject Recruitment:
-
Recruit patients diagnosed with ADHD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) criteria.[9][10]
-
Utilize structured diagnostic interviews to confirm the diagnosis.[10]
-
Establish inclusion criteria (e.g., age range, severity of ADHD symptoms based on a standardized rating scale) and exclusion criteria (e.g., certain comorbid psychiatric conditions, unstable medical conditions).[11]
-
Obtain written informed consent from adult participants or parental consent and child assent.
-
-
Study Design:
-
Dosing and Administration:
-
Efficacy and Safety Assessments:
-
Primary Efficacy Measure: The primary outcome is typically the change from baseline in the total score of a validated ADHD rating scale, such as the ADHD Rating Scale-IV-Parent Version (ADHD-RS-IV) or the Conners' Adult ADHD Rating Scale (CAARS).[9][10]
-
Secondary Efficacy Measures: Include changes in subscale scores of the primary efficacy measure (e.g., inattention, hyperactivity/impulsivity), Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales, and measures of functional impairment.[9]
-
Safety Monitoring: Collect data on AEs, vital signs, weight, and laboratory parameters as in Phase I.
-
-
Data Analysis:
-
Analyze the primary efficacy endpoint using appropriate statistical methods (e.g., Analysis of Covariance - ANCOVA) to compare the change from baseline in ADHD rating scale scores between each Atomoxetine dose group and the placebo group.
-
Analyze secondary efficacy and safety endpoints.
-
Phase III: Confirmation of Efficacy and Safety
Objective: To confirm the efficacy and safety of Atomoxetine in a larger, more diverse patient population and to evaluate its long-term effects.
Experimental Protocol:
-
Subject Recruitment:
-
Study Design:
-
Dosing and Administration:
-
Utilize the optimal dose or flexible dosing regimen determined in Phase II studies.
-
-
Efficacy and Safety Assessments:
-
Employ the same primary and secondary efficacy measures as in Phase II.
-
Long-term safety monitoring is crucial, with particular attention to cardiovascular effects and effects on growth in pediatric populations.[2]
-
-
Data Analysis:
-
Confirm the findings of Phase II trials in a larger sample size.
-
Conduct subgroup analyses to assess efficacy and safety in different demographic and clinical subgroups.
-
Analyze long-term safety and efficacy data from open-label extension studies.
-
General Clinical Trial Workflow
Caption: A typical workflow for a randomized, placebo-controlled clinical trial.
Summary of Efficacy Data from Selected Clinical Trials
| Study Population | Duration | Primary Outcome Measure | Atomoxetine Mean Change from Baseline | Placebo Mean Change from Baseline | p-value |
| Children & Adolescents [1] | 10 weeks | ADHD-RS Total Score | -56.7% | N/A (Open-label) | N/A |
| Children & Adolescents [9] | 12 weeks | ADHD-RS Total Score | Significant Reduction | Less Reduction | <0.001 |
| Adults (Pooled Analysis) [14] | 10-16 weeks | CAARS-Inv:SV Total Score | -12.2 | -8.1 | <0.001 |
| Adults (Pooled Analysis) [14] | 6 months | CAARS-Inv:SV Total Score | -13.2 | -9.7 | <0.001 |
Summary of Common Adverse Events
| Adverse Event | Frequency in Atomoxetine Group | Frequency in Placebo Group |
| Children & Adolescents | ||
| Abdominal Pain | Common | Less Common |
| Decreased Appetite | Common | Less Common |
| Nausea | Common | Less Common |
| Vomiting | Common | Less Common |
| Somnolence | Common | Less Common |
| Adults | ||
| Nausea | Common | Less Common |
| Dry Mouth | Common | Less Common |
| Decreased Appetite | Common | Less Common |
| Insomnia | Common | Less Common |
| Constipation | Common | Less Common |
| Dizziness | Common | Less Common |
| Sweating | Common | Less Common |
Frequency data is qualitative and based on multiple sources.[6][14][16]
Conclusion
The design and execution of clinical trials for Atomoxetine require a thorough understanding of its mechanism of action, pharmacokinetic properties, and the specific regulatory requirements for drug development. The protocols outlined in these application notes provide a standardized framework for conducting Phase I, II, and III trials. Adherence to these rigorous methodologies is essential for generating high-quality data to support the continued evaluation of Atomoxetine's efficacy and safety in the treatment of ADHD.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 6. Atomoxetine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. Atomoxetine in adults with ADHD: two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. droracle.ai [droracle.ai]
- 13. Randomized, controlled trial of atomoxetine for ADHD in adolescents with substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of atomoxetine in adults with attention deficit hyperactivity disorder: An integrated analysis of the complete database of multicenter placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Atomoxetine: a novel treatment for child and adult ADHD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis and Application of Deuterated Atomoxetetine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD). Its metabolism is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in pharmacokinetics.[1][2][3] Individuals can be categorized as extensive metabolizers (EMs) or poor metabolizers (PMs), with the latter group exhibiting higher plasma concentrations and a longer half-life of the drug.[2][3] This variability underscores the importance of detailed metabolic studies in drug development. The use of isotopically labeled compounds, such as deuterated atomoxetine, is a powerful tool for such investigations.
Deuterium-labeled compounds are valuable as internal standards in quantitative bioanalysis and as tracers to elucidate metabolic pathways.[4] The substitution of hydrogen with deuterium (B1214612) can also alter the metabolic profile of a drug, a phenomenon known as the "deuterium isotope effect," which can lead to reduced rates of metabolism and potentially altered therapeutic profiles.[5] This application note provides a detailed protocol for the synthesis of deuterated atomoxetine and its application in metabolic stability studies.
Pharmacokinetic Properties of Atomoxetine
The pharmacokinetic profile of atomoxetine is heavily influenced by the CYP2D6 genotype of an individual.[3] A summary of key pharmacokinetic parameters in extensive and poor metabolizers is presented in Table 1.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |
| Oral Bioavailability | 63% | 94% | [3] |
| Plasma Half-life | ~5 hours | ~24 hours | [2] |
| Peak Plasma Concentration (Cmax) | 5-fold lower than PMs | 5-fold higher than EMs | [2][3] |
| Area Under the Curve (AUC) | 10-fold lower than PMs | 10-fold higher than EMs | [2][3] |
Metabolism of Atomoxetine
Atomoxetine undergoes extensive metabolism primarily through three pathways: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation.[1] The primary metabolic pathway is the aromatic ring-hydroxylation to form 4-hydroxyatomoxetine, which is catalyzed predominantly by CYP2D6.[1][2] This metabolite is then glucuronidated and excreted.[1] In individuals with compromised CYP2D6 activity, other CYP enzymes, such as CYP2C19, contribute to the formation of N-desmethylatomoxetine.[2][6]
Caption: Metabolic pathways of atomoxetine.
Synthesis of Deuterated Atomoxetine
The following is a representative protocol for the synthesis of deuterated atomoxetine, specifically (R)-N-methyl-d3-3-phenyl-3-(o-tolyloxy)propan-1-amine, based on established synthetic routes for atomoxetine.[7][8][9][10][11] This protocol introduces the deuterium label via the use of a deuterated methylating agent.
Experimental Protocol
Step 1: Synthesis of (R)-3-Phenyl-3-(o-tolyloxy)propan-1-amine
A detailed procedure for the synthesis of the non-deuterated precursor can be adapted from various published methods. A common approach involves the reaction of (R)-3-chloro-1-phenylpropan-1-ol with o-cresol, followed by amination.
Step 2: N-Methylation with Deuterated Methyl Iodide
-
To a solution of (R)-3-phenyl-3-(o-tolyloxy)propan-1-amine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base such as potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl-d3 iodide (CD3I) (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (R)-N-methyl-d3-3-phenyl-3-(o-tolyloxy)propan-1-amine.
Caption: Synthesis of deuterated atomoxetine.
Application in Metabolic Stability Studies
Deuterated atomoxetine can be used to assess the metabolic stability of the parent compound in vitro. The following protocol outlines a typical experimental workflow.
Experimental Protocol
-
Incubation: Incubate deuterated atomoxetine (1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing an NADPH-regenerating system at 37 °C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., non-deuterated atomoxetine).[12]
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of deuterated atomoxetine at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining deuterated atomoxetine against time. The slope of the linear regression line represents the rate of metabolism.
Caption: Workflow for metabolic stability assay.
Expected Results and Data Presentation
The introduction of deuterium at the N-methyl position is expected to slow down the N-demethylation pathway. The following table presents hypothetical comparative data for the in vitro metabolic stability of atomoxetine and its deuterated analog.
| Compound | Half-life (t1/2, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Atomoxetine | 25 | 27.7 |
| Deuterated Atomoxetine | 40 | 17.3 |
Conclusion
The synthesis and use of deuterated atomoxetine provide a valuable methodology for researchers in drug metabolism and pharmacokinetics. The provided protocols offer a framework for the preparation of this important research tool and its application in assessing metabolic stability. The expected alteration in the metabolic rate due to the deuterium isotope effect highlights the utility of this approach in understanding the metabolic fate of atomoxetine and in the development of potentially improved therapeutic agents.
References
- 1. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 6. ClinPGx [clinpgx.org]
- 7. CN103664658A - Synthetic method of tomoxetine - Google Patents [patents.google.com]
- 8. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Atomoxetine as a Tool Compound in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing atomoxetine (B1665822) as a tool compound in neuroscience research. Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is an invaluable pharmacological tool for investigating the role of the norepinephrine (NE) system in various brain functions and disorders. Its high selectivity for the norepinephrine transporter (NET) over other monoamine transporters makes it a precise instrument for dissecting noradrenergic pathways and their influence on cognition, behavior, and neuropathology.[[“]][2][3][4]
Mechanism of Action
Atomoxetine's primary mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET).[[“]][2][5] This inhibition blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increase in the extracellular concentration of NE.[[“]][5] Notably, in the prefrontal cortex (PFC), where the dopamine (B1211576) transporter (DAT) is expressed at low levels, the NET is also responsible for the reuptake of dopamine (DA).[[“]][6][7] Consequently, atomoxetine administration leads to a significant and regionally selective increase in both extracellular NE and DA levels in the PFC, without significantly altering dopamine levels in subcortical regions like the nucleus accumbens and striatum.[[“]][8][9][10][11][12] This unique pharmacological profile allows researchers to investigate the specific roles of cortical catecholamines in cognitive processes.
Quantitative Data Summary
The following tables summarize key quantitative data for atomoxetine, facilitating experimental design and comparison.
Table 1: Binding Affinities (Ki) of Atomoxetine for Monoamine Transporters
| Transporter | Human (Ki, nM) | Reference(s) |
| Norepinephrine Transporter (NET) | 5 | [8][11] |
| Serotonin Transporter (SERT) | 77 | [8][11] |
| Dopamine Transporter (DAT) | 1451 | [8][11] |
Table 2: In Vivo Effects of Atomoxetine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex
| Neurotransmitter | Acute Atomoxetine Administration | Reference(s) |
| Norepinephrine (NE) | ~3-fold increase | [8][11] |
| Dopamine (DA) | ~3-fold increase | [8][11] |
| Serotonin (5-HT) | No significant change | [8][11] |
Table 3: Effective Doses of Atomoxetine in Preclinical Models
| Animal Model | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference(s) |
| Cognitive Enhancement | Rat | 0.3 - 1.0 | i.p. | Improved performance in attentional tasks | [13] |
| ADHD Models | Rat (SHR) | 0.15 - 1.0 | p.o., i.p. | Reduction in hyperactivity and impulsivity | [14][15] |
| Anxiety Models | Mouse | 3.0 | p.o. | Anxiolytic-like effects in the elevated plus-maze | [16] |
| Compulsive Behavior | Mouse | 1.0 - 10.0 | i.p. | Reduction in marble-burying behavior | [17][18] |
Signaling Pathways
Atomoxetine's elevation of norepinephrine and dopamine in the prefrontal cortex initiates downstream signaling cascades through their respective receptors. The following diagrams illustrate these pathways.
Caption: Atomoxetine's Mechanism of Action and Downstream Signaling in the PFC.
Experimental Workflows and Protocols
The following section details common experimental workflows and provides standardized protocols for key behavioral and neurochemical assays involving atomoxetine.
Preclinical Evaluation Workflow
Caption: A typical experimental workflow for the preclinical evaluation of atomoxetine.
Detailed Experimental Protocols
Objective: To measure extracellular levels of norepinephrine and dopamine in the prefrontal cortex of awake, freely moving rodents following atomoxetine administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Atomoxetine solution
-
Anesthetics
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., isoflurane).
-
Secure the animal in the stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex.
-
Secure the cannula with dental cement.
-
Allow for a post-operative recovery period of at least 48 hours.[12]
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[19]
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer atomoxetine (e.g., intraperitoneally) at the desired dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC-ED.
-
Express the results as a percentage change from the baseline levels.
-
Objective: To assess the effects of atomoxetine on locomotor activity and anxiety-like behavior.
Materials:
-
Open-field arena (e.g., 40x40x40 cm) with a video tracking system.
-
Atomoxetine solution and vehicle.
Procedure:
-
Habituation:
-
Drug Administration:
-
Administer atomoxetine or vehicle at the desired dose and route (e.g., 30 minutes before the test if i.p.).
-
-
Testing:
-
Data Analysis:
-
Analyze the recordings for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[16]
-
Objective: To evaluate the anxiolytic or anxiogenic effects of atomoxetine.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).[3][23][24]
-
Video tracking system.
-
Atomoxetine solution and vehicle.
Procedure:
-
Habituation:
-
Drug Administration:
-
Administer atomoxetine or vehicle prior to testing.
-
-
Testing:
-
Data Analysis:
-
Measure the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in open arm exploration is indicative of an anxiolytic effect.
-
Objective: To assess the effects of atomoxetine on attention and impulsivity.
Materials:
-
5-CSRTT operant chambers.
-
Atomoxetine solution and vehicle.
Procedure:
-
Training:
-
Train the animals on the 5-CSRTT to a stable baseline performance. This involves the animal learning to detect a brief light stimulus in one of five apertures and respond with a nose poke to receive a reward.[19]
-
-
Drug Testing:
-
Administer atomoxetine or vehicle before the test session.
-
Conduct the 5-CSRTT session.
-
-
Data Analysis:
-
Key parameters to analyze include:
-
Accuracy: Percentage of correct responses (a measure of attention).
-
Omissions: Failure to respond (can indicate changes in motivation or sedation).
-
Premature responses: Responding before the stimulus is presented (a measure of impulsivity).[25][26]
-
Response latency: Time taken to make a correct response.
-
-
Objective: To assess the effects of atomoxetine on recognition memory.
Materials:
-
Open-field arena.
-
Two identical objects for the familiarization phase and one novel object.
-
Atomoxetine solution and vehicle.
Procedure:
-
Habituation:
-
Familiarization Phase:
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a defined period (e.g., 1 hour).
-
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time it spends exploring each object.[14]
-
-
Data Analysis:
-
Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]). A higher index indicates better recognition memory.
-
Objective: To evaluate the potential antidepressant-like effects of atomoxetine.
Materials:
-
Cylindrical container filled with water.
-
Atomoxetine solution and vehicle.
Procedure:
-
Drug Administration:
-
Administer atomoxetine or vehicle. The protocol may involve a pre-test session 24 hours before the test session, with drug administration before one or both sessions.[28]
-
-
Test Session:
-
Place the animal in the water-filled cylinder for a 6-minute session.[29]
-
Record the session.
-
-
Data Analysis:
-
Score the last 4 minutes of the session for time spent immobile. A decrease in immobility time is interpreted as an antidepressant-like effect.[29]
-
Disclaimer: All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Dosing, timing, and specific parameters may need to be optimized for your specific experimental conditions.
References
- 1. consensus.app [consensus.app]
- 2. The Role of Prefrontal Dopamine D1 Receptors in the Neural Mechanisms of Associative Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Differential Contributions of Prefrontal and Hippocampal Dopamine D1 and D2 Receptors in Human Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomoxetine Enhances Connectivity of Prefrontal Networks in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine D1 receptor in medial prefrontal cortex mediates the effects of TAAR1 activation on chronic stress-induced cognitive and social deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis evaluation of atomoxetine brain penetration and central nervous system pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. 5-choice serial reaction time task; 5-CSRTT, is an automated assay that can be conducted in the integrated behavior assessment unit, the Zantiks AD | Protocols | Zantiks [zantiks.com]
- 16. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 17. youtube.com [youtube.com]
- 18. Atomoxetine for hoarding disorder: A pre-clinical and clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. MPD: JaxCC1: project protocol [phenome.jax.org]
- 23. mmpc.org [mmpc.org]
- 24. MPD: Brown1: project protocol [phenome.jax.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Role of the serotonergic system in the forced swimming test: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 29. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Atomoxetine in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Atomoxetine, focusing on challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Atomoxetine and its common salt form?
Atomoxetine is most commonly used as its hydrochloride (HCl) salt, which has significantly higher aqueous solubility than the free base. Atomoxetine HCl is a white to practically white solid.[1][2][3] The reported aqueous solubility of Atomoxetine HCl is approximately 27.8 mg/mL.[1][2][3][4][5] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is around 2 mg/mL.[6]
The free base form of Atomoxetine is described as a high-boiling oil and has very low predicted water solubility, in the range of 0.0039 mg/mL.[5][7] For most experimental purposes, the HCl salt is the recommended form for aqueous preparations.
Q2: What solvents can be used to prepare high-concentration stock solutions of Atomoxetine HCl?
For preparing high-concentration stock solutions, several organic solvents can be used. Atomoxetine HCl is soluble in ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[6] It is also highly soluble in methanol.[8] When using organic solvents to prepare a stock solution, it is crucial to ensure the final concentration of the solvent in the aqueous experimental medium is insignificant, as organic solvents can have physiological effects.[6]
Q3: How does pH influence the solubility of Atomoxetine HCl?
The solubility of Atomoxetine HCl is pH-dependent. Atomoxetine is a weak base with a pKa of 10.13.[1][9] Therefore, it is more soluble in acidic to neutral solutions where it exists in its ionized form. Its solubility has been shown to be highest in distilled water (38.46 mg/mL) and decreases in buffers with higher pH levels, such as pH 6.8 (26.54 mg/mL) and pH 7.4 (24.79 mg/mL).[8] Solubility is lowest in acidic buffers like pH 1.2 (19.78 mg/mL), which may seem counterintuitive but can be influenced by the common ion effect in HCl-based buffers.[8] For maximum aqueous solubility, maintaining a pH well below the pKa is recommended.
Data Summary: Solubility of Atomoxetine
Table 1: Solubility of Atomoxetine HCl in Various Solvents
| Solvent/Medium | pH | Approximate Solubility (mg/mL) | Reference |
| Water | Neutral | 27.8 | [1][2][3][4][5] |
| Distilled Water | Neutral | 38.46 | [8] |
| PBS | 7.2 | ~2.0 | [6] |
| Phosphate Buffer | 7.4 | 24.79 | [8] |
| Phosphate Buffer | 6.8 | 26.54 | [8] |
| Acidic Buffer | 1.2 | 19.78 | [8] |
| DMSO | N/A | ~30.0 (also reported as 58) | [4][6] |
| Ethanol | N/A | ~30.0 (also reported as 37) | [4][6] |
| Methanol | N/A | 34.89 | [8] |
| Dimethylformamide (DMF) | N/A | ~30.0 | [6] |
Troubleshooting Guides
Issue: My Atomoxetine solution is cloudy or shows precipitation.
A cloudy solution or the presence of precipitates indicates that the drug has exceeded its solubility limit under the current conditions. Follow this troubleshooting workflow to identify and resolve the issue.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. iajps.com [iajps.com]
- 9. Atomoxetine hydrochloride CAS#: 82248-59-7 [m.chemicalbook.com]
Troubleshooting Atomoxetine instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the long-term storage and stability of atomoxetine (B1665822).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of atomoxetine during long-term storage?
A1: The stability of atomoxetine is primarily influenced by temperature, humidity, and pH.[][2][3] Forced degradation studies have shown that atomoxetine is susceptible to degradation under acidic, basic, oxidative, and heat stress conditions.[4][5] The presence of excess free hydrogen chloride, a remnant from the synthesis of atomoxetine hydrochloride, can also lead to degradation during storage.[6]
Q2: What are the recommended storage conditions for atomoxetine?
A2: For the commercial product, Strattera®, the recommended storage is at 25°C (77°F), with excursions permitted to 15° to 30°C (59° to 86°F) [see USP Controlled Room Temperature].[7][8] For the pure active pharmaceutical ingredient (API), storage at 2° to 8°C is suggested to avoid degradation, particularly if excess hydrogen chloride is present.[6] Crystalline solid atomoxetine hydrochloride is stable for at least four years when stored at -20°C.[9]
Q3: Is atomoxetine sensitive to light?
A3: No, studies have shown that atomoxetine is stable under photolytic conditions.[][4][5] Exposure to direct sunlight and UV radiation for extended periods has resulted in negligible degradation.[]
Q4: Can I store atomoxetine in an aqueous solution?
A4: It is not recommended to store aqueous solutions of atomoxetine for more than one day.[9] Atomoxetine is susceptible to hydrolysis, which can lead to the formation of various degradation products.[]
Q5: What are the common degradation products of atomoxetine?
A5: Degradation of atomoxetine can result in several byproducts. Under acidic conditions, multiple degradation products are formed.[] Alkaline conditions lead to at least one major degradation product.[] Oxidative stress results in two noticeable degradation products.[] Dry heat also leads to the formation of multiple degradation products.[] These degradation products can compromise the drug's efficacy and safety.[]
Troubleshooting Guides
Issue 1: Unexpected degradation of atomoxetine observed in a long-term stability study.
Possible Cause 1: Improper Storage Temperature.
-
Troubleshooting Step: Verify that the storage temperature has been consistently maintained within the recommended range. For the API, this is typically 2-8°C, and for formulated products, controlled room temperature (20-25°C).[6][7]
-
Corrective Action: Implement continuous temperature monitoring for storage chambers. If temperature excursions are noted, quarantine the affected samples and perform analytical testing to assess the extent of degradation.
Possible Cause 2: High Humidity.
-
Troubleshooting Step: Check the humidity levels in the storage environment. Atomoxetine is susceptible to hydrolysis.[][2]
-
Corrective Action: Store atomoxetine in well-sealed containers with desiccants, especially for the API. For formulated products, ensure the packaging provides an adequate moisture barrier.[8]
Possible Cause 3: pH of the formulation or microenvironment.
-
Troubleshooting Step: If atomoxetine is in a formulation, evaluate the pH of the excipients and the overall formulation. Atomoxetine degrades in both acidic and alkaline conditions.[4][5]
-
Corrective Action: Adjust the pH of the formulation to a more neutral range if possible. Ensure that the excipients used are compatible with atomoxetine and do not create an acidic or alkaline microenvironment.
Issue 2: Appearance of unknown peaks in HPLC analysis of stored atomoxetine samples.
Possible Cause 1: Degradation.
-
Troubleshooting Step: The unknown peaks are likely degradation products. Review the storage conditions (temperature, humidity) of the sample.
-
Corrective Action: Perform forced degradation studies (acid, base, oxidation, heat) on a reference sample of atomoxetine to generate known degradation products.[][4] Compare the retention times of the peaks from the forced degradation studies with the unknown peaks in your sample to aid in their identification.
Possible Cause 2: Contamination.
-
Troubleshooting Step: Review the handling and preparation procedures for the sample. Check for potential sources of contamination from solvents, glassware, or other materials.
-
Corrective Action: Re-prepare the sample using fresh, high-purity solvents and clean glassware. Analyze a blank (solvent only) to rule out contamination from the analytical system.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Atomoxetine
| Stress Condition | Reagents and Conditions | Observed Degradation | Number of Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl in methanol, refluxed for 3 hours.[] | Complete degradation in 3 hours.[] | 3[] |
| Base Hydrolysis | 0.1 M NaOH in methanol, refluxed for 3 hours.[] | 20-25% degradation within 1 hour, complete in 3 hours.[] | 1[] |
| Oxidation | 3% H₂O₂ in methanol, refluxed for 3 hours.[] | 20-25% degradation after 1 hour.[] | 2[] |
| Dry Heat | Tablet powder exposed to 50°C for 7 hours.[] | Complete degradation in 7 hours.[] | 3[] |
| Wet Heat | Aqueous solution (100 µg/mL) refluxed for 7 hours.[] | Susceptible to degradation.[4] | Not specified |
| Photolytic | Exposure to direct sunlight and UV radiation for 12 hours.[] | Negligible degradation.[] | 0 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Atomoxetine
This protocol is based on a validated method for the determination of atomoxetine in the presence of its degradation products.[4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array detector.
-
Column: Phenomenex C18 column (250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium (B1175870) acetate (B1210297) (55:05:40, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 275 nm.[4]
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: Prepare a stock solution of atomoxetine working standard in the mobile phase. Further dilute to achieve a concentration within the linear range (e.g., 0.5-5 µg/mL).[4][10]
-
Sample Preparation: For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of atomoxetine and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, then dilute to the final desired concentration. Filter the solution through a 0.45 µm filter before injection.[10]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The method should effectively separate the main atomoxetine peak from any degradation product peaks.[4]
Visualizations
Caption: Atomoxetine degradation pathways under various stress conditions.
Caption: Experimental workflow for atomoxetine stability testing.
References
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. US20060252836A1 - Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. formulationdiary.com [formulationdiary.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oral Bioavailability of Atomoxetine in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the oral bioavailability of atomoxetine (B1665822) in rats.
Troubleshooting Guides and FAQs
Q1: We are observing very low oral bioavailability of atomoxetine in our rat studies. Is this expected?
A1: Yes, this is a well-documented finding. The oral bioavailability of atomoxetine in rats is reported to be as low as 4-5%.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver, rather than poor absorption from the gastrointestinal tract.[1][3]
Q2: What is the primary metabolic pathway responsible for the low oral bioavailability of atomoxetine in rats?
A2: The principal metabolic pathway is the aromatic hydroxylation of atomoxetine to its major oxidative metabolite, 4-hydroxyatomoxetine.[1] This reaction is predominantly mediated by the cytochrome P450 enzyme, CYP2D6.[4][5] Following this, the metabolite is often conjugated, for instance, with glucuronic acid, before excretion.[1] Another, but less significant, metabolic pathway is N-demethylation.[1][2]
Q3: Our team is considering co-administering a CYP2D6 inhibitor to increase atomoxetine's systemic exposure. Is there any precedent for this?
A3: While the provided search results do not detail specific studies in rats co-administering CYP2D6 inhibitors, this is a theoretically sound approach. In humans, potent CYP2D6 inhibitors like paroxetine (B1678475) and fluoxetine (B1211875) have been shown to significantly increase atomoxetine plasma concentrations.[6][7] Therefore, exploring the co-administration of a selective CYP2D6 inhibitor in your rat model could be a viable strategy to reduce first-pass metabolism and enhance oral bioavailability.
Q4: Does P-glycoprotein (P-gp) efflux limit the oral absorption of atomoxetine?
A4: Based on in vitro studies, atomoxetine does not appear to be a substrate of the P-glycoprotein (P-gp) transmembrane transporter.[8] Therefore, P-gp efflux is unlikely to be a significant contributor to its low oral bioavailability. Interestingly, atomoxetine itself may act as a moderate to potent inhibitor of P-gp.[8]
Q5: We are developing a novel oral formulation for atomoxetine. What are some key considerations for improving its bioavailability in rats?
A5: Given that extensive first-pass metabolism is the primary challenge, formulation strategies should aim to bypass or reduce this effect. While studies on fast-dissolving oral films and oral solutions have been conducted, these are often focused on improving patient compliance and may not directly address the first-pass metabolism issue in rats.[9][10][11] A more targeted approach for rat studies could involve formulations that promote lymphatic transport, thereby partially bypassing the portal circulation and first-pass hepatic metabolism. However, specific literature on such advanced formulations for atomoxetine in rats was not identified in the provided search results.
Data Presentation
Table 1: Pharmacokinetic Parameters of Atomoxetine in Rats Following Oral Administration
| Parameter | Value | Species/Strain | Reference |
| Oral Bioavailability (F) | 4% | Fischer 344 Rat | [1] |
| Oral Bioavailability (F) | 4% | Rat (unspecified) | [2] |
| Time to Maximum PlasmaConcentration (Tmax) | ~1-2 hours | Human (as a proxy) | [12] |
| Elimination Half-life (t1/2) | ~5.2 hours (Extensive Metabolizers) | Human (as a proxy) | [13] |
Experimental Protocols
Protocol: Assessment of Oral Bioavailability of a Novel Atomoxetine Formulation in Rats
-
Animal Model: Male Sprague-Dawley or Fischer 344 rats (8-10 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Group Allocation:
-
Group 1 (Intravenous): Administer a single dose of atomoxetine hydrochloride solution (e.g., 1 mg/kg) via the tail vein. This group serves to determine the absolute bioavailability.
-
Group 2 (Oral Control): Administer a single oral dose of atomoxetine hydrochloride solution (e.g., 10 mg/kg) via oral gavage.
-
Group 3 (Oral Test Formulation): Administer a single oral dose of the novel atomoxetine formulation (e.g., 10 mg/kg of atomoxetine equivalent) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis:
-
Analyze the plasma concentrations of atomoxetine using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax) using appropriate software.
-
Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Compare the pharmacokinetic parameters of the test formulation to the oral control to evaluate the improvement in bioavailability.
-
Mandatory Visualization
Caption: Metabolic pathway of atomoxetine in rats.
Caption: Workflow for evaluating a novel atomoxetine formulation.
References
- 1. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. [PDF] Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Activation of Atomoxetine Mediated by Cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. biowin.org [biowin.org]
- 12. Atomoxetine - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Improving yield and purity of Atomoxetine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Atomoxetine (B1665822). Our aim is to help you improve both the yield and purity of your product through detailed experimental protocols, troubleshooting guides, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Atomoxetine, and what are their typical yields?
A1: Several synthetic routes to Atomoxetine have been reported. A prevalent method involves the conversion of (R)-(-)-tomoxetine (S)-(+)-mandelate to Atomoxetine hydrochloride, with yields ranging from 77% to 95%.[1][2] Another approach begins with 3-chloropropiophenone-1, proceeding through asymmetric reduction, a Mitsunobu reaction, and a condensation reaction, resulting in an overall yield of approximately 26%.[3] A six-step synthesis starting from propiophenone (B1677668) has also been described, with an overall yield of 6.8%.[4]
Q2: My overall yield is significantly lower than reported values. What are the potential causes?
A2: Low yields can stem from several factors throughout the synthesis process. Incomplete reactions at any stage are a primary cause. Side reactions, such as the formation of byproducts, can also consume starting materials and reduce the yield of the desired product. Additionally, suboptimal reaction conditions, including incorrect temperature, pressure, or catalyst concentration, can negatively impact yield. Finally, losses during product isolation and purification steps, such as filtration, extraction, and recrystallization, can contribute to a lower overall yield.
Q3: I'm observing significant impurities in my final product. What are the likely sources of these impurities?
A3: Impurities in Atomoxetine can originate from several sources. Process-related impurities may arise from side reactions or unreacted starting materials.[] For instance, impurities in the starting material, such as 3-fluorotoluene (B1676563) and 4-fluorotoluene (B1294773) in 2-fluorotoluene, can lead to the formation of regio-isomeric impurities of Atomoxetine that are difficult to remove.[6][7][8] Degradation products can also form due to exposure to heat, light, moisture, or acidic/alkaline conditions during the synthesis or storage.[]
Q4: How can I improve the enantiomeric purity of my Atomoxetine sample?
A4: To enhance the enantiomeric purity, recrystallization of the (R)-(-)-tomoxetine (S)-(+)-mandelate salt from a solution containing an aromatic solvent and a C1-4 alcohol is a recommended step before conversion to the hydrochloride salt.[2] This process helps to increase the enantiomeric excess of the final Atomoxetine HCl to over 98%.[2]
Q5: What are the recommended methods for purifying crude Atomoxetine?
A5: Purification of crude Atomoxetine can be achieved through several methods. One common technique is the formation of a salt, such as the oxalate (B1200264) salt, followed by crystallization.[9][10] This crystalline salt can then be hydrolyzed with a base to yield the purified Atomoxetine free base. The free base is subsequently converted to the desired hydrochloride salt. Recrystallization of the final Atomoxetine hydrochloride product from a suitable solvent, such as isopropyl alcohol, can further enhance its purity.[10]
Troubleshooting Guides
Problem 1: Low Yield in the Conversion of (R)-(-)-Tomoxetine (S)-(+)-Mandelate to Atomoxetine HCl
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Ensure the reaction mixture is stirred for a sufficient time after the addition of HCl. A recommended duration is at least one hour at 18-20°C.[1] | Increased precipitation of Atomoxetine HCl, leading to a higher isolated yield. |
| Suboptimal temperature control | Maintain the temperature between 15°C and 20°C during the addition of HCl.[1][2] | Prevents potential side reactions and decomposition, thereby maximizing the yield of the desired product. |
| Losses during workup | If a biphasic system is formed, ensure complete separation of the organic phase containing the product before proceeding with the HCl addition.[1][2] | Minimizes the loss of product in the aqueous phase, improving the overall yield. |
| Inefficient precipitation | After HCl addition, allow the slurry to stir for an adequate amount of time to ensure complete crystallization of the hydrochloride salt.[1] | Maximizes the recovery of the solid product. |
Problem 2: Presence of Process-Related Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure starting materials | Analyze the purity of starting materials, such as 2-fluorotoluene, for the presence of isomeric impurities (e.g., 3-fluorotoluene, 4-fluorotoluene) using GC or HPLC.[6][7][8] | Identification of impure starting materials, allowing for their purification or sourcing of higher purity reagents. |
| Formation of regio-isomers | If isomeric impurities are detected in the starting materials, the resulting Atomoxetine regio-isomers will be present. These are difficult to remove by standard purification. Consider purifying the starting materials before synthesis. | A final product with significantly reduced levels of regio-isomeric impurities. |
| Ineffective purification | Employ salt formation and recrystallization to purify the crude product. Converting (±)-Atomoxetine to its oxalate salt and crystallizing it can effectively remove many impurities.[9] | Enhanced purity of the final Atomoxetine hydrochloride. |
Quantitative Data Summary
| Synthetic Route/Purification Method | Reported Yield | Reported Purity | Reference |
| Conversion of (R)-(-)-tomoxetine (S)-(+)-mandelate to Atomoxetine HCl | 77% - 90% | >99% (HPLC) | [1] |
| Improved process from (R)-(-)-tomoxetine (S)-(+)-mandelate | 85% - 95% | Enantiomeric excess >98% | [2] |
| 3-step synthesis from 3-chloropropiophenone-1 | 26% (overall) | Optically pure | [3] |
| 6-step synthesis from propiophenone | 6.8% (overall) | Not specified | [4] |
| Purification via (±)-atomoxetine oxalate | Not applicable | >99 area-% (HPLC) | [10] |
| Recrystallization of Atomoxetine HCl from isopropanol | 70.4% (from crude) | 99.9 area-% (HPLC) | [10] |
Experimental Protocols
Protocol 1: Preparation of Atomoxetine HCl from (R)-(-)-Tomoxetine (S)-(+)-Mandelate
-
Combine (R)-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent such as ethyl acetate (B1210297) to form a reaction mixture.[1]
-
Cool the mixture to between 18°C and 20°C using a water-ice bath.[1]
-
Slowly add aqueous 36% hydrogen chloride to the stirred solution.[1]
-
Continue stirring the resulting suspension at 18°C to 20°C for one hour to allow for complete crystallization of the hydrochloride salt.[1]
-
Collect the solid product by filtration.
-
Wash the collected solid with ethyl acetate.[1]
-
Dry the product under vacuum.
Protocol 2: Purification of Atomoxetine via Oxalate Salt Formation
-
Dissolve crude (±)-Atomoxetine in a suitable organic solvent such as methanol (B129727).[9]
-
Add a solution of oxalic acid in the same solvent to the Atomoxetine solution to precipitate (±)-Atomoxetine oxalate.[9]
-
Isolate the crystalline (±)-Atomoxetine oxalate by filtration.
-
Recrystallize the (±)-Atomoxetine oxalate from a suitable solvent system, such as a mixture of methanol and ethyl acetate, to obtain the purified crystalline Form-I.[9]
-
Hydrolyze the purified oxalate salt with a base in a suitable organic solvent to obtain the (R)-(-)-Atomoxetine free base.
-
Treat the free base with alcoholic HCl, gaseous HCl, or aqueous HCl in a suitable organic solvent to isolate the final (R)-(-)-Atomoxetine hydrochloride.[9]
Visualizations
Caption: Workflow for Atomoxetine HCl Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. US7507861B2 - Process for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 2. US7439399B2 - Processes for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 3. Process improvement on the synthesis of atomoxetine [jcpu.cpu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. EP1761478B1 - An isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards - Google Patents [patents.google.com]
- 8. US7378553B2 - Isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards - Google Patents [patents.google.com]
- 9. WO2008062473A1 - Process for preparing atomoxetine hydrochloride - Google Patents [patents.google.com]
- 10. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Addressing Off-Target Effects of Atomoxetine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Atomoxetine (B1665822) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atomoxetine?
Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI).[1][2] Its primary therapeutic effect is believed to be mediated by blocking the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[1][3]
Q2: What are the known major off-target effects of Atomoxetine that I should be aware of in my cellular assays?
Atomoxetine has several well-documented off-target effects that can influence experimental outcomes. These include:
-
hERG Potassium Channel Inhibition: Atomoxetine can directly block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can have implications for cardiotoxicity.[1][4]
-
NMDA Receptor Blockade: It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6]
-
Serotonin (B10506) Transporter (SERT) Interaction: Atomoxetine can also bind to and inhibit the serotonin transporter, although with lower affinity than for the norepinephrine transporter.[1][7]
Q3: How does Atomoxetine's metabolism affect its activity and potential for off-target effects?
Atomoxetine is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[8] Individuals with genetic polymorphisms leading to reduced CYP2D6 activity ("poor metabolizers") can have significantly higher plasma concentrations and a longer half-life of Atomoxetine.[8][9] This can increase the likelihood and magnitude of off-target effects. It is crucial to consider the metabolic capacity of the cell lines being used, if known, or to be aware of this potential for variability.
Q4: Can Atomoxetine exhibit cytotoxicity in cellular assays?
Yes, at higher concentrations, Atomoxetine can induce cytotoxicity. The specific cytotoxic concentration can vary depending on the cell line and assay duration. It is recommended to perform a dose-response curve for cytotoxicity in your specific cell model to identify a suitable concentration range for your experiments.
Troubleshooting Guides
Problem 1: I am observing unexpected effects on cell viability in my assay when using Atomoxetine.
-
Question: Could the observed cytotoxicity be an off-target effect? Answer: Yes. At concentrations above its effective range for NET inhibition, Atomoxetine can induce cell death.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., MTT, LDH) with a broad range of Atomoxetine concentrations to determine the CC50 in your specific cell line.
-
Work Below the CC50: For subsequent experiments focusing on the on-target effect, use concentrations of Atomoxetine well below the determined CC50.
-
Use Positive Controls: Include a known cytotoxic agent as a positive control in your viability assays to ensure the assay is performing correctly.
-
Consider Assay Duration: Cytotoxicity may be time-dependent. Evaluate cell viability at different time points relevant to your primary experiment.
-
Problem 2: My results are inconsistent when I repeat experiments with Atomoxetine.
-
Question: What could be causing the lack of reproducibility in my results? Answer: Inconsistency can arise from several factors, including the metabolic activity of your cells, compound stability, and experimental variability.
-
Troubleshooting Steps:
-
Cell Line Characterization: If possible, use cell lines with a known CYP2D6 metabolic profile. Be aware that different cell passages can have altered metabolic capacities.
-
Freshly Prepare Solutions: Prepare fresh stock solutions of Atomoxetine for each experiment, as it may degrade over time in solution.
-
Standardize Protocols: Ensure all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.[10]
-
Include Appropriate Controls: Always include vehicle controls (the solvent used to dissolve Atomoxetine, e.g., DMSO) to account for any solvent effects.[11]
-
Problem 3: I suspect an observed effect is due to hERG channel inhibition by Atomoxetine. How can I confirm this?
-
Question: What is the best way to specifically measure Atomoxetine's effect on hERG channels? Answer: The gold standard for assessing ion channel activity is the patch-clamp electrophysiology technique.
-
Troubleshooting Steps:
-
Perform a Patch-Clamp Assay: Use whole-cell patch-clamp on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Apply a Specific hERG Blocker: As a positive control, use a known hERG blocker (e.g., E-4031) to confirm that the measured current is indeed from hERG channels.
-
Generate a Concentration-Response Curve: Test a range of Atomoxetine concentrations to determine the IC50 for hERG inhibition.
-
Quantitative Data Summary
Table 1: Off-Target Inhibition of Atomoxetine
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| hERG Channel | Patch Clamp | HEK293 cells | 6.3 µM | [4] |
| NMDA Receptor | Patch Clamp | Cultured rodent cortical neurons | ~3 µM | [6] |
| Serotonin Transporter (SERT) | PET Imaging | Rhesus Monkeys | 99 ± 21 ng/mL (plasma) | [7] |
| Norepinephrine Transporter (NET) | PET Imaging | Rhesus Monkeys | 31 ± 10 ng/mL (plasma) | [7] |
Experimental Protocols
Protocol 1: hERG Potassium Channel Inhibition Assay (Manual Patch-Clamp)
This protocol is adapted from studies investigating the effects of Atomoxetine on hERG channels.[4][12]
1. Cell Preparation:
- Use a mammalian cell line stably expressing the human hERG channel (e.g., HEK293-hERG).
- Culture cells to 70-80% confluency.
- Dissociate cells using a gentle enzyme-free dissociation solution to obtain a single-cell suspension.
- Plate the cells on glass coverslips suitable for patch-clamp recording.
2. Electrophysiological Recording:
- Use the whole-cell patch-clamp technique.
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).
- Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
- Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
3. Voltage Protocol:
- Hold the membrane potential at -80 mV.
- Apply a depolarizing pulse to +20 mV for 400 ms (B15284909) to activate and then inactivate the hERG channels.
- Repolarize the membrane to -120 mV for 400 ms to elicit a large tail current, which is characteristic of hERG channels.
- Repeat this pulse protocol at a frequency of 0.1 Hz.
4. Data Acquisition and Analysis:
- Record the hERG tail current amplitude before and after the application of various concentrations of Atomoxetine (e.g., 0.1, 1, 3, 10, 30, 100 µM).
- Allow for steady-state block to be reached at each concentration.
- Normalize the tail current amplitude in the presence of Atomoxetine to the control (vehicle) amplitude.
- Plot the normalized current as a function of the Atomoxetine concentration and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: NMDA Receptor Antagonism Assay (Whole-Cell Patch-Clamp)
This protocol is based on methods used to assess Atomoxetine's effect on NMDA receptors.[5][6]
1. Cell Preparation:
- Use primary cultured neurons (e.g., rodent cortical or hippocampal neurons) or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
- Culture neurons for at least 7 days in vitro before recording.
2. Electrophysiological Recording:
- Use the whole-cell patch-clamp technique.
- External Solution (in mM): 150 NaCl, 5.4 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, and Mg²⁺-free (pH 7.4 with NaOH).
- Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).
- Hold the membrane potential at -80 mV.
3. Agonist and Antagonist Application:
- Apply the NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine) for a short duration (e.g., 20 seconds) to elicit an inward current.
- Establish a stable baseline response with repeated agonist applications.
- Co-apply Atomoxetine at various concentrations with the agonist to measure the extent of current inhibition.
4. Data Analysis:
- Measure the peak or steady-state amplitude of the NMDA-induced current in the absence and presence of Atomoxetine.
- Calculate the percentage of inhibition for each Atomoxetine concentration.
- Generate a concentration-response curve and determine the IC50 value.
Protocol 3: General Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of Atomoxetine.
1. Cell Seeding:
- Plate your cells of interest in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of Atomoxetine in a complete cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of Atomoxetine.
- Include a vehicle-only control.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
- Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
- Plot the percentage of cell viability against the logarithm of the Atomoxetine concentration to determine the CC50 value.[11]
Visualizations
References
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Atomoxetine response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in animal studies with Atomoxetine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving atomoxetine (B1665822).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of atomoxetine?
Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI)[1][2][3]. It binds to the presynaptic norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft[1][2][3]. This action leads to increased concentrations of norepinephrine in the extracellular space, particularly in the prefrontal cortex[1][4][5]. Additionally, in the prefrontal cortex where dopamine (B1211576) transporters (DAT) are sparse, atomoxetine can also increase dopamine levels by inhibiting its reuptake via the NET[2][4][5]. Unlike stimulant medications, it does not significantly increase dopamine in subcortical regions like the nucleus accumbens or striatum, which is thought to contribute to its lower potential for abuse[2][4].
Q2: What are the key pharmacokinetic differences for atomoxetine across common laboratory animal species?
The pharmacokinetics of atomoxetine, including its bioavailability and metabolism, vary significantly across different animal species. These differences are crucial to consider when designing experiments and interpreting data.
| Parameter | Mouse | Rat | Dog | Rhesus Monkey |
| Oral Bioavailability | ~5%[6] | ~4%[6][7] | ~74%[6][7] | ~45%[6] |
| Primary Metabolism | Hepatic, primarily CYP2D6 pathway[6] | Extensive first-pass hepatic metabolism[7] | Hepatic metabolism[7] | Not specified |
| Major Metabolites | 4-hydroxyatomoxetine, N-desmethylatomoxetine[6] | 4-hydroxyatomoxetine, N-desmethylatomoxetine[6][7] | 4-hydroxyatomoxetine, N-desmethylatomoxetine, O-sulfate conjugates[6][7] | Not specified |
| Protein Binding | ~82%[6] | Not specified | ~96.7%[6] | Not specified |
Q3: How should I determine the appropriate dose of atomoxetine for my animal study?
Dose selection is a critical factor influencing experimental outcomes. The optimal dose will depend on the research question, the animal model, and the specific behavioral or physiological endpoint being measured.
-
Dose-Response Studies: It is highly recommended to conduct a pilot dose-response study to determine the effective dose range for your specific experimental conditions[8][9][10].
-
Literature Review: Consult existing literature for doses used in similar animal models and behavioral paradigms[8][11][12]. For instance, in studies with spontaneously hypertensive rats (SHR), an animal model of ADHD, doses have ranged from 0.15 mg/kg to 1 mg/kg[9][10][11]. In mice, doses around 3 mg/kg have been shown to be effective in certain behavioral tests[13].
-
Route of Administration: The route of administration will significantly impact the required dose due to differences in bioavailability. For example, due to low oral bioavailability in rats, intraperitoneal (IP) injections are often used[14].
Q4: Are there known sex differences in the response to atomoxetine in animal models?
Yes, evidence suggests that sex is a significant biological variable that can influence the behavioral effects of atomoxetine.
-
In rats, atomoxetine has been shown to have a greater effect in reducing impulsivity in males compared to females[15][16].
-
One study reported that a 1.8 mg/kg dose of atomoxetine increased errors of omission in female rats, suggesting a potential impairment in attention[15].
-
The underlying mechanisms for these sex differences are not fully understood but may involve hormonal influences on the noradrenergic system[17][18]. It is crucial to include both male and female animals in study designs to ensure the generalizability of the findings[18].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data | Inconsistent Drug Administration: Variation in injection volume, timing, or technique. | Standardize administration procedures. Ensure all personnel are properly trained. Consider using osmotic minipumps for continuous delivery. |
| Animal-Specific Factors: Differences in age, weight, or genetic background. | Use animals from a single, reliable supplier. Ensure animals are age and weight-matched across experimental groups. | |
| Environmental Stressors: Noise, inconsistent light-dark cycles, or frequent handling. | Maintain a stable and controlled environment. Acclimate animals to the experimental procedures and handling. | |
| Sex Differences: Males and females may respond differently to atomoxetine. | Include both sexes in the experimental design and analyze the data separately for each sex. | |
| Lack of expected drug effect | Inappropriate Dose: The dose may be too low to elicit a response or so high that it causes side effects that mask the intended effect. | Conduct a dose-response study to determine the optimal dose for your specific model and endpoint. |
| Incorrect Route of Administration: Poor bioavailability with the chosen route. | Review the pharmacokinetic data for your animal model and choose an appropriate administration route (e.g., IP injection for rats instead of oral gavage)[14]. | |
| Metabolic Differences: Individual or strain differences in drug metabolism (e.g., CYP2D6 activity) can lead to variations in drug exposure[1][3][19][20]. | While technically challenging in rodents, be aware of potential metabolic differences. If possible, use genetically defined strains. | |
| Unexpected or adverse effects | Overdose: Symptoms can include hyperactivity, agitation, tremors, and tachycardia[4][21]. | Carefully calculate and administer the correct dose. Monitor animals closely after administration. |
| Off-Target Effects: At higher doses, atomoxetine's selectivity may decrease[6]. | Use the lowest effective dose determined from a dose-response study. |
Experimental Protocols
Protocol 1: Oral Administration of Atomoxetine in Mice
This protocol is adapted from a study investigating the effects of atomoxetine on attention in outbred CD-1 mice[13].
-
Drug Preparation: Dissolve atomoxetine hydrochloride in sterile water containing 0.5% Tween-80 to achieve the desired concentration. The vehicle for the control group should be 0.5% Tween-80 in sterile water.
-
Dosage: A common effective dose in mice is 3 mg/kg[13]. The administration volume is typically 2.5 ml/kg.
-
Administration: Administer the solution orally once daily using a stainless steel feeding needle.
-
Treatment Schedule: For sub-chronic studies, treatment can be administered for a period of 4 to 7 consecutive days[13]. Behavioral testing is typically conducted one hour after the final administration.
Protocol 2: Intraperitoneal (IP) Administration of Atomoxetine in Rats
This protocol is based on studies where IP administration was chosen due to the low oral bioavailability of atomoxetine in rats[14].
-
Drug Preparation: Dissolve atomoxetine hydrochloride in sterile 0.9% physiological saline.
-
Dosage: Doses in rats can range from 0.25 mg/kg to 1.0 mg/kg or higher, depending on the study's objective[9][10].
-
Administration: Inject the solution into the intraperitoneal cavity. Ensure proper restraint of the animal to minimize stress and ensure accurate injection.
-
Treatment Schedule: Administration can be acute (a single injection prior to testing) or chronic (daily injections over several weeks)[9][10]. For chronic studies, a treatment duration of 21 consecutive days has been used[10].
Visualizations
Caption: Mechanism of action of Atomoxetine.
Caption: General experimental workflow for atomoxetine studies.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atomoxetine - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of atomoxetine on locomotor activity and impulsivity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test [scirp.org]
- 14. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sex differences in noradrenergic modulation of attention and impulsivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sex differences in animal models of depression and antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sex differences in animal models of psychiatric disorders | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dvm360.com [dvm360.com]
Atomoxetine Dose-Response Curve Optimization In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing in vitro dose-response curve experiments with atomoxetine (B1665822). This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of atomoxetine?
Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine (B1679862) transporter (NET).[1][2][3] By blocking the NET, atomoxetine prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration of this neurotransmitter in the extracellular space.[1][2][3] While its primary target is the NET, some studies suggest potential off-target effects at higher concentrations, including interactions with the serotonin (B10506) transporter (SERT) and N-methyl-D-aspartate (NMDA) receptors.[1]
Q2: Which in vitro assays are most suitable for determining the dose-response curve of atomoxetine?
The most common in vitro assays for characterizing atomoxetine's effect on the norepinephrine transporter are neurotransmitter uptake assays. These can be broadly categorized into two types:
-
Radiolabeled Norepinephrine Uptake Assays: These assays directly measure the uptake of a radiolabeled substrate, such as [3H]-norepinephrine, into cells expressing the norepinephrine transporter.
-
Fluorescence-Based Norepinephrine Uptake Assays: These assays utilize fluorescent substrates that are transported by NET. The resulting increase in intracellular fluorescence is measured to determine transporter activity. This method offers a non-radioactive alternative suitable for high-throughput screening.
Q3: What are typical IC50 and Ki values for atomoxetine in NET inhibition assays?
The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of atomoxetine for the norepinephrine transporter can vary depending on the specific experimental conditions, including the cell line, radioligand or fluorescent substrate used, and assay buffer composition. The following table summarizes representative values reported in the literature.
Quantitative Data Summary
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| IC50 | 5.1 | [3H]Norepinephrine Uptake | HEK293 cells expressing hNET | [3] |
| Ki | 5 | Radioligand Binding | Cells transfected with human NET | |
| IC50 | 6.26 µM | hERG channel block | HEK293 cells | [4] |
Note: The IC50 value for hERG channel blockade is provided to illustrate the selectivity of atomoxetine for the norepinephrine transporter, as significantly higher concentrations are required for off-target effects.
Experimental Protocols
Radiolabeled Norepinephrine Uptake Assay
This protocol describes the determination of atomoxetine's IC50 value using a radiolabeled norepinephrine uptake assay in HEK293 cells stably expressing the human norepinephrine transporter (hNET).
Materials:
-
HEK293-hNET cells
-
Cell culture medium (e.g., DMEM with 10% FBS, G418)
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]-Norepinephrine
-
Atomoxetine hydrochloride
-
Desipramine (B1205290) (as a positive control)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hNET cells onto poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of atomoxetine and desipramine in assay buffer. A typical concentration range for atomoxetine would be from 1 pM to 10 µM.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with assay buffer.
-
Add the prepared dilutions of atomoxetine, desipramine (for determining non-specific uptake), or vehicle (for total uptake) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Substrate Addition: Add [3H]-Norepinephrine to each well to a final concentration of approximately 10-20 nM.
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Termination of Uptake:
-
Rapidly aspirate the assay solution from the wells.
-
Wash the cells three times with ice-cold assay buffer to remove unincorporated radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add a lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (wells with desipramine) from the total uptake (vehicle-treated wells).
-
Plot the percentage of specific uptake against the logarithm of the atomoxetine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence-Based Norepinephrine Uptake Assay
This protocol outlines a method for determining the IC50 of atomoxetine using a commercially available fluorescence-based norepinephrine transporter uptake assay kit.
Materials:
-
HEK293-hNET cells
-
Cell culture medium
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence-based NET uptake assay kit (containing a fluorescent substrate and masking dye)
-
Assay buffer
-
Atomoxetine hydrochloride
-
A known NET inhibitor (as a positive control)
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating: Seed HEK293-hNET cells into black, clear-bottom plates. The seeding density should be optimized to achieve a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of atomoxetine and the positive control inhibitor in assay buffer.
-
Assay Protocol:
-
On the day of the assay, remove the culture medium.
-
Add the diluted atomoxetine, positive control, or vehicle to the appropriate wells.
-
Pre-incubate the plate according to the kit manufacturer's instructions (typically 10-30 minutes at 37°C).
-
-
Substrate Addition: Prepare the fluorescent substrate working solution according to the kit's protocol and add it to all wells.
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a specified incubation time, at the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
-
Data Analysis:
-
For kinetic reads, calculate the rate of uptake (slope of the fluorescence versus time curve). For endpoint reads, use the final fluorescence values.
-
Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the percent inhibition against the log of the atomoxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during reagent addition, edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Low signal-to-background ratio | Low NET expression in the cell line, poor cell health, suboptimal substrate concentration, or insufficient incubation time. | Verify NET expression using a potent, known inhibitor like desipramine. Ensure cells are healthy and in the logarithmic growth phase. Optimize substrate concentration and incubation times for both substrate and inhibitor. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, reagent preparation, or incubation times. | Use cells within a defined passage number range. Prepare fresh reagents for each experiment. Strictly adhere to optimized incubation times. |
| "Flat" dose-response curve (no inhibition) | Atomoxetine concentration range is too low, inactive compound, or issues with the assay system. | Test a wider and higher concentration range of atomoxetine. Verify the identity and purity of the atomoxetine stock. Run a positive control with a known NET inhibitor to ensure the assay is working correctly. |
| High non-specific binding (radiolabeled assay) | Inadequate washing, issues with the filter plates, or substrate sticking to plasticware. | Ensure rapid and thorough washing with ice-cold buffer. Pre-soak filter plates with a blocking agent if necessary. Consider using low-binding plates. |
| Fluorescence quenching or interference (fluorescence assay) | Atomoxetine may have intrinsic fluorescent properties or may quench the signal of the fluorescent substrate. | Run a control experiment to measure the fluorescence of atomoxetine alone at the assay wavelengths. If interference is observed, consider using a different fluorescent substrate or a radiolabeled assay. |
Visualizations
Caption: Atomoxetine's mechanism of action at the synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PMC [pmc.ncbi.nlm.nih.gov]
Resolving Analytical Challenges in Atomoxetine Quantification: A Technical Support Center
Welcome to the technical support center for the analytical quantification of Atomoxetine (B1665822). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Atomoxetine using common analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
-
Question: Why am I observing peak tailing or fronting for my Atomoxetine peak?
-
Answer: Peak asymmetry for Atomoxetine can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of the silica-based column can interact with the basic amine group of Atomoxetine, causing peak tailing. To mitigate this, you can:
-
Use a base-deactivated column or an end-capped column.
-
Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.2%) to block the active silanol sites.[1][2]
-
Adjust the mobile phase pH to be 2-3 units below the pKa of Atomoxetine (~10.1) to ensure it is fully protonated and reduce interactions with silanol groups.
-
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape. Try replacing the column with a new one of the same type.
-
-
-
Question: My Atomoxetine peak is showing poor resolution from other peaks in the sample. What can I do?
-
Answer: To improve the resolution of your Atomoxetine peak:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. Increasing the aqueous component will generally increase retention time and may improve separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation.
-
Adjust pH: Modifying the pH of the mobile phase can change the ionization state of Atomoxetine and interfering compounds, thus affecting their retention and improving resolution.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate complex mixtures by gradually increasing the organic solvent concentration during the run.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. Smaller particle sizes generally provide higher efficiency and better resolution.[3]
-
-
-
Question: I am experiencing a drifting baseline in my HPLC chromatogram. What are the likely causes?
-
Answer: A drifting baseline can be caused by:
-
Column Temperature Fluctuation: Ensure your column oven is maintaining a stable temperature.
-
Mobile Phase In-homogeneity: Inadequate mixing of mobile phase components can cause the baseline to drift. Ensure your mobile phase is thoroughly mixed and degassed.
-
Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline, especially with a gradient elution.
-
Detector Lamp Issue: An aging detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Question: I am observing a weak or inconsistent signal for Atomoxetine in my LC-MS/MS analysis. What should I check?
-
Answer: A poor signal for Atomoxetine can be due to several factors:
-
Ion Suppression/Enhancement: The sample matrix can significantly affect the ionization efficiency of Atomoxetine. This is known as the matrix effect.[4] To address this:
-
Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[5]
-
Use a stable isotope-labeled internal standard (e.g., Atomoxetine-d3) to compensate for matrix effects.[4]
-
Dilute the sample to reduce the concentration of matrix components.
-
-
Incorrect MS/MS Transition: Ensure you are monitoring the correct precursor and product ion transitions for Atomoxetine (e.g., m/z 256.4 → 43.8).[4]
-
Suboptimal Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer, auxiliary, and curtain gas), and source temperature, to maximize the signal for Atomoxetine.[5]
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) can significantly impact ionization efficiency. Optimize the additive concentration for the best signal.[4]
-
-
-
Question: I am seeing carryover of Atomoxetine from one injection to the next. How can I resolve this?
-
Answer: Carryover can be a significant issue in sensitive LC-MS/MS assays. To minimize it:
-
Optimize Wash Solution: Use a strong wash solution for the autosampler injection needle and port. A mixture of organic solvents like acetonitrile, methanol, and isopropanol (B130326) with water can be effective.[4]
-
Injection Volume: Reduce the injection volume if possible.
-
Hardware Contamination: Check for potential sources of contamination in the LC system, such as the injector, rotor seal, or transfer tubing.
-
-
Frequently Asked Questions (FAQs)
-
What are the common analytical methods for Atomoxetine quantification?
-
The most common methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] HPLC-UV is often used for the analysis of pharmaceutical formulations, while LC-MS/MS is preferred for bioanalytical applications (e.g., plasma, urine) due to its higher sensitivity and selectivity.[5][7]
-
-
What are the typical validation parameters for an Atomoxetine analytical method?
-
How can I perform a stability-indicating assay for Atomoxetine?
-
A stability-indicating method must be able to separate the intact drug from its degradation products.[10][11] This is typically achieved using HPLC. The method is developed and validated by subjecting Atomoxetine to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The method must then demonstrate that these degradation products are well-resolved from the main Atomoxetine peak.[8][10][11]
-
-
What are the key metabolites of Atomoxetine that might need to be considered in bioanalysis?
-
The major metabolites of Atomoxetine are 4-hydroxyatomoxetine (B19935) and N-desmethylatomoxetine.[12] In some studies, it may be necessary to quantify these metabolites alongside the parent drug, which would require the development of an analytical method capable of separating all three compounds.[13]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published analytical methods for Atomoxetine quantification.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1[8] | Method 2[3] | Method 3[14] | Method 4[2] |
| Column | Phenomenex C18 (250mm x 4.6mm, 5µm) | Agilent Eclipse XDB C18 (50mm x 4.6mm, 1.8µm) | Enable C18G (250mm x 4.6mm, 5µm) | HiQ Sil C-18 V (250mm x 4.6mm, 5µm) |
| Mobile Phase | Trimethylamine (B31210) (pH 3.0):Acetonitrile (50:50 v/v) | Acetic acid/TEA buffer (pH 4.6):Acetonitrile (42:58 v/v) | Acetonitrile:0.1% Orthophosphoric acid (82:18 v/v) | Water (0.2% TEA):Acetonitrile (15:85 v/v) |
| Flow Rate | 1.0 mL/min | 0.27 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection Wavelength | 271 nm | 220 nm | 271 nm | 270 nm |
| Linearity Range | 10-130% of target concentration | 4-40 µg/mL | 40-120 µg/mL | 10-200 µg/mL |
| LOD | Not Reported | 0.44 µg/mL | 1.13 µg/mL | 0.1 µg/mL |
| LOQ | Not Reported | 1.32 µg/mL | 3.41 µg/mL | 0.4 µg/mL |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1[5] | Method 2[4] | Method 3[7] |
| Sample Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
| Column | Not Specified | Kinetex C18 (50mm x 2.1mm, 2.6µm) | Phenomenex Luna C18 (100mm x 2.0mm, 3µm) |
| Mobile Phase | Not Specified | Methanol:Water with 5mM ammonium acetate (B1210297) and 0.1mM formic acid (gradient) | Methanol:10mM Ammonium formate (B1220265) buffer (90:10 v/v) |
| Flow Rate | Not Specified | 0.25 mL/min | 0.25 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | 256 > 44 | 256.4 > 43.8 | 256 > 44 |
| Linearity Range | 0.5 - 200 ng/mL | 0.5 - 2000 ng/mL | 1 - 750 ng/mL |
| LLOQ | 0.25 ng/mL (with SPE) | 0.5 ng/mL | 1 ng/mL |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Atomoxetine in Tablets[8]
-
Chromatographic System:
-
HPLC: Shimadzu LC 2010A HT with UV detector.
-
Column: Phenomenex C18 (250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: Mix 500 mL of trimethylamine buffer (pH 3.0) with 500 mL of acetonitrile. Degas the mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 271 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh and transfer about 10 mg of Atomoxetine working standard into a 100 mL volumetric flask.
-
Add a few mL of mobile phase and sonicate to dissolve.
-
Make up to volume with the mobile phase.
-
Pipette 3 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain the working standard solution.
-
-
Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Transfer a portion of the powder equivalent to the average tablet weight into a volumetric flask.
-
Add mobile phase, sonicate to disperse the tablets completely, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to bring the concentration within the linearity range.
-
-
Forced Degradation Studies:
-
Acid Degradation: Reflux the drug solution with 0.1N HCl.
-
Base Degradation: Reflux the drug solution with 0.1N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analyze the stressed samples using the developed HPLC method to ensure the degradation products are resolved from the parent drug peak.
-
Protocol 2: LC-MS/MS Method for Atomoxetine in Human Plasma[4]
-
Chromatographic and Mass Spectrometric System:
-
LC-MS/MS System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Kinetex C18 (50mm x 2.1mm, 2.6µm).
-
Mobile Phase A: Water with 5mM ammonium acetate and 0.1mM formic acid.
-
Mobile Phase B: Methanol with 5mM ammonium acetate and 0.1mM formic acid.
-
Use a gradient elution program.
-
Flow Rate: 0.25 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Atomoxetine (256.4 → 43.8), Atomoxetine-d3 (IS) (259.3 → 47.0).
-
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of Atomoxetine and the internal standard (Atomoxetine-d3) in methanol.
-
Prepare working solutions by serial dilution of the stock solutions.
-
Spike blank human plasma with the working solutions to prepare calibration standards and quality control (QC) samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.
-
Add methanol to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge at high speed.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for Atomoxetine quantification in plasma by LC-MS/MS.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. wjarr.com [wjarr.com]
- 4. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nano-level assay of attention-deficit/hyperactivity disorder medicament, atomoxetine by molecular-size-based resonance rayleigh scattering strategy. Employment in content uniformity, dosage form, and plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
Navigating Atomoxetine Administration in Preclinical Research: A Technical Support Guide
Welcome to the Technical Support Center for researchers utilizing atomoxetine (B1665822) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate common side effects encountered during your experiments. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of atomoxetine observed in animal models?
Commonly reported side effects in animal models such as rodents, dogs, and cats include decreased appetite, cardiovascular effects (increased blood pressure and heart rate), gastrointestinal issues (nausea and vomiting), potential for liver enzyme elevation, and behavioral changes like initial sedation or hyperactivity.[1][2]
Q2: How can I minimize side effects when starting a new study with atomoxetine?
A primary strategy to minimize side effects is to implement a dose-titration schedule. Starting with a lower dose and gradually increasing to the target dose allows the animal's system to acclimate to the medication, potentially reducing the severity of adverse effects.[3][4][5] For rodents, a common starting dose is 0.5 mg/kg/day, which can be increased to a target dose of 1.2-1.8 mg/kg/day after a minimum of 3-7 days.[4][5]
Q3: Are there any known antidotes or rescue treatments for acute overdose of atomoxetine in animals?
While there is no specific antidote for atomoxetine overdose, supportive care is the primary intervention. In cases of accidental overdose in dogs and cats, activated charcoal may be administered if ingestion was recent to reduce absorption. For severe hyperactivity or agitation, sedatives like acepromazine (B1664959) have been used. Cardiovascular monitoring is crucial, and fluid therapy can help support the cardiovascular system and protect the kidneys.[6]
Troubleshooting Guides
Issue 1: Significant Decrease in Food Intake and Body Weight
Potential Strategy 1: Dose Titration and Monitoring
A gradual dose escalation can help mitigate the appetite-suppressing effects of atomoxetine.
Experimental Protocol:
-
Animal Model: Rat
-
Dosing Regimen:
-
Initiation: Begin with 0.5 mg/kg/day of atomoxetine administered orally (p.o.) for the first 3-7 days.
-
Titration: If the initial dose is well-tolerated, increase the dose to the target of 1.2 mg/kg/day.[5]
-
Monitoring: Monitor food and water intake and body weight daily.
-
-
Expected Outcome: A slower titration schedule may lead to a less pronounced initial decrease in appetite and allow for adaptation.
Potential Strategy 2: Co-administration with an Appetite Stimulant (Experimental)
Cyproheptadine (B85728), a serotonin (B10506) and histamine (B1213489) antagonist, is used as an appetite stimulant in veterinary medicine.[7][8][9] Its efficacy for atomoxetine-induced anorexia in a research setting is still exploratory.
Experimental Protocol:
-
Animal Model: Cat or Dog
-
Dosing Regimen:
-
Administer atomoxetine at the target therapeutic dose.
-
Co-administer cyproheptadine at a dose prescribed by a veterinarian. It is typically given orally twice daily.[7]
-
-
Caution: One study in rats did not find an effect of oral cyproheptadine on 24-hour food intake, so species-specific effects should be considered.[10]
| Strategy | Animal Model | Dosage | Key Findings | Citation |
| Dose Titration | Rat | Start: 0.5 mg/kg/day; Target: 1.2 mg/kg/day | Gradual increase minimizes initial adverse effects. | [5] |
| Cyproheptadine | Cat/Dog | Veterinarian-prescribed | Used as an appetite stimulant in clinical settings. | [7][8] |
| Cyproheptadine | Rat | 0.52 mg/kg/day (in drinking water) | Did not affect 24-hour food intake. | [10] |
Issue 2: Cardiovascular Effects - Increased Heart Rate and Blood Pressure
Potential Strategy: Co-administration with a Beta-Blocker
Propranolol (B1214883), a non-selective beta-blocker, has been shown to counteract some behavioral effects of atomoxetine in rats, and its mechanism of action suggests it could mitigate cardiovascular side effects.[11]
Experimental Protocol:
-
Animal Model: Rat
-
Dosing Regimen:
-
Administer atomoxetine at doses ranging from 0.6 to 1.8 mg/kg.
-
Co-administer propranolol at a dose of 1.0 mg/kg.[11]
-
-
Monitoring: Continuously monitor heart rate and blood pressure using telemetry or other appropriate methods.
-
Expected Outcome: Propranolol is expected to attenuate the increase in heart rate and blood pressure associated with atomoxetine's noradrenergic effects.
| Co-administered Drug | Animal Model | Atomoxetine Dose (mg/kg) | Propranolol Dose (mg/kg) | Key Finding | Citation |
| Propranolol | Rat | 0.6, 1.0, 1.8 | 1.0 | Eliminated atomoxetine-induced risk-taking behavior. | [11] |
Issue 3: Gastrointestinal Distress - Nausea and Vomiting
Potential Strategy: Co-administration with a 5-HT3 Antagonist (Experimental)
5-HT3 receptor antagonists like ondansetron (B39145) are potent anti-emetics. While not specifically studied with atomoxetine in animal models, their mechanism is relevant to drug-induced nausea.
Experimental Protocol:
-
Animal Model: Ferret or Dog (these models are commonly used for emesis studies)[12][13]
-
Dosing Regimen:
-
Induce emesis with a known emetic agent to validate the model.
-
Administer atomoxetine at the therapeutic dose.
-
Pre-treat with ondansetron (doses in ferret models for other agents range from 0.1 to 1.0 mg/kg, i.v. or p.o.).[12]
-
-
Monitoring: Observe and quantify the frequency of retching and vomiting episodes.
-
Expected Outcome: Ondansetron may reduce the incidence of atomoxetine-induced emesis.
| Co-administered Drug | Animal Model | Key Finding | Citation |
| Ondansetron | Ferret, Dog | Effective against chemotherapy and radiation-induced emesis. | [12][13] |
Issue 4: Hepatotoxicity - Elevated Liver Enzymes
Potential Strategy: Co-administration with a Hepatoprotective Agent (Experimental)
N-acetylcysteine (NAC) is an antioxidant that has shown protective effects against drug-induced liver injury in various animal models.[14][15] Its potential to mitigate atomoxetine-induced hepatotoxicity is a logical area for investigation.
Experimental Protocol:
-
Animal Model: Mouse
-
Dosing Regimen:
-
Administer a dose of atomoxetine known to cause liver enzyme elevation or use a model of drug-induced liver injury.
-
Co-administer NAC. Dosing for NAC in mouse models of liver injury varies, with one study using 100 mg/kg intraperitoneally (i.p.) every 12 hours after the insult.[16] Another study used daily i.p. injections of 50, 100, and 200 mg/kg alongside the hepatotoxic agent.[15]
-
-
Monitoring: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue should also be performed.
-
Expected Outcome: NAC may attenuate the rise in liver enzymes and reduce histological signs of liver damage.
| Co-administered Drug | Animal Model | Key Finding | Citation |
| N-acetylcysteine (NAC) | Mouse | Protects against liver injury from other hepatotoxic agents (e.g., acetaminophen, carbon tetrachloride). | [15][16] |
Visualizations
Caption: Mechanism of action of Atomoxetine.
Caption: General workflow for testing side effect mitigation strategies.
Caption: Decision-making workflow for atomoxetine dose titration.
References
- 1. Atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpediatrics.com [ijpediatrics.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Medications Used to Stimulate Appetite in Dogs & Cats [cliniciansbrief.com]
- 7. Cyproheptadine - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. Cyproheptadine for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 9. Cyproheptadine | VCA Animal Hospitals [vcahospitals.com]
- 10. Effect of cyproheptadine hydrochloride on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-adrenoreceptor blockade abolishes atomoxetine-induced risk taking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of chemotherapy/radiotherapy-induced emesis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant N-acetylcysteine attenuates the acute liver injury caused by X-ray in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Atomoxetine Administration in Rodents: A Technical Support Guide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the administration of atomoxetine (B1665822) in rodent models. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental designs and address common challenges encountered in preclinical studies.
Troubleshooting Guide
This section addresses specific issues that may arise during the administration of atomoxetine to rodents, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Oral Gavage (PO): Inconsistent results or signs of animal distress. | - Improper gavage technique: Can cause esophageal or gastric irritation, leading to stress and altered drug absorption. - Vehicle suitability: Atomoxetine hydrochloride has good aqueous solubility, but the chosen vehicle may be irritating or affect stability. - Drug suspension not homogenous: If using a suspension, inconsistent dosing can occur. | - Refine gavage technique: Ensure proper restraint and use of appropriate gavage needle size. Lubricate the tip of the gavage needle. - Vehicle selection: Sterile water or 0.9% saline are common vehicles. For suspension, 0.5% methylcellulose (B11928114) or 1% Tween 80 in water can be used. Always ensure the vehicle is non-toxic and does not interact with atomoxetine. - Ensure proper suspension: Vortex or sonicate the suspension before each administration to ensure a homogenous mixture. |
| Intraperitoneal (IP) Injection: Signs of inflammation, peritonitis, or variable drug effects. | - Irritating vehicle or pH: The vehicle or the pH of the atomoxetine solution may cause local irritation. - Improper injection technique: Injecting into the cecum or other organs can lead to inflammation and inconsistent absorption. - Stress from handling and injection: Can confound behavioral readouts. | - Optimize vehicle and pH: Use sterile, isotonic saline (0.9% NaCl). Ensure the pH of the solution is close to physiological pH (7.4). - Proper injection technique: Inject into the lower right quadrant of the abdomen to avoid the cecum. Use an appropriate needle size (e.g., 25-27 gauge). - Acclimatize animals: Habituate animals to handling and injection procedures to minimize stress. Consider using a saline injection control group to account for injection stress. |
| Subcutaneous (SC) Injection: Skin irritation, lesions, or slow absorption. | - Vehicle-dependent irritation: Some vehicles, like certain oils, can cause skin reactions. - Concentration and volume: High concentrations or large volumes of the injected solution can cause local tissue damage. | - Vehicle selection: If a non-aqueous vehicle is necessary, consider less irritating options. Test the vehicle alone to rule out vehicle-specific effects. - Optimize concentration and volume: Use the lowest effective concentration and divide larger doses into multiple injection sites. Rotate injection sites if repeated administration is required. |
| Administration in Drinking Water: Inconsistent fluid intake and potential for drug degradation. | - Taste aversion: Rodents may reduce water intake due to the taste of atomoxetine. - Stability of atomoxetine in solution: The drug may degrade over time in the water bottle. - Variable water consumption: Individual differences in water intake lead to inconsistent dosing. | - Mask the taste: The addition of a sweetener like saccharin (B28170) may help to mask the taste of the drug. - Prepare fresh solutions: Prepare fresh atomoxetine solutions daily to minimize degradation. Protect the water bottles from light if the compound is light-sensitive. - Monitor water intake: Measure daily water consumption for each cage to estimate drug intake. This method is generally less precise and best suited for chronic studies where precise dosing is not critical. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of atomoxetine in rodent research.
1. What is the recommended vehicle for dissolving atomoxetine for injection?
For intraperitoneal and subcutaneous injections, atomoxetine hydrochloride can be dissolved in sterile 0.9% physiological saline[1]. For oral gavage, it can be dissolved in sterile water or suspended in vehicles like 0.5% Tween-80 in sterile water[2].
2. What is the oral bioavailability of atomoxetine in rats and mice?
The oral bioavailability of atomoxetine in rats is low, which is a critical consideration for study design[1]. Due to this, intraperitoneal injection is often the preferred route of administration in rat studies to ensure consistent systemic exposure[1].
3. How should I convert human doses of atomoxetine to rodent doses?
Direct conversion based on body weight is not accurate. Allometric scaling, which takes into account the body surface area, is the recommended method for converting doses between species. Specific formulas and conversion factors are available for this purpose.
4. What are the expected behavioral effects of atomoxetine in rodents?
Atomoxetine has been shown to reduce hyperactivity and impulsivity in rodent models of ADHD, such as the spontaneously hypertensive rat (SHR)[3][4][5]. It can also improve performance in tasks measuring attention and cognitive function, such as the five-choice serial reaction time task (5-CSRTT)[6][7][8][9]. However, the effects can be dose-dependent and vary depending on the specific behavioral test and rodent strain used[3][4][5].
5. How long does it take for atomoxetine to exert its effects after administration?
The time to reach maximum plasma concentration (Tmax) and the half-life of atomoxetine can vary depending on the rodent species and route of administration. In general, after oral administration, peak plasma concentrations are reached relatively quickly.
6. Are there any known side effects of atomoxetine in rodents?
At higher doses, atomoxetine may cause mild sedation or a transient decrease in locomotor activity in control animals[4]. It is important to include appropriate control groups to differentiate between therapeutic effects and potential side effects.
Quantitative Data
The following tables summarize key quantitative data for atomoxetine administration in rodents.
Table 1: Pharmacokinetic Parameters of Atomoxetine in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Rat | Oral | 10 | 133 ± 33 | 0.5 | 2.8 | Mattiuz et al., 2003 |
| Rat | IV | 5 | - | - | 2.1 | Mattiuz et al., 2003 |
| Mouse | IP | 3 | ~450 | ~0.5 | ~1.5 | Koda et al., 2010 |
Note: Pharmacokinetic parameters can vary depending on the specific strain, age, and sex of the animals, as well as the experimental conditions.
Table 2: Dose-Response of Atomoxetine on Behavioral Outcomes in Rodents
| Species | Behavioral Test | Dose (mg/kg, IP) | Effect | Reference |
| Rat (SHR) | Locomotor Activity | 0.15, 0.3 | No significant effect on hyperactivity. | Dommett et al., 2013[3][5] |
| Rat (6-OHDA lesioned) | Locomotor Activity | 1 | Significantly reduced hyperactivity. | Moran-Gates et al., 2005[4] |
| Rat | 5-CSRTT | 0.3 | Reduced impulsivity and perseveration. | Sun et al., 2015[9] |
| Rat | 5-CSRTT | 0.6, 1.0, 3.0 | 1.0 mg/kg decreased premature responses (impulsivity). | Robinson et al., 2008[6] |
| Mouse (NK1R-/-) | Locomotor Activity | 3 | Reduced hyperactivity. | Pillidge et al., 2014[4][10] |
| Mouse (NK1R-/-) | 5-CSRTT | 10 | Reduced impulsivity. | Pillidge et al., 2014[4][10] |
| Mouse (Outbred) | Enrichment Discrimination | 3 (PO) | Enhanced enrichment discrimination in attentionally-low mice. | Salimov & Kovalev, 2013[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving atomoxetine administration in rodents.
Protocol 1: Assessment of Locomotor Activity in an Open Field Test (Rat)
Objective: To evaluate the effect of atomoxetine on spontaneous locomotor activity.
Materials:
-
Atomoxetine hydrochloride
-
Sterile 0.9% saline
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm) with automated tracking software
-
Syringes and needles for IP injection
Procedure:
-
Animal Acclimation: Acclimate male adult rats (e.g., Spontaneously Hypertensive Rats or Wistar-Kyoto rats) to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve atomoxetine hydrochloride in sterile 0.9% saline to the desired concentrations (e.g., 0.15 mg/kg, 0.3 mg/kg).
-
Administration: Administer atomoxetine or vehicle (saline) via intraperitoneal (IP) injection at a volume of 1 ml/kg.
-
Open Field Test: 30 minutes post-injection, place the rat in the center of the open field arena.
-
Data Collection: Record the locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for a 30-minute session using an automated video-tracking system.
-
Data Analysis: Analyze the data to compare the locomotor activity between the atomoxetine-treated and vehicle-treated groups.
Protocol 2: Assessment of Attention and Impulsivity in the 5-Choice Serial Reaction Time Task (5-CSRTT) (Rat)
Objective: To evaluate the effect of atomoxetine on attention (accuracy) and impulsivity (premature responses).
Materials:
-
Atomoxetine hydrochloride
-
Sterile 0.9% saline
-
5-CSRTT operant chambers
-
Syringes and needles for IP injection
Procedure:
-
Animal Training: Train rats on the 5-CSRTT to a stable baseline performance (e.g., >80% accuracy and <20% omissions).
-
Drug Preparation: Dissolve atomoxetine hydrochloride in sterile 0.9% saline to the desired concentrations (e.g., 0.3 mg/kg, 1.0 mg/kg).
-
Administration: Administer atomoxetine or vehicle (saline) via IP injection 30-60 minutes before the test session. A within-subjects design where each rat receives all treatments in a counterbalanced order is recommended.
-
5-CSRTT Session: Place the rat in the 5-CSRTT chamber and run the standard task protocol.
-
Data Collection: Record the following parameters:
-
Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) * 100
-
Omissions (%): (Number of trials with no response / Total number of trials) * 100
-
Premature responses: Number of responses made before the stimulus presentation.
-
Perseverative responses: Number of additional responses after a correct or incorrect response.
-
Response latencies: Time to make a correct or incorrect response.
-
-
Data Analysis: Analyze the data to compare the performance parameters between the atomoxetine-treated and vehicle-treated conditions.
Visualizations
Signaling Pathway of Atomoxetine
Caption: Atomoxetine's primary mechanism of action.
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for a rodent behavioral study with atomoxetine.
Logical Relationship of Atomoxetine's Effects in the Prefrontal Cortex
Caption: Atomoxetine's neurochemical and behavioral effects in the PFC.
References
- 1. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test [scirp.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Effects of atomoxetine on attention and impulsivity in the five-choice serial reaction time task in rats with lesions of dorsal noradrenergic ascending bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Analysis of Atomoxetine and Methylphenidate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the efficacy of atomoxetine (B1665822) and methylphenidate, two commonly prescribed medications for Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections detail their effects on locomotor activity, attention, and impulsivity, and neurotransmitter levels in established animal models, supported by quantitative data and comprehensive experimental protocols.
Comparative Efficacy Data
The in vivo effects of atomoxetine and methylphenidate have been extensively studied in various animal models of ADHD, most notably the Spontaneously Hypertensive Rat (SHR).[1][2][3] The following tables summarize key quantitative findings from comparative studies.
Effects on Locomotor Activity
Locomotor activity is a key translational measure for hyperactivity in ADHD models. The open-field test is a standard assay used to assess spontaneous locomotor activity in rodents.
| Drug | Animal Model | Dose | Route of Administration | Key Finding on Locomotor Activity | Reference |
| Atomoxetine | Spontaneously Hypertensive Rat (SHR) | 1 mg/kg/day (chronic, 21 days) | Oral | Continuous improvement (reduction) in hyperactive motor activity. | [1][2] |
| Spontaneously Hypertensive Rat (SHR) | 0.15 and 0.3 mg/kg | Oral | No significant effect on locomotor activity. | [4] | |
| Methylphenidate | Spontaneously Hypertensive Rat (SHR) | Not specified | Not specified | Increased locomotor activity in both SHR and Wistar-Kyoto (WKY) control rats. | |
| Long Evans Rats | 5.0 mg/kg | Intraperitoneal (i.p.) | Moderate hyperactivity observed (faster overall response latencies). | [5] |
Effects on Attention and Impulsivity: 5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a widely used operant conditioning task to assess visual attention and impulsivity in rodents. Key metrics include accuracy (a measure of attention) and premature responses (a measure of impulsivity).
| Drug | Animal Model | Dose | Route of Administration | Effect on Accuracy (% Correct) | Effect on Premature Responses (Impulsivity) | Reference |
| Atomoxetine | Long Evans Rats | 0.1, 0.5, and 1 mg/kg | Intraperitoneal (i.p.) | Modest improvement in overall attention. | Marked decrease in impulsivity. | [5] |
| Spontaneously Hypertensive Rat (SHR) | Not specified | Not specified | No significant effect on accuracy. | No effect on premature responding. | [6] | |
| Methylphenidate | Long Evans Rats | 2.5 and 5 mg/kg | Intraperitoneal (i.p.) | Modest improvement in overall attention. | Significant increase in impulsivity at the highest dose (5.0 mg/kg). | [5] |
| Spontaneously Hypertensive Rat (SHR) | Not specified | Not specified | Increased incorrect responding (decreased accuracy) at a single dose. | No effect on premature responding. | [6] |
Effects on Neurotransmitter Levels in the Prefrontal Cortex
In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals. The prefrontal cortex is a key brain region implicated in ADHD pathophysiology.
| Drug | Animal Model | Dose | Route of Administration | Effect on Extracellular Dopamine (DA) | Effect on Extracellular Norepinephrine (NE) | Reference |
| Atomoxetine | Rat | Not specified | Not specified | Increased levels in the prefrontal cortex. | Increased levels throughout the brain. | [7] |
| Methylphenidate | Rat | Not specified | Not specified | Increased levels in the prefrontal cortex, striatum, and nucleus accumbens. | Increased levels in the prefrontal cortex. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are representative protocols for the key in vivo experiments cited in this guide.
Open-Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents as a measure of hyperactivity.
Animals: Young male Spontaneously Hypertensive Rats (SHR) are often used as an animal model for ADHD, with age-matched Wistar-Kyoto (WKY) rats serving as the control group.[1][2]
Apparatus: The open-field apparatus is a square arena (e.g., 100 cm x 100 cm x 40 cm) made of a non-reflective material. The floor is divided into a grid of equal-sized squares. The arena is placed in a sound-attenuated room with controlled lighting.
Procedure:
-
Habituation: Prior to the test, animals are habituated to the testing room for at least 60 minutes.
-
Test Initiation: Each rat is gently placed in the center of the open-field arena.
-
Data Collection: The animal's behavior is recorded for a set period, typically 5 to 30 minutes, using an automated video-tracking system or by a trained observer. Key parameters measured include:
-
Total distance traveled.
-
Number of line crossings (rears, grooming bouts, etc.).
-
Time spent in the center versus the periphery of the arena.
-
-
Inter-trial Interval: The arena is thoroughly cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.
Drug Administration: For acute studies, drugs are administered at a specified time before the test (e.g., 30 minutes). For chronic studies, drugs are administered daily for a specified period (e.g., 21 days), with the final test conducted after the last dose.[1][2]
5-Choice Serial Reaction Time Task (5-CSRTT)
Objective: To assess visuospatial attention and motor impulsivity in rodents.
Apparatus: The task is conducted in operant conditioning chambers equipped with a five-hole aperture wall, a food magazine on the opposite wall, and a house light. Each aperture can be illuminated.
Procedure:
-
Pre-training: Rats are first habituated to the operant chambers and trained to retrieve a food reward from the magazine.
-
Initial Training: Rats are trained to poke their nose into an illuminated aperture to receive a food reward. Initially, only one aperture is illuminated for a long duration.
-
Task Progression: The task difficulty is gradually increased by:
-
Decreasing the stimulus duration (the time the aperture is lit).
-
Introducing a fixed inter-trial interval (ITI) where the rat must wait for the next stimulus.
-
Presenting the light stimulus in one of the five apertures in a pseudo-randomized order.
-
-
Baseline Performance: Training continues until the rats achieve a stable baseline performance (e.g., >75% accuracy and <20% omissions).
-
Drug Testing: Once stable performance is achieved, drug challenges are introduced. The effects of different doses of atomoxetine and methylphenidate are tested in a counterbalanced design, with washout periods between drug administrations. Key performance measures include:
-
Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100.
-
Omissions: Number of trials where the rat failed to respond.
-
Premature Responses: Number of responses made during the ITI before the stimulus is presented.
-
Perseverative Responses: Number of repeated pokes into an aperture after a correct or incorrect response.
-
Response Latency: Time taken to make a correct or incorrect response.
-
In Vivo Microdialysis
Objective: To measure extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.
Procedure:
-
Guide Cannula Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the medial prefrontal cortex). The animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 20 minutes).
-
Baseline Measurement: Several baseline samples are collected to establish stable neurotransmitter levels before drug administration.
-
Drug Administration: Atomoxetine or methylphenidate is administered (e.g., via intraperitoneal injection), and dialysate collection continues.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, norepinephrine, and other neurotransmitters.
-
Data Expression: Neurotransmitter levels are typically expressed as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of atomoxetine and methylphenidate, and a general experimental workflow for their in vivo comparison.
Caption: Signaling pathway of Atomoxetine.
Caption: Signaling pathway of Methylphenidate.
Caption: General experimental workflow.
References
- 1. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of The enriched cross-maze test as a model of impulsivity and attention deficit in spontaneously hypertensive rats | Research Results in Pharmacology [rrpharmacology.ru]
- 4. Effects of atomoxetine on locomotor activity and impulsivity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of atomoxetine and methylphenidate on attention and impulsivity in the 5-choice serial reaction time test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using the five-choice serial reaction time task to examine the effects of atomoxetine and methylphenidate in the male spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomoxetine - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Atomoxetine and Other Selective Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of atomoxetine (B1665822) against other selective norepinephrine (B1679862) reuptake inhibitors (NRIs), including reboxetine, viloxazine, and the investigational compound edivoxetine. The information is intended to assist researchers and drug development professionals in evaluating the pharmacological, pharmacokinetic, and clinical profiles of these compounds.
Core Mechanism of Action: Norepinephrine Transporter (NET) Inhibition
Selective NRIs exert their therapeutic effects primarily by binding to and inhibiting the presynaptic norepinephrine transporter (NET).[1][2] This action blocks the reuptake of norepinephrine (NE) from the synaptic cleft, leading to an increased concentration and prolonged activity of NE in the synapse.[2] This enhancement of noradrenergic neurotransmission, particularly in the prefrontal cortex, is believed to be the key mechanism underlying the clinical efficacy of these drugs in treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3] Atomoxetine, for example, has been shown to increase norepinephrine and dopamine (B1211576) levels specifically in the prefrontal cortex, a region critical for attention and memory.[1][3]
References
Atomoxetine's Binding Selectivity: A Comparative Analysis for NET and SERT
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the binding selectivity of atomoxetine (B1665822) for the Norepinephrine (B1679862) Transporter (NET) over the Serotonin (B10506) Transporter (SERT), supported by experimental data and protocols.
Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is a widely prescribed non-stimulant medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is primarily attributed to its high affinity for the norepinephrine transporter (NET), leading to increased extracellular norepinephrine levels in the prefrontal cortex. A critical aspect of its pharmacological profile is its selectivity for NET over the serotonin transporter (SERT), which minimizes serotonergic side effects. This guide provides a comprehensive comparison of atomoxetine's binding affinity for NET and SERT, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Binding Affinities
The selectivity of atomoxetine for NET over SERT is evident from in vitro and in vivo binding studies. The following table summarizes key binding affinity values (Kᵢ and IC₅₀) from the literature. Lower values indicate higher binding affinity.
| Transporter | Parameter | Value | Species/Assay Type | Reference |
| NET | Kᵢ | 5 nM | Human (in vitro, radioligand binding assay) | [1] |
| SERT | Kᵢ | Not specified, but significantly lower affinity | Human (in vitro, radioligand binding assay) | [1] |
| NET | IC₅₀ | 31 ± 10 ng/mL | Rhesus Monkey (in vivo, PET imaging) | [2][3] |
| SERT | IC₅₀ | 99 ± 21 ng/mL | Rhesus Monkey (in vivo, PET imaging) | [2][3] |
These data clearly demonstrate that atomoxetine possesses a significantly higher affinity for NET compared to SERT. The in vivo studies in rhesus monkeys show that the concentration of atomoxetine required to occupy 50% of SERT is more than three times higher than that required for NET.[2][3]
Experimental Protocols
The determination of binding affinities (Kᵢ values) is crucial for characterizing the selectivity of a compound. A standard method employed is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for NET and SERT
This protocol outlines the steps to determine the Kᵢ of atomoxetine for human NET and SERT expressed in cultured cells.
1. Materials and Reagents:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the human NET or SERT gene.
-
Radioligands:
-
For NET: [³H]-Nisoxetine or another suitable NET-selective radioligand.
-
For SERT: [³H]-Citalopram or another suitable SERT-selective radioligand.
-
-
Competitor: Atomoxetine hydrochloride.
-
Membrane Preparation: Cell pellets from the transfected HEK293 cells.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
-
Cell Harvester.
-
Scintillation Counter.
2. Membrane Preparation:
-
Culture the transfected HEK293 cells to a sufficient density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
3. Binding Assay:
-
Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kₑ), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known NET or SERT inhibitor (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT) to saturate the transporters.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of atomoxetine (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
4. Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the atomoxetine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of atomoxetine that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for determining atomoxetine's binding affinity.
Signaling Pathways
The primary mechanism of action of atomoxetine is the blockade of norepinephrine reuptake by NET. This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. In contrast, its effect on the serotonergic system is minimal at therapeutic doses.
Caption: Atomoxetine blocks NET, increasing synaptic norepinephrine.
Caption: Atomoxetine has low affinity for SERT, minimally affecting serotonin.
Conclusion
The experimental data unequivocally demonstrate that atomoxetine is a potent and selective inhibitor of the norepinephrine transporter with significantly lower affinity for the serotonin transporter. This selectivity profile is fundamental to its therapeutic mechanism in ADHD and distinguishes it from other antidepressants that may have dual-action on both NET and SERT. The provided experimental protocol for competitive radioligand binding assays offers a standardized approach for researchers to independently verify and compare the binding affinities of atomoxetine and other compounds. Understanding the distinct interactions of atomoxetine with these critical monoamine transporters is paramount for ongoing research and the development of novel therapeutics with improved selectivity and efficacy.
References
- 1. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Atomoxetine: A Comparative Guide
A comprehensive review of analytical techniques for the quantification of Atomoxetine (B1665822), providing researchers, scientists, and drug development professionals with a comparative analysis of methodologies, performance data, and detailed experimental protocols.
Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Accurate and reliable quantification of Atomoxetine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. A variety of analytical methods have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide provides a cross-validation of several prominent analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry, to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is often guided by factors such as sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. The following tables summarize the key performance characteristics of various validated methods for Atomoxetine analysis, allowing for a direct comparison of their capabilities.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[5] |
| Column | C18 | Enable ODS C18 (250 x 4.6 mm, 5 µm) | RP-C8 (250 x 4.60 mm, 5µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water (0.2% triethylamine) : Acetonitrile (B52724) (15:85 v/v) | 0.1% Orthophosphoric acid : Acetonitrile (18:82 v/v) | Acetonitrile : 10 mM Disodium hydrogen phosphate (B84403) buffer with 0.1% TEA (pH 3.0) (55:45 v/v) | Acetonitrile : Methanol (B129727) : 0.032 M Ammonium acetate (B1210297) (55:05:40 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | UV at 271 nm | UV at 271 nm | Photodiode array at 275 nm |
| Linearity Range | 10-200 µg/mL | 40-120 µg/mL | 50-150 µg/mL | 0.5-5 µg/mL |
| Retention Time | Not Specified | 4.7 min | 3.08 min | Not Specified |
| Accuracy (% Recovery) | 99.40 ± 0.46 | Not Specified | Not Specified | 100.8 ± 0.4 |
| Precision (%RSD) | < 1% (Intra and Inter-day) | Not Specified | Not Specified | Not Specified |
Table 2: Advanced and Alternative Analytical Methods
| Parameter | UPLC-MS/MS[6][7] | Spectrophotometry (NQS)[8] | Spectrophotometry (Vanillin)[9] | Capillary Electrophoresis-ECL[10] |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | Colorimetry (Nucleophilic substitution with 1,2-Naphthoquinone-4-sulfonic acid) | Colorimetry (Condensation with Vanillin) | Capillary Electrophoresis with Electrochemiluminescence Detection |
| Matrix | Human Plasma, Cellular Samples | Bulk and Pharmaceutical Formulation | Bulk and Solid Dosage Forms | Capsules and Rat Plasma |
| Linearity Range | 3-900 ng/mL (Plasma), 10 nM - 10 µM (Cellular) | 10-50 µg/mL | 1-5 µg/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.20 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 3 ng/mL (Plasma), 10 nM (Cellular) | 0.606 µg/mL | Not Specified | Not Specified |
| Accuracy | Within acceptable limits | Within acceptance criteria | High percentage of recovery | Not Specified |
| Precision (%RSD) | Within acceptable limits | < 2.00 | Good precision | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the compared techniques.
High-Performance Liquid Chromatography (RP-HPLC)
-
Chromatographic System: A C18 column with a mobile phase consisting of a 15:85 v/v mixture of water (containing 0.2% triethylamine) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Internal Standard: Pioglitazone.
-
Detection: UV detection at 270 nm.
-
Sample Preparation: For dosage forms, an accurately weighed powder equivalent to 25 mg of atomoxetine is dissolved in acetonitrile, sonicated, and filtered. The filtrate is then diluted with the mobile phase to the desired concentration.[1]
Method 2:[3]
-
Chromatographic System: An Enable ODS reverse phase C18 column (250 mm x 4.6 mm, 5 µm particle size) with a mobile phase of 0.1% (v/v) orthophosphoric acid and acetonitrile in an 18:82 v/v ratio.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detection at 271 nm.
-
Sample Preparation: A stock solution of 1000 µg/ml is prepared, from which a working standard of 100 µg/ml is made.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: 60 µl of plasma or in vitro cellular samples are mixed with 120 µl of acetonitrile containing the internal standard (d3-atomoxetine). The mixture is then centrifuged to precipitate proteins, and the supernatant is collected for analysis.[6]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Ionization: Electrospray ionization.[7]
-
Quantification: Based on the ratio of the peak area of the analyte to the internal standard.
Spectrophotometry
Method (NQS Reagent):[8]
-
Principle: Based on the nucleophilic substitution reaction of Atomoxetine hydrochloride with 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) in an alkaline medium to form a colored product.
-
Procedure: To aliquots of the standard drug solution, potassium hydroxide (B78521) solution (1% w/v) and NQS reagent (0.3% w/v) are added. The volume is adjusted with water, and after 20 minutes, the absorbance of the colored complex is measured at 474 nm.[8]
-
Validation: The method was validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision.[8]
Method (Vanillin Reagent):[9]
-
Principle: Based on the condensation reaction of Atomoxetine hydrochloride with vanillin (B372448) in the presence of sulfuric acid in a non-aqueous medium to form a colored product.
-
Procedure: Aliquots of the standard drug solution in methanol are mixed with vanillin and concentrated sulfuric acid. The mixture is heated in a water bath at 60°C for 10 minutes, cooled, and diluted with methanol. The absorbance is measured at 560 nm.[9]
Capillary Electrophoresis
Method:[10]
-
Principle: Separation of atomoxetine hydrochloride by capillary electrophoresis with electrochemiluminescence (ECL) detection using tris(2,2'-bipyridyl) ruthenium (II).
-
Application: This method has been successfully applied to the determination of atomoxetine in capsules and rat plasma, as well as for studying its interactions with plasma proteins.[10]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the different analytical methods.
Caption: Workflow for HPLC analysis of Atomoxetine.
Caption: Workflow for LC-MS/MS analysis of Atomoxetine.
Caption: Workflow for Spectrophotometric analysis of Atomoxetine.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Quantification of Atomoxetine Hydrochloride Based on Nucleophilic Substitution Reaction with 1,2-Naphthoquinone-4-Sulfonic Acid Sodium Salt (NQS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Capillary electrophoresis coupled with electrochemiluminescence for determination of atomoxetine hydrochloride and the study on its interactions with three proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Atomoxetine's effects in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), across various animal species. Atomoxetine is a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), and understanding its diverse effects in preclinical models is paramount for advancing novel therapeutic strategies. This document synthesizes key findings on the behavioral, neurochemical, and pharmacokinetic properties of atomoxetine in rodents (rats and mice), canines, and non-human primates, supported by experimental data and detailed methodologies.
Behavioral Effects: A Cross-Species Comparison
Atomoxetine's impact on behavior, particularly hyperactivity, impulsivity, and attention, has been extensively studied in various animal models of ADHD.
Key Findings:
-
Rodents (Rats and Mice): In spontaneously hypertensive rats (SHR), a well-established animal model for ADHD, atomoxetine has been shown to dose-dependently reduce hyperactivity.[1][2][3] Studies have demonstrated that a dose of 1 mg/kg/day leads to continuous improvement in motor activity.[1][2][3] In mice, atomoxetine has been observed to selectively enhance attention in individuals with lower attentional performance, without significantly affecting locomotor activity.[4] Furthermore, in neurokinin-1 receptor knockout mice, another model exhibiting ADHD-like behaviors, atomoxetine reduced hyperactivity and impulsivity at doses that did not affect wildtype counterparts.[5]
-
Canines: While not a primary model for ADHD research, studies on accidental ingestion in dogs have provided insights into the behavioral effects of high doses of atomoxetine. Doses greater than 2 mg/kg can lead to hyperactivity, agitation, and tremors.[6]
-
Non-Human Primates: PET imaging studies in rhesus monkeys have been crucial in understanding the in-vivo occupancy of norepinephrine transporters by atomoxetine, which is directly linked to its behavioral efficacy.[7][8]
Comparative Data on Behavioral Effects
| Species | Model | Key Behavioral Effect | Effective Dose Range | Citation(s) |
| Rat | Spontaneously Hypertensive Rat (SHR) | Reduction in hyperactivity | 0.25 - 1 mg/kg/day | [1][2][3] |
| Mouse | CD-1 (outbred) | Enhanced enrichment discrimination (attention) | 3 mg/kg/day | [4] |
| Mouse | Neurokinin-1 Receptor Knockout | Reduction in hyperactivity and impulsivity | 3 - 10 mg/kg | [5] |
| Dog | N/A (accidental ingestion) | Hyperactivity, agitation (at high doses) | > 2 mg/kg | [6] |
Neurochemical Effects: Unraveling the Mechanism of Action
Atomoxetine's primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET).[4][9][10] This leads to an increase in extracellular norepinephrine levels in various brain regions.
Key Findings:
-
Rodents (Rats and Mice): In rats, atomoxetine increases extracellular levels of both norepinephrine and dopamine (B1211576) specifically in the prefrontal cortex (PFC).[11][12][13] This is significant because it enhances catecholamine neurotransmission in a brain region critical for executive function, without affecting dopamine levels in areas associated with reward and addiction, such as the nucleus accumbens and striatum.[11][13] Studies in SHR have shown that treatment with atomoxetine significantly decreases the expression of dopamine D2 receptors in the PFC, striatum, and hypothalamus in a dose-dependent manner.[1][2] This suggests a modulatory effect on the dopamine system downstream of its primary action on NET.
-
Non-Human Primates: PET studies in rhesus monkeys have confirmed high occupancy of the norepinephrine transporter by atomoxetine.[7][8] Some studies have also suggested potential occupancy of the serotonin (B10506) transporter at clinically relevant doses, although the functional significance of this finding is still under investigation.[7][9][11]
Comparative Data on Neurochemical Effects
| Species | Brain Region | Neurochemical Effect | Atomoxetine Dose | Citation(s) |
| Rat | Prefrontal Cortex | Increased extracellular norepinephrine and dopamine | 3 mg/kg | [12][13] |
| Rat | Prefrontal Cortex, Striatum, Hypothalamus | Decreased Dopamine D2 Receptor Expression | 0.25 - 1 mg/kg/day | [1][2] |
| Mouse | Frontal Cortex | Attenuated increase in noradrenaline turnover | Not specified | [14] |
| Rhesus Monkey | Various Brain Regions | High (38-82%) occupancy of Norepinephrine Transporter (NET) | Dose-dependent | [8] |
Pharmacokinetics: A Diverse Metabolic Landscape
The absorption, distribution, metabolism, and excretion of atomoxetine vary significantly across different animal species, which is a critical consideration for translating preclinical findings to human applications.
Key Findings:
-
Rodents (Rats and Mice): Rats exhibit low oral bioavailability of atomoxetine (around 4%) due to extensive first-pass metabolism in the liver.[13][15] Mice also show low oral bioavailability (5%).[15]
-
Canines: In contrast to rodents, dogs have a much higher oral bioavailability of atomoxetine (approximately 74%).[13][15] The terminal half-life in dogs after a 2 mg/kg oral dose is about 3.7 hours.[6] Metabolism in dogs occurs through aromatic ring hydroxylation and N-demethylation.[6]
-
Non-Human Primates: Rhesus monkeys show moderate oral bioavailability (45%).[15]
Comparative Data on Pharmacokinetics
| Species | Oral Bioavailability | Key Metabolic Pathways | Terminal Half-life | Citation(s) |
| Rat | 4% | Aromatic ring hydroxylation, benzylic oxidation, N-demethylation | Not specified | [13][15] |
| Mouse | 5% | Glucuronidation | Not specified | [15] |
| Dog | 74% | Aromatic ring hydroxylation, N-demethylation, O-sulfation | ~3.7 hours (at 2 mg/kg) | [6][13][15] |
| Rhesus Monkey | 45% | Not specified | Not specified | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Open-Field Test (Rodents)
Objective: To assess general locomotor activity and anxiety-like behavior.
Methodology: The apparatus consists of a square arena (typically 40x40 cm for mice and 100x100 cm for rats) with high walls to prevent escape.[6][7][8][9][14] The arena is often divided into a central zone and a peripheral zone. Animals are individually placed in the center of the arena and their behavior is recorded for a set period (e.g., 5-10 minutes). Key parameters measured include:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
Grooming behavior: Can be an indicator of stress or displacement behavior.
5-Choice Serial Reaction Time Task (5-CSRTT) (Rodents)
Objective: To assess attention and impulsivity.
Methodology: The apparatus is an operant chamber with five apertures, each equipped with a light stimulus and a sensor to detect nose-pokes.[1][3][11][15][16] The animal is trained to respond to a brief light stimulus presented in one of the five apertures by making a nose-poke into the correct aperture to receive a reward (e.g., a food pellet or sucrose (B13894) solution). Key performance measures include:
-
Accuracy: The percentage of correct responses.
-
Omissions: The number of trials with no response, indicating inattention.
-
Premature responses: Responses made before the stimulus is presented, a measure of impulsivity.
-
Perseverative responses: Repeated nose-pokes into an aperture after a correct or incorrect response.
In Vivo Microdialysis (Rodents)
Objective: To measure extracellular levels of neurotransmitters in specific brain regions.
Methodology: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex).[10][13][17][18][19][20] The probe is continuously perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the membrane into the perfusate, which is then collected in small fractions. The concentration of neurotransmitters in the dialysate samples is then analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection.
Immunohistochemistry for Dopamine D2 Receptor (Rat Brain)
Objective: To visualize and quantify the expression of dopamine D2 receptors in brain tissue.
Methodology:
-
Tissue Preparation: Rats are euthanized and their brains are rapidly removed and fixed (e.g., in 4% paraformaldehyde). The brains are then cryoprotected and sectioned using a cryostat or vibratome.
-
Staining: The brain sections are incubated with a primary antibody that specifically binds to the dopamine D2 receptor. This is followed by incubation with a secondary antibody that is conjugated to a fluorescent molecule or an enzyme (e.g., horseradish peroxidase).
-
Visualization: If a fluorescent secondary antibody is used, the sections are visualized using a fluorescence microscope. If an enzyme-conjugated secondary antibody is used, a substrate is added that produces a colored precipitate, which can be visualized with a light microscope.
-
Quantification: The intensity of the staining or the number of labeled cells can be quantified using image analysis software to determine the relative expression of the D2 receptor.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Atomoxetine's primary signaling pathway.
Caption: General experimental workflow for behavioral analysis.
Caption: General experimental workflow for neurochemical analysis.
References
- 1. Self-Paced 5 Choice Serial Reaction Time Task (5CSRTT) - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 3. Self-Paced Five-Choice Serial Reaction Time-Task for Mouse Behavioral Testing [bio-protocol.org]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. amuzainc.com [amuzainc.com]
- 9. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 10. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. droracle.ai [droracle.ai]
- 13. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Does an Open Field Activity Test Work? [sandiegoinstruments.com]
- 15. touchscreencognition.org [touchscreencognition.org]
- 16. Rodent Test of Attention and Impulsivity: The 5-Choice Serial Reaction Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 20. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Atomoxetine's neurochemical effects
A comprehensive guide for researchers detailing the neurochemical effects of atomoxetine (B1665822) in contrast to methylphenidate, with a focus on their impact on dopamine (B1211576) and norepinephrine (B1679862) levels in the prefrontal cortex.
This guide provides a detailed comparison of the neurochemical effects of atomoxetine and the stimulant methylphenidate, offering researchers in drug development and neuroscience a thorough understanding of their distinct mechanisms of action. The data presented is compiled from peer-reviewed studies, with a focus on replicating and understanding published findings on atomoxetine's effects on key neurotransmitters implicated in attention and executive function.
Comparative Neurochemical Effects
Atomoxetine is a selective norepinephrine reuptake inhibitor that uniquely increases both norepinephrine and dopamine levels in the prefrontal cortex (PFC), a brain region critical for executive functions.[1][2] Unlike stimulants such as methylphenidate, atomoxetine has minimal effect on dopamine levels in subcortical regions like the nucleus accumbens and striatum, which are associated with reward and motor function.[1][3] This regional selectivity is attributed to the low expression of dopamine transporters (DAT) and the high expression of norepinephrine transporters (NET) in the prefrontal cortex, where dopamine can also be cleared by NET.[4]
The following tables summarize the quantitative data from a key comparative study by Bymaster et al. (2002), which utilized in vivo microdialysis in rats to measure extracellular neurotransmitter levels.
Table 1: Effect of Atomoxetine on Extracellular Monoamine Levels
| Brain Region | Neurotransmitter | % Change from Baseline |
| Prefrontal Cortex | Norepinephrine | +300% |
| Prefrontal Cortex | Dopamine | +300% |
| Nucleus Accumbens | Dopamine | No significant change |
| Striatum | Dopamine | No significant change |
Table 2: Comparative Effects of Atomoxetine and Methylphenidate on Extracellular Dopamine Levels
| Brain Region | Atomoxetine (% Change) | Methylphenidate (% Change) |
| Prefrontal Cortex | +300% | +300% |
| Nucleus Accumbens | No significant change | +300% |
| Striatum | No significant change | +300% |
Experimental Protocols
The following is a detailed methodology for a typical in vivo microdialysis experiment designed to assess the neurochemical effects of atomoxetine and methylphenidate in the rat prefrontal cortex.
Animals
Male Sprague-Dawley rats weighing 250-350g are commonly used.[3] Animals are individually housed after surgery to prevent damage to the implanted guide cannula and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
Stereotaxic Surgery: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Placement: Secure the anesthetized animal in a stereotaxic frame, ensuring the head is level between bregma and lambda.
-
Surgical Preparation: Make a midline incision on the scalp to expose the skull. Clean the skull surface with saline.
-
Craniotomy: Drill a small burr hole over the medial prefrontal cortex at the desired stereotaxic coordinates.
-
Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to the target coordinates.
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two anchor screws.
-
Post-operative Care: Suture the incision site and administer analgesics as per institutional guidelines. Allow the animal to recover for at least 7 days before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.
In Vivo Microdialysis
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane).
-
Perfusion: Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent monoamine degradation. Collect at least three baseline samples before drug administration.
-
Drug Administration: Administer atomoxetine (e.g., 3 mg/kg, i.p.) or methylphenidate and continue collecting dialysate samples for a predetermined period.
Sample Analysis: HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) for the simultaneous quantification of norepinephrine and dopamine.
-
Chromatographic Separation: Separate the monoamines using a reverse-phase column. The mobile phase composition is optimized to achieve good resolution of the neurotransmitter peaks.
-
Detection: The electrochemical detector is set at an oxidizing potential that allows for the sensitive detection of norepinephrine and dopamine.
-
Quantification: Calculate the concentration of each neurotransmitter in the dialysate samples by comparing the peak areas to those of standard solutions with known concentrations. Data are typically expressed as a percentage change from the average baseline concentration.
Histological Verification
At the end of the experiment, it is crucial to verify the correct placement of the microdialysis probe. Euthanize the animal, perfuse transcardially with saline followed by 4% paraformaldehyde, and extract the brain. The brain is then sectioned and stained to visualize the probe track.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of atomoxetine and the experimental workflow for the comparative study.
Caption: Atomoxetine's signaling pathway in the prefrontal cortex.
Caption: Experimental workflow for comparative neurochemical analysis.
References
Atomoxetine Demonstrates Efficacy in Preclinical Models of Impulsive Behavior
Comprehensive analysis of preclinical data reveals atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, effectively reduces impulsive action in animal models, with more varied effects on impulsive choice. These findings, supported by extensive experimental data, provide a foundational understanding for researchers and drug development professionals exploring therapeutic interventions for disorders characterized by impulsivity.
Atomoxetine has been rigorously evaluated in various preclinical models designed to assess different facets of impulsivity. The most prominent of these are the 5-Choice Serial Reaction Time Task (5-CSRTT), which measures impulsive action through premature responses, and the Delay Discounting Task (DDT), used to evaluate impulsive choice by assessing the preference for smaller, immediate rewards over larger, delayed ones.
Efficacy in Reducing Impulsive Action: The 5-Choice Serial Reaction Time Task (5-CSRTT)
Across multiple studies, atomoxetine has consistently demonstrated an ability to reduce premature responding in the 5-CSRTT, a key indicator of impulsive action. This effect is particularly evident under conditions designed to increase impulsive behavior, such as the introduction of long inter-trial intervals (ITIs).
A study by Navarra et al. (2008) found that atomoxetine, administered intraperitoneally (i.p.), induced a marked decrease in impulsivity in rats.[1] In this study, varying the ITI successfully manipulated the level of premature responding, and atomoxetine was effective in mitigating this behavior.[1] Similarly, Paterson et al. (2011) reported that atomoxetine attenuated premature responding in the 5-CSRTT, especially under a long ITI condition.[2][3] Research by Robinson et al. (2008) also showed a selective, dose-dependent decrease in premature responding on the 5-CSRTT in rats following atomoxetine administration.[4]
Interestingly, the effects of atomoxetine on impulsivity in the 5-CSRTT can be influenced by the animal model used. For instance, one study found that atomoxetine (10 mg/kg) reduced impulsivity in neurokinin-1 receptor knockout (NK1R-/-) mice, a model exhibiting hyperactivity and impulsivity, but not in their wildtype counterparts.[3][5] However, a study using the spontaneously hypertensive rat (SHR) model of ADHD did not find a significant effect of atomoxetine on premature responding.[6]
Summary of Atomoxetine's Effects in the 5-CSRTT
| Study | Animal Model | Atomoxetine Dose(s) | Key Findings on Premature Responding |
| Navarra et al. (2008) | Long Evans Rats | 0.1, 0.5, 1 mg/kg, i.p. | Marked decrease in impulsivity with increasing ITI.[1] |
| Paterson et al. (2011) | Not Specified | Not Specified | Attenuated premature responding under long ITI.[2][3] |
| Robinson et al. (2008) | Not Specified | Dose-dependent | Selective, dose-dependent decrease.[4] |
| Pillidge et al. (2014) | NK1R-/- Mice | 10 mg/kg | Reduced impulsivity in NK1R-/- mice but not wildtypes.[3][5] |
| Dommett (2014) | SHR Rats | Not Specified | No significant effect.[6] |
Variable Effects on Impulsive Choice: The Delay Discounting Task (DDT)
The impact of atomoxetine on impulsive choice, as measured by the DDT, appears to be less consistent than its effects on impulsive action. Some studies have reported a reduction in the preference for immediate, smaller rewards, while others have found no significant effect.
A notable study by Robinson et al. (2008) found that atomoxetine significantly decreased impulsivity in a delay-discounting task by increasing the preference for the larger, delayed reward.[4] In contrast, another study reported that while chronic adolescent treatment with atomoxetine led to a stable decrease in impulsive choice in adulthood, it did not affect impulsive action.[7] However, other research has indicated that atomoxetine was ineffective in altering impulsive choice in the DDT.[2][3]
This variability in findings may be attributable to differences in experimental protocols, including the specific parameters of the delay discounting task, the timing and duration of drug administration, and the animal species or strain used.
Summary of Atomoxetine's Effects in the Delay Discounting Task
| Study | Animal Model | Atomoxetine Administration | Key Findings on Impulsive Choice |
| Robinson et al. (2008) | Rats | Acute | Significantly decreased impulsivity by increasing preference for the large, delayed reward.[4] |
| Bizot et al. (2011) | Male Rats | Acute | Decreased impulsive choice for food. |
| Somboon et al. (2011) | Adolescent Rats | Chronic | Stable decrease in selection of small immediate rewards in adulthood.[7] |
| Paterson et al. (2012) | Not Specified | Not Specified | Ineffective in the DDT.[2][3] |
Experimental Protocols
5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a test of sustained attention and impulsive action conducted in operant chambers. The general protocol involves the following steps:
Key Parameters:
-
Inter-Trial Interval (ITI): The time between the initiation of a trial and the presentation of the stimulus. Longer ITIs are often used to increase impulsive responding.
-
Stimulus Duration: The length of time the visual stimulus is presented.
-
Drug Administration: Atomoxetine or placebo is typically administered intraperitoneally (i.p.) a specific amount of time before the behavioral session.
Delay Discounting Task (DDT)
The DDT assesses impulsive choice by presenting an animal with a choice between a small, immediate reward and a larger, delayed reward. The protocol generally follows these steps:
Key Parameters:
-
Reward Magnitude: The size of the small and large rewards.
-
Delay Durations: The length of the delays associated with the larger reward.
-
Choice Procedure: The method by which the animal indicates its choice (e.g., pressing a lever, entering an arm of a maze).
Mechanism of Action and Signaling Pathways
Atomoxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in extracellular norepinephrine in the brain, particularly in the prefrontal cortex (PFC).[8][9] This region is crucial for executive functions, including impulse control. By blocking NET, atomoxetine also indirectly increases dopamine (B1211576) levels in the PFC, as dopamine can be cleared by NET in this brain region.[8][9]
The downstream signaling effects of this increase in catecholamines are complex and are thought to involve the modulation of several intracellular pathways. Chronic atomoxetine treatment has been shown to alter the phosphorylation of CREB (cAMP response element-binding protein) and ERK (extracellular signal-regulated kinase) in the orbitofrontal cortex.[7] It has also been associated with changes in the mRNA levels of brain-derived neurotrophic factor (BDNF) and cyclin-dependent kinase 5 (cdk5).[7] Furthermore, there is evidence suggesting that atomoxetine can potentiate the response of PFC neurons to the glutamate (B1630785) agonist NMDA, indicating an interaction with the glutamatergic system.
References
- 1. Effects of atomoxetine and methylphenidate on attention and impulsivity in the 5-choice serial reaction time test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Similar effects of the selective noradrenaline reuptake inhibitor atomoxetine on three distinct forms of impulsivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using the five-choice serial reaction time task to examine the effects of atomoxetine and methylphenidate in the male spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic atomoxetine treatment during adolescence decreases impulsive choice, but not impulsive action, in adult rats and alters markers of synaptic plasticity in the orbitofrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Compounds Against Atomoxetine's Pharmacological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profiles of emerging norepinephrine (B1679862) reuptake inhibitors (NRIs) against the established therapeutic agent, Atomoxetine. The objective is to offer a clear, data-driven resource for researchers and drug development professionals to evaluate the potency, selectivity, and potential advantages of these newer compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to facilitate informed decision-making in neuropsychiatric drug discovery.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of Atomoxetine and a selection of newer norepinephrine reuptake inhibitors—Edivoxetine, Reboxetine (B1679249), and Viloxazine—at the human norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). Lower values indicate higher potency. This data is crucial for assessing the selectivity profile of each compound.
| Compound | NET Affinity/Inhibition | SERT Affinity/Inhibition | DAT Affinity/Inhibition | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Atomoxetine | Ki: 5 nM[1] | Ki: 77 nM[1] | Ki: 1451 nM[1] | 15.4 | 290.2 |
| Edivoxetine | IC50: 0.041 nM (unbound plasma drug)[2] | Data not available | Data not available | Data not available | Data not available |
| Reboxetine | Ki: 1.1 nM[2] | Ki: 129 nM[2] | Ki: >10,000 nM[2] | 117.3 | >9090.9 |
| Viloxazine | Kd: 155-630 nM[2][3] | Kd: 17,300 nM[2][3] | Kd: >100,000 nM[2][3] | ~27.5 - 111.6 | >158.7 - >645.2 |
Note: Ki and Kd values represent the inhibition constant and dissociation constant, respectively, indicating binding affinity. IC50 represents the half-maximal inhibitory concentration in a functional assay. The selectivity ratio is calculated by dividing the Ki or IC50 for the off-target transporter by the Ki or IC50 for NET.
Mechanism of Action: Norepinephrine Reuptake Inhibition
Atomoxetine and the benchmarked compounds exert their primary therapeutic effect by selectively inhibiting the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking the NET, these compounds increase the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission in brain regions critical for attention, mood, and executive function.[3][4][5][6][7][8][9][10][11]
Caption: Signaling pathway of selective norepinephrine reuptake inhibitors (NRIs).
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize and benchmark novel compounds against Atomoxetine's pharmacological profile.
Radioligand Binding Assay for NET, SERT, and DAT
This assay determines the binding affinity (Ki) of a test compound for the norepinephrine, serotonin, and dopamine transporters.
a. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA protein assay).
b. Competition Binding Assay:
-
In a 96-well plate, add the prepared cell membranes to an assay buffer.
-
Add a specific radioligand for each transporter at a concentration near its Kd value (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT).
-
Add varying concentrations of the test compound or a reference compound (for determining non-specific binding, e.g., Desipramine for NET).
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
This functional assay measures the potency (IC50) of a compound to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.
a. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hNET, hSERT, or hDAT in appropriate culture medium.
-
Plate the cells in a 96-well microplate and allow them to adhere and form a confluent monolayer.
b. Uptake Inhibition Assay:
-
On the day of the assay, wash the cell monolayers with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound or a vehicle control for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine) at a concentration near its Km value.
-
Incubate for a specific time at 37°C to allow for neurotransmitter uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the amount of radioactivity taken up by the cells using a scintillation counter.
c. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for the screening and characterization of new compounds targeting monoamine transporters.
Caption: A typical workflow for screening and characterizing novel monoamine transporter inhibitors.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Viloxazine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viloxazine: MedlinePlus Drug Information [medlineplus.gov]
- 8. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reboxetine: pharmacological and clinical profile [reboxetine.com]
- 11. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
In Vivo Validation of Atomoxetine's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of Atomoxetine with other selective norepinephrine (B1679862) reuptake inhibitors (NRIs). The data presented is compiled from peer-reviewed studies to assist researchers in understanding the nuances of how these compounds interact with the norepinephrine transporter (NET) in a physiological context.
Executive Summary
Atomoxetine is a selective norepinephrine reuptake inhibitor widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is primarily attributed to its ability to block the norepinephrine transporter (NET), thereby increasing the extracellular concentration of norepinephrine in the brain, particularly in the prefrontal cortex. The in vivo validation of Atomoxetine's engagement with NET has been demonstrated through various advanced neuroimaging and neurochemical techniques. This guide compares Atomoxetine's performance with other NRIs, namely Reboxetine (B1679249) and Edivoxetine, using data from positron emission tomography (PET), in vivo microdialysis, and single-unit electrophysiology studies.
Comparative Data on Target Engagement
The following tables summarize quantitative data from various in vivo studies, offering a comparative perspective on the target engagement profiles of Atomoxetine and other selective NRIs.
Table 1: Positron Emission Tomography (PET) - Norepinephrine Transporter (NET) Occupancy
| Compound | Species | Radiotracer | Brain Region | Dose/Concentration | NET Occupancy (%) | Citation |
| Atomoxetine | Non-human Primate | (S,S)-[18F]FMeNER-D2 | Thalamus, Locus Coeruleus, Cingulate Gyrus | 0.03 mg/kg/h (infusion) | 38 | [1] |
| 0.06 mg/kg/h (infusion) | ~60 | [1] | ||||
| 0.12 mg/kg/h (infusion) | 82 | [1] | ||||
| Atomoxetine | Non-human Primate | [11C]MRB | Thalamus, Locus Coeruleus | IC50: 31±10 ng/mL (plasma) | 50 | |
| Atomoxetine | Non-human Primate | [11C]AFM (SERT ligand) | Thalamus, Striatum | IC50: 99±21 ng/mL (plasma) | 50 (SERT Occupancy) |
Note: A direct head-to-head in vivo PET study comparing Atomoxetine and Reboxetine NET occupancy was not identified in the literature search. Data for each compound are presented from separate studies.
Table 2: In Vivo Microdialysis - Increase in Extracellular Neurotransmitters
| Compound | Species | Brain Region | Dose | Max Increase in NE (%) | Max Increase in DA (%) | Citation |
| Atomoxetine | Rat | Prefrontal Cortex | 3 mg/kg i.p. | ~300 | ~300 | |
| Reboxetine | Rat | Frontal Cortex | 15 mg/kg i.p. | 242 | Not significant | [2][3] |
| Reboxetine | Rat | Dorsal Hippocampus | 15 mg/kg i.p. | 240 | Not reported | [2][3] |
Table 3: Single-Unit Electrophysiology - Locus Coeruleus (LC) Neuronal Firing
| Compound | Species | Effect on Spontaneous Firing Rate | Dose | Citation |
| Atomoxetine | Rat | Significant decrease | 0.3 and 1 mg/kg | [4] |
| Reboxetine | Rat | Dose-dependent decrease | 0.1-1.25 mg/kg i.v. |
Table 4: Biomarker (DHPG) Reduction in Cerebrospinal Fluid (CSF) - A Proxy for NET Inhibition
| Compound | Species | Dose | Reduction in CSF DHPG (%) | Citation |
| Atomoxetine | Human | 80 mg QD | Similar to 9mg Edivoxetine | |
| Edivoxetine | Human | 9 mg QD | 51 |
Experimental Protocols
Positron Emission Tomography (PET) for NET Occupancy
Objective: To quantify the occupancy of the norepinephrine transporter (NET) by a drug candidate in vivo.
Typical Protocol (based on non-human primate studies with (S,S)-[18F]FMeNER-D2):
-
Animal Preparation: An adult male non-human primate (e.g., cynomolgus monkey) is anesthetized and placed in a PET scanner. A catheter is inserted for radiotracer injection and another for arterial blood sampling.
-
Radiotracer: (S,S)-[18F]FMeNER-D2, a selective radioligand for NET, is administered as an intravenous bolus.
-
Baseline Scan: A dynamic PET scan is acquired for a duration of up to 255 minutes following radiotracer injection to determine the baseline binding potential of the radiotracer to NET.
-
Drug Administration: For occupancy studies, the drug (e.g., Atomoxetine) is administered intravenously, often as a steady-state infusion to mimic oral absorption, at various doses.
-
Occupancy Scan: Following drug administration and reaching a steady state, a second PET scan is performed with another injection of (S,S)-[18F]FMeNER-D2.
-
Data Analysis: Time-activity curves are generated for various brain regions of interest (e.g., thalamus, locus coeruleus). The binding potential (BPND) is calculated for both baseline and drug-treated conditions. NET occupancy is then calculated as the percentage reduction in BPND following drug administration.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters (e.g., norepinephrine, dopamine) in specific brain regions following drug administration.
Typical Protocol (based on rat prefrontal cortex studies):
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the prefrontal cortex of an anesthetized rat and secured with dental cement. The animal is allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the prefrontal cortex.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: The drug of interest (e.g., Atomoxetine) is administered (e.g., intraperitoneally, subcutaneously).
-
Post-Drug Collection: Dialysate collection continues for several hours after drug administration.
-
Sample Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels.
Single-Unit Electrophysiology
Objective: To record the firing activity of individual neurons in a specific brain region (e.g., locus coeruleus) in response to drug administration.
Typical Protocol (based on anesthetized rat studies):
-
Animal Preparation: A rat is anesthetized (e.g., with isoflurane (B1672236) or urethane) and placed in a stereotaxic frame. A craniotomy is performed to expose the brain area overlying the locus coeruleus.
-
Electrode Placement: A recording microelectrode is slowly lowered into the locus coeruleus. The characteristic regular and slow firing pattern of noradrenergic neurons is used to identify the target cells.
-
Baseline Recording: The spontaneous firing rate of a single neuron is recorded for a stable baseline period.
-
Drug Administration: The drug is administered intravenously or intraperitoneally.
-
Post-Drug Recording: The firing rate of the same neuron is continuously recorded to observe the drug's effect over time.
-
Data Analysis: The firing rate (spikes per second) is analyzed and compared between the baseline and post-drug periods. Changes are often expressed as a percentage of the baseline firing rate.
Visualizations
Caption: Noradrenergic signaling pathway and the mechanism of action of Atomoxetine.
Caption: Experimental workflow for PET-based NET occupancy studies.
Caption: Workflow for in vivo microdialysis experiments.
References
- 1. Atomoxetine occupies the norepinephrine transporter in a dose-dependent fashion: a PET study in nonhuman primate brain using (S,S)-[18F]FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomoxetine modulates spontaneous and sensory-evoked discharge of locus coeruleus noradrenergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Atomoxetine and Stimulant Therapy for ADHD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy, safety, and mechanisms of action of atomoxetine (B1665822) and stimulant medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The information is compiled from a range of clinical trials, meta-analyses, and pharmacological studies to support research and development in this therapeutic area.
Executive Summary
Both atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, and psychostimulants (methylphenidate and amphetamine derivatives) are established treatments for ADHD. While stimulants are often considered first-line therapy due to their rapid onset and robust efficacy, atomoxetine presents a valuable non-stimulant alternative with a lower potential for abuse. Long-term studies reveal comparable efficacy in symptom reduction between the two classes of drugs, though they possess distinct pharmacological profiles, side-effect profiles, and mechanisms of action. This guide delves into the quantitative data from comparative studies, outlines common experimental protocols, and visualizes the underlying neurobiological pathways.
Data Presentation: Efficacy and Safety
The following tables summarize quantitative data from long-term comparative studies and meta-analyses, focusing on core ADHD symptom reduction and adverse events.
Table 1: Long-Term Efficacy of Atomoxetine vs. Stimulants in Adults with ADHD
| Outcome Measure | Atomoxetine | Stimulants (Methylphenidate/Amphetamine) | Key Findings & Citations |
| ADHD Symptom Reduction (Clinician-Rated) | Standardized Mean Difference (SMD) vs. Placebo: -0.51 | SMD vs. Placebo: -0.61 | Both are effective in reducing core ADHD symptoms in the short-term (up to 12 weeks), with stimulants showing a slightly larger effect size.[1] Long-term open-label extension studies support the sustained efficacy of both treatments.[2][3] |
| ADHD Symptom Reduction (Self-Rated) | SMD vs. Placebo: -0.38 | SMD vs. Placebo: -0.39 | Similar efficacy observed in self-reported symptom reduction in the short-term.[1] |
| Response Rates (≥30% symptom reduction) | 34.8% (short-term) to 43.4% (6 months) | Varies by study, but generally considered high. | Atomoxetine demonstrates clinically meaningful response rates that increase with longer treatment duration.[4] |
| Executive Function Improvement | Significant improvement in spatial working memory, spatial short-term memory, sustained attention, and spatial planning. | Significant improvement in spatial working memory. | In a head-to-head trial, atomoxetine showed broader improvements across executive function domains compared to immediate-release methylphenidate.[5][6] |
Table 2: Comparative Long-Term Safety and Tolerability
| Adverse Event | Atomoxetine | Stimulants (Methylphenidate/Amphetamine) | Key Findings & Citations |
| Common Side Effects | Nausea, dry mouth, decreased appetite, insomnia, fatigue, dizziness, erectile dysfunction.[7][8] | Decreased appetite, insomnia, weight loss, headache, irritability, abdominal pain.[8][9] | Side effect profiles are distinct and related to their mechanisms of action. Tolerability is a key factor in treatment selection.[10] |
| Cardiovascular Effects | Modest increases in heart rate and blood pressure.[8][11] | Modest increases in heart rate and blood pressure.[8][9] | Both drug classes warrant cardiovascular monitoring. |
| Abuse Potential | Low to negligible.[7][10] | Present, particularly with immediate-release formulations.[12] | This is a significant differentiating factor favoring atomoxetine in at-risk populations.[8][13] |
| Discontinuation Rates | Higher discontinuation rates compared to placebo in some studies.[1][14] | Generally well-tolerated in long-term studies.[2][3] | Reasons for discontinuation for atomoxetine are often related to side effects, while for stimulants, they can be due to side effects or other factors. |
| Suicidal Ideation | Black box warning for increased risk in children and adolescents.[7] | Not typically associated with this risk. | Requires careful monitoring, especially at the beginning of treatment with atomoxetine. |
Experimental Protocols
The methodologies of long-term clinical trials comparing atomoxetine and stimulants share common frameworks, though specific parameters may vary.
Participant Population
-
Inclusion Criteria: Typically include a diagnosis of ADHD according to DSM-IV or DSM-5 criteria, confirmed by a structured clinical interview.[15][16] Age ranges are specified for pediatric, adolescent, and adult studies. Participants are often required to be medication-naïve or have undergone a washout period from previous ADHD medications.[5]
-
Exclusion Criteria: Common exclusions include a history of psychosis, bipolar disorder, substance use disorder (though this is sometimes an inclusion criterion for specific studies), cardiovascular conditions, and hypersensitivity to the study medications.[17]
Dosing and Titration
The goal of titration is to optimize efficacy while minimizing adverse effects.[9][18]
-
Atomoxetine:
-
Adults (>70 kg): Initiated at 40 mg/day, with a target dose of 80 mg/day after a minimum of 3 days. The dose can be increased to a maximum of 100 mg/day after 2-4 additional weeks if the response is not optimal.[1][7][19]
-
Children and Adolescents (<70 kg): Initiated at 0.5 mg/kg/day, with a target dose of 1.2 mg/kg/day after a minimum of 3 days. The maximum dose is 1.4 mg/kg/day or 100 mg, whichever is less.[7][19]
-
CYP2D6 Poor Metabolizers: Dose adjustments are necessary for patients who are known to be poor metabolizers of CYP2D6 or are taking strong CYP2D6 inhibitors.[2][3][7]
-
-
Stimulants (Methylphenidate Example):
-
Immediate-Release: Typically started at 5 mg twice daily for children and may be gradually increased. For adults, the average daily dose is 20 to 30 mg, not to exceed 60 mg/day.[20][21]
-
Extended-Release: For medication-naïve patients, starting doses are typically low (e.g., 18 or 20 mg once daily) and titrated upwards at weekly intervals.[20][22] The maximum dose varies by formulation and patient age.[21]
-
Dose Optimization: Clinical guidelines recommend a flexible titration approach based on individual response and tolerability.[6][8]
-
Outcome Measures
Efficacy and safety are assessed using a combination of clinician-rated scales, self-report questionnaires, and physiological measurements.
-
ADHD Rating Scale-IV (ADHD-RS-IV): An 18-item scale that assesses the frequency of ADHD symptoms based on DSM-IV criteria. It has both clinician- and parent/self-report versions and is a common primary efficacy measure in clinical trials.[12][14][23][24]
-
Conners' Adult ADHD Rating Scale (CAARS): A comprehensive assessment tool for diagnosing and monitoring treatment response in adults with ADHD. It includes self-report and observer rating scales.[25][26][27][28][29]
-
Clinical Global Impression (CGI) Scale: A clinician-rated scale that assesses the overall severity of illness (CGI-S) and the change in clinical status from baseline (CGI-I).[5][10][30][31]
-
Safety Assessments: Include monitoring of vital signs (blood pressure, heart rate), weight, and the incidence and severity of adverse events.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary mechanisms of action for atomoxetine and psychostimulants at the neuronal synapse.
Caption: Mechanism of Action of Atomoxetine.
Caption: Mechanism of Action of Psychostimulants.
Experimental Workflow
The following diagram illustrates a typical workflow for a long-term, randomized, placebo-controlled clinical trial comparing atomoxetine and a stimulant.
Caption: Typical Long-Term Clinical Trial Workflow.
Conclusion
The long-term management of ADHD with atomoxetine and stimulants presents distinct advantages and disadvantages that must be weighed on an individual basis. Stimulants offer robust and rapid symptom control, while atomoxetine provides a non-stimulant option with a lower abuse liability, which may be preferable for certain patient populations. Long-term data support the sustained efficacy and general safety of both classes of medication. Future research should continue to explore the comparative effectiveness on functional outcomes, the impact on comorbid conditions, and the long-term neurodevelopmental effects of these treatments. This guide provides a foundational overview to aid researchers and drug development professionals in navigating the complex landscape of ADHD pharmacotherapy.
References
- 1. Real‐World Dosing Patterns of Atomoxetine in Adults with Attention‐Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy of atomoxetine in adults with attention deficit hyperactivity disorder: An integrated analysis of the complete database of multicenter placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Global Impression (CGI): AMBIT â CORE CONTENT of the AMBIT manualfrom the Anna Freud National Centre for Children and Families [manuals.annafreud.org]
- 6. The effects of stimulant dose and dosing strategy on treatment outcomes in attention-deficit/hyperactivity disorder in children and adolescents: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Methylphenidate dose optimization for ADHD treatment: review of safety, efficacy, and clinical necessity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adhdguideline.aadpa.com.au [adhdguideline.aadpa.com.au]
- 10. trisadhdbooksforhcps.com [trisadhdbooksforhcps.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ADHD rating scale IV: psychometric properties from a multinational study as clinician‐administered instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 15. researchgate.net [researchgate.net]
- 16. SUMMARY OF EVIDENCE - High-dose Stimulants for Attention-Deficit/Hyperactivity Disorder: A Review of the Clinical Effectiveness, Safety and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. additudemag.com [additudemag.com]
- 19. Atomoxetine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. Methylphenidate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. reference.medscape.com [reference.medscape.com]
- 22. drugs.com [drugs.com]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
- 25. Evaluating the Psychometric Properties of the Conners Adult ADHD Rating Scales | Semantic Scholar [semanticscholar.org]
- 26. CAARS, Conners’ Adult ADHD Rating Scales for ADHD Assessment [adhdme.care]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. addadult.com [addadult.com]
- 31. s201.q4cdn.com [s201.q4cdn.com]
Safety Operating Guide
Proper Disposal Procedures for Pharmaceutical Compounds in a Laboratory Setting
Disclaimer: The substance "Ammuxetine" does not correspond to a known chemical or pharmaceutical agent based on available data. The following procedures are provided using Atomoxetine , a well-documented pharmaceutical compound, as a representative example for the safe disposal of non-controlled, solid pharmaceutical waste in a research environment. These guidelines are intended for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
I. Essential Safety and Logistical Information
Proper disposal of laboratory chemicals is crucial to ensure personnel safety, environmental protection, and regulatory compliance. Unused, expired, or contaminated pharmaceutical compounds must be managed as chemical waste. The following steps provide a general framework for the proper disposal of a solid, non-controlled substance like Atomoxetine Hydrochloride in a laboratory setting.
II. Pre-Disposal Planning and Hazard Assessment
Before beginning any work that will generate chemical waste, it is essential to have a disposal plan in place.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information regarding its hazards, handling, and disposal. For Atomoxetine Hydrochloride, the SDS indicates that it is harmful if swallowed, causes serious eye irritation, and may cause skin irritation[1][2][3]. It is also identified as very toxic to aquatic life with long-lasting effects[4].
-
Identify Waste Type: Determine if the waste is hazardous or non-hazardous according to federal and local regulations. While Atomoxetine is not a federally controlled substance, it may be considered hazardous waste due to its toxicity[5].
-
Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions[6]. Do not mix Atomoxetine waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
III. Step-by-Step Disposal Protocol for Atomoxetine Waste
This protocol outlines the procedure for disposing of solid Atomoxetine waste and contaminated labware.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat[7].
2. Waste Collection:
-
Solid Waste:
-
Collect pure Atomoxetine powder, unused tablets, or grossly contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container[6].
-
The container should be made of a material compatible with the chemical.
-
-
Contaminated Labware:
-
Disposable items (e.g., weigh boats, contaminated gloves, paper towels) should be placed in the designated solid chemical waste container.
-
Non-disposable glassware should be decontaminated. If decontamination is not feasible, it should be disposed of as hazardous waste[6].
-
3. Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name, "Atomoxetine Hydrochloride"[6]. Do not use abbreviations.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and incompatible chemicals[1].
5. Disposal:
-
Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service[8].
-
Do not dispose of Atomoxetine down the drain or in the regular trash[7][9]. The U.S. Environmental Protection Agency (EPA) strongly advises against flushing pharmaceuticals due to their potential to contaminate water systems[9].
IV. Data Presentation: Properties of Atomoxetine Hydrochloride
The following table summarizes key quantitative data for Atomoxetine Hydrochloride, which is essential for its proper handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂ClNO | [10] |
| Molecular Weight | 291.82 g/mol | [10][11] |
| Appearance | White to practically white solid | [5][11] |
| Solubility in Water | 27.8 mg/mL | [5][11] |
| Oral Toxicity (Acute) | Harmful if swallowed (Category 4) | [1][2][3] |
V. Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and regulatory guidelines rather than specific experimental results. Key guidelines referenced include:
-
Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, this act provides the framework for the proper management of hazardous and non-hazardous solid waste[12].
-
Drug Enforcement Administration (DEA) Regulations: While Atomoxetine is not a controlled substance, DEA regulations provide a framework for the secure disposal of pharmaceuticals, emphasizing the prevention of diversion and environmental contamination[5][13]. The DEA final rule on the disposal of controlled substances establishes a "non-retrievable" standard for destruction[14].
VI. Mandatory Visualizations
The following diagrams illustrate key workflows for the proper management of pharmaceutical waste in a laboratory setting.
Caption: Workflow for chemical waste disposal decisions.
Caption: Workflow for responding to a solid chemical spill.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. camberpharma.com [camberpharma.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Atomoxetine Hydrochloride | C17H22ClNO | CID 54840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Strattera (Atomoxetine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. rxdestroyer.com [rxdestroyer.com]
- 14. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
Personal protective equipment for handling Ammuxetine
Disclaimer: This document provides crucial safety and logistical information for the handling of Ammuxetine. As "this compound" is a placeholder name for a potent pharmaceutical compound, the following guidance is based on the known properties of Atomoxetine hydrochloride, a potent selective norepinephrine (B1679862) reuptake inhibitor. This information must be supplemented by a compound-specific risk assessment before any handling of a new chemical entity.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of potent compounds like this compound. Adherence to these protocols is essential to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent pharmaceutical compounds. The level of PPE required depends on the specific procedure and the potential for generating dust or aerosols.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A quantitative fit test is mandatory before first use.[1] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection for handling potent compounds.[1] | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately if contaminated and at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® to protect against chemical splashes and fine particulates.[1] |
| Dedicated Lab Coat | A lab coat should be worn over personal clothing. It should be disposable or professionally laundered. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][2] |
| Foot Protection | Disposable Shoe Covers | To be worn within the designated handling area and removed before exiting to prevent the spread of contamination.[1] |
Operational Plan and Handling Procedures
A systematic approach to handling potent compounds is critical to prevent contamination and exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
